Prezatide copper
Description
Properties
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89030-95-5 | |
| Record name | Prezatide copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Regenerative Cascade: An In-Depth Technical Guide to the Mechanism of Action of Prezatide Copper in Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prezatide copper, a naturally occurring copper-peptide complex (GHK-Cu), has emerged as a significant agent in the field of tissue regeneration. This document provides a comprehensive technical overview of its multifaceted mechanism of action. By modulating a wide array of cellular and molecular processes, GHK-Cu orchestrates a coordinated response that accelerates and improves the quality of tissue repair. This guide delves into the quantitative effects of GHK-Cu on extracellular matrix synthesis, cellular activities, inflammatory responses, and gene expression, supported by detailed experimental methodologies. Visualized through signaling pathways and experimental workflows, the information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.
Introduction
Tissue regeneration is a complex biological process involving the interplay of various cell types, growth factors, and extracellular matrix components. The glycyl-L-histidyl-L-lysine (GHK) peptide, with its high affinity for copper (Cu2+), forms the this compound complex (GHK-Cu). This complex has been identified as a key signaling molecule in wound healing and tissue repair.[1] Its pleiotropic effects, ranging from stimulating the production of essential matrix proteins to modulating inflammation and influencing gene expression, make it a compelling subject of study for therapeutic applications in dermatology, regenerative medicine, and beyond.
Core Mechanisms of Action
The regenerative capacity of this compound stems from its ability to influence multiple, interconnected biological pathways.
Stimulation of Extracellular Matrix (ECM) Synthesis and Remodeling
A fundamental aspect of tissue repair is the restoration of the ECM. GHK-Cu plays a pivotal role in this process by stimulating the synthesis of key structural components and regulating the enzymes responsible for ECM turnover.
-
Collagen and Elastin Production: GHK-Cu has been shown to significantly increase the production of collagen and elastin by fibroblasts, the primary cells responsible for ECM synthesis.[2][3] In clinical studies, topical application of GHK-Cu for 12 weeks resulted in improved collagen production in 70% of treated women, compared to 50% for vitamin C and 40% for retinoic acid.[2] In vitro studies have demonstrated that GHK-Cu can increase elastin production by approximately 30%.[3]
-
Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): GHK-Cu modulates the activity of MMPs, enzymes that degrade the ECM, and their inhibitors, TIMPs. This balanced regulation is crucial for proper tissue remodeling, preventing both excessive degradation and fibrosis.[1]
Enhancement of Cellular Proliferation and Migration
The recruitment and proliferation of key cell types are essential for wound closure and tissue regeneration. GHK-Cu acts as a chemoattractant and mitogen for various cells involved in the healing process.
-
Fibroblast and Keratinocyte Proliferation: GHK-Cu stimulates the proliferation of fibroblasts and keratinocytes, which are crucial for dermal regeneration and re-epithelialization of the wound.[4]
-
Cellular Migration: In vitro studies, such as the scratch wound healing assay, have demonstrated that GHK-Cu promotes the migration of fibroblasts, accelerating wound closure.[5][6][7]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress can impair tissue regeneration. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties, creating a more favorable environment for healing.
-
Reduction of Pro-inflammatory Cytokines: GHK-Cu has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10][11] In vitro studies have documented a 40-70% reduction in these cytokines.[4]
-
Antioxidant Activity: GHK-Cu enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and reduces oxidative damage by chelating pro-oxidant iron.[2]
Promotion of Angiogenesis
The formation of new blood vessels, or angiogenesis, is critical for supplying oxygen and nutrients to the regenerating tissue. GHK-Cu stimulates angiogenesis through the upregulation of key growth factors.
-
Induction of Angiogenic Growth Factors: GHK-Cu increases the expression of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), potent stimulators of angiogenesis.[10][12] One study reported a 230% increase in bFGF production by fibroblasts treated with GHK-Cu in combination with LED irradiation.[13]
Modulation of Gene Expression
Recent studies have revealed that GHK-Cu's regenerative effects are, in part, due to its ability to modulate the expression of a vast number of genes. It is estimated that GHK-Cu can alter the expression of over 4,000 genes, with 31.2% of the human genome showing a change in expression of 50% or more.[9][14][15][16][17] This includes genes involved in:
-
DNA Repair: Upregulation of genes involved in DNA repair mechanisms.[16]
-
Cellular Proliferation and Differentiation: Regulation of genes that control the cell cycle and differentiation pathways.
-
ECM Homeostasis: As mentioned previously, the modulation of genes encoding for MMPs and TIMPs.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of tissue regeneration.
Table 1: Effects of GHK-Cu on Extracellular Matrix and Cellular Parameters
| Parameter | Effect | Quantitative Data | Experimental Model |
| Collagen Production | Increase | 70% of women showed increased collagen production | Human clinical trial (12 weeks, topical application) |
| Elastin Production | Increase | ~30% increase | In vitro (human dermal fibroblasts) |
| Wrinkle Volume | Decrease | 31.6% reduction compared to Matrixyl® 3000 | Human clinical trial (8 weeks, topical application) |
| Fibroblast Proliferation | Increase | 12.5-fold increase (with LED irradiation) | In vitro (human fibroblasts) |
| bFGF Production | Increase | 230% increase (with LED irradiation) | In vitro (human fibroblasts) |
| Wound Area Reduction | Decrease | 53.2% mean reduction | Human clinical trial (diabetic ulcers, 4 weeks) |
Table 2: Anti-inflammatory Effects of GHK-Cu
| Cytokine | Effect | Quantitative Data | Experimental Model |
| TNF-α | Decrease | 40-70% reduction | In vitro (lipopolysaccharide-stimulated inflammatory cells) |
| IL-6 | Decrease | 40-70% reduction | In vitro (lipopolysaccharide-stimulated inflammatory cells) |
| IL-1β | Decrease | 40-70% reduction | In vitro (lipopolysaccharide-stimulated inflammatory cells) |
Table 3: Gene Expression Modulation by GHK-Cu
| Gene Category | Effect | Quantitative Data | Experimental Model |
| Total Genes Affected | Modulation | >4,000 genes | In vitro (human cell lines) |
| Significant Change | Modulation | 31.2% of human genes with ≥50% change in expression | In vitro (human cell lines) |
| DNA Repair Genes | Upregulation | 47 genes upregulated, 5 downregulated | In vitro (human cell lines) |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Fibroblast Culture and Collagen/Elastin Assay
-
Cell Culture:
-
Culture primary human dermal fibroblasts (HDFa) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^5 cells/well and allow to adhere for 24 hours.
-
-
Treatment:
-
Replace the culture medium with serum-free DMEM containing GHK-Cu at final concentrations of 0.01, 1, and 100 nM. Include a vehicle control (serum-free DMEM without GHK-Cu).
-
Incubate the cells for 48 and 96 hours.
-
-
Collagen and Elastin Measurement:
-
Collect the cell culture supernatant at each time point.
-
Quantify soluble collagen and elastin in the supernatant using commercially available colorimetric assay kits (e.g., Sircol™ Soluble Collagen Assay, Fastin™ Elastin Assay) according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader and calculate concentrations based on a standard curve.
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In Vivo Excisional Wound Healing Model (Rat)
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Animal Model:
-
Use adult male Sprague-Dawley rats (250-300g). House animals individually with ad libitum access to food and water. Acclimatize for at least one week before the experiment.
-
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Wounding Procedure:
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Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
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Shave the dorsal surface and create two full-thickness excisional wounds (6 mm diameter) on each side of the midline using a sterile biopsy punch.
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Treatment Application:
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Prepare a 2% GHK-Cu gel formulation in a suitable vehicle (e.g., hydroxypropyl methylcellulose).
-
Apply the GHK-Cu gel or the vehicle control topically to the wounds twice daily for the duration of the study (e.g., 14 days).
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-
Wound Closure Analysis:
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Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Measure the wound area using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
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-
Histological Analysis:
-
At the end of the study, euthanize the animals and excise the wound tissue.
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Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section at 5 µm.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology and Masson's Trichrome staining to visualize collagen deposition.
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Cytokine Measurement by ELISA
-
Sample Preparation:
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Culture macrophages (e.g., RAW 264.7) in 24-well plates.
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Pre-treat cells with GHK-Cu (e.g., 10 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
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Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA Procedure (for TNF-α):
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Coat a 96-well ELISA plate with a capture antibody specific for TNF-α overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
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Gene Expression Analysis by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
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Culture fibroblasts and treat with GHK-Cu as described in section 4.1.
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
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Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system with a SYBR Green-based master mix.
-
Use specific primers for target genes (e.g., VEGF, TGF-β1) and a reference gene (e.g., GAPDH).
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The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in GHK-Cu-treated samples compared to controls.
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Immunohistochemistry for Collagen I
-
Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded tissue sections from the in vivo wound healing study (section 4.2).
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
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Perform heat-induced epitope retrieval by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against Collagen I overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate, which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Visualize and capture images using a light microscope.
-
Conclusion
This compound (GHK-Cu) is a potent regenerative agent with a complex and multifaceted mechanism of action. Its ability to stimulate ECM production, promote cell proliferation and migration, exert anti-inflammatory and antioxidant effects, induce angiogenesis, and modulate the expression of thousands of genes collectively contributes to its remarkable efficacy in tissue repair. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of GHK-Cu-based therapies for a wide range of regenerative applications. The continued exploration of its intricate signaling pathways will undoubtedly unveil new avenues for its therapeutic use.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. deltapeptides.com [deltapeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidesciences.com [peptidesciences.com]
- 10. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of collagen synthesis in fibroblast cultures by the tripeptide-copper complex glycyl-L-histidyl-L-lysine-Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. neoplasiaresearch.com [neoplasiaresearch.com]
- 17. researchgate.net [researchgate.net]
GHK-Cu signaling pathways in dermal fibroblasts
An In-depth Technical Guide to GHK-Cu Signaling Pathways in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), is a naturally occurring compound with a well-documented role in wound healing and skin regeneration[1][2]. Its concentration in human plasma declines significantly with age, correlating with a decreased regenerative capacity[1][3]. In dermal fibroblasts, the key cells responsible for maintaining skin's structural integrity, GHK-Cu orchestrates a complex network of signaling pathways. It modulates gene expression on a large scale, influencing over 4,000 human genes to promote a "healthier" state[1][4][5][6]. Key actions include the stimulation of extracellular matrix (ECM) components like collagen and elastin, regulation of tissue remodeling enzymes, and potent anti-inflammatory effects[7][8][9]. This guide provides a detailed examination of the core signaling pathways activated by GHK-Cu in dermal fibroblasts, presents quantitative data on its effects, and outlines key experimental methodologies for its study.
Core Signaling Pathways in Dermal Fibroblasts
GHK-Cu exerts its multifaceted effects by integrating several key intracellular signaling cascades. These pathways collectively enhance ECM synthesis, control inflammation, and promote a regenerative cellular environment.
Extracellular Matrix (ECM) Synthesis and Remodeling
A primary function of GHK-Cu is the robust stimulation of ECM proteins, which provide structural support and elasticity to the skin. This is largely mediated through the modulation of the Transforming Growth Factor-Beta (TGF-β) pathway and the regulation of Matrix Metalloproteinases (MMPs) and their inhibitors (TIMPs).
-
TGF-β/Smad Pathway Activation: GHK-Cu enhances the cellular responsiveness to TGF-β ligands and can upregulate genes within the TGF-β pathway[5][10]. This activation leads to the phosphorylation and nuclear translocation of Smad2/3 proteins[5]. Once in the nucleus, the Smad complex acts as a transcription factor, upregulating the expression of genes for key ECM proteins, including various types of collagen (I, III), elastin, and glycosaminoglycans[2][7][8][9][11]. Interestingly, in certain inflammatory contexts, GHK-Cu can also reduce TGF-β secretion, which may help prevent excessive scar formation[2][12][13].
-
MMP and TIMP Regulation: Healthy tissue remodeling requires a delicate balance between ECM synthesis and degradation. GHK-Cu modulates the activity of MMPs, enzymes that break down ECM components, and their endogenous Tissue Inhibitors of Metalloproteinases (TIMPs)[1][4]. At low concentrations (e.g., 0.01 nM), GHK-Cu has been shown to increase the gene expression of MMP-1 and MMP-2, which helps clear damaged tissue proteins[6][10][14]. Concurrently, it increases the expression of TIMP-1 and TIMP-2 at all tested concentrations, which protects newly formed matrix components from degradation, thereby shifting the net balance towards ECM preservation and accumulation[5][6][10][14].
Anti-inflammatory and Cytoprotective Pathways
Chronic inflammation accelerates skin aging and impairs wound healing. GHK-Cu exhibits potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the cellular stress response.
-
NF-κB and MAPK Pathway Suppression: GHK-Cu can suppress the activation of NF-κB, a critical transcription factor that governs the inflammatory response[8][10]. It also inhibits the p38 MAPK and JNK signaling pathways, particularly under inflammatory conditions[5][10][15][16]. By blocking these pathways, GHK-Cu reduces the production and secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from fibroblasts, thereby mitigating inflammation[1][10][12][15].
-
Antioxidant Effects: GHK-Cu enhances the skin's antioxidant defense system. It has been shown to increase the level and activity of antioxidant enzymes like superoxide dismutase (SOD), partly by supplying the necessary copper cofactor[10][12][15]. It also reduces oxidative damage by modulating iron levels, inhibiting iron-induced lipid peroxidation[2][12].
Cell Adhesion and Migration
The ability of fibroblasts to migrate and adhere to the ECM is critical for wound repair. GHK-Cu influences these processes through integrin signaling.
-
Integrin Expression: GHK-Cu has been shown to increase the expression of integrins, such as integrin β1, in fibroblasts[8][10][17]. Integrins are transmembrane receptors that facilitate cell-matrix adhesion and are crucial modulators of TGF-β signaling[8][10]. By upregulating integrins, GHK-Cu enhances the ability of fibroblasts to contract and remodel collagen, restoring function to aged or damaged cells[10][17]. It also stimulates the "stemness" of epidermal basal cells by increasing integrin and p63 expression[8][10][18].
Quantitative Effects on Fibroblast Function
The effects of GHK-Cu on dermal fibroblasts have been quantified in numerous in-vitro studies. The tables below summarize key findings on its impact on ECM protein synthesis and gene expression.
Table 1: Effects of GHK-Cu on ECM Protein and Growth Factor Production
| Analyte | Cell Type | Treatment Conditions | Result | Citation(s) |
| Collagen I Production | Human Dermal Fibroblasts | 1-10 µM GHK-Cu | 70-140% Increase | [5] |
| Collagen Synthesis | Human Dermal Fibroblasts | GHK-Cu + LED (625-635 nm) | 70% Increase | [8][10][19] |
| Elastin Production | Human Adult Dermal Fibroblasts | 0.01-100 nM GHK-Cu (96 hrs) | ~30% Increase | [6] |
| Elastin Expression | Fibroblasts | Not Specified | 40-60% Increase | [5] |
| bFGF Production | Irradiated Fibroblasts | GHK-Cu + LED (625-635 nm) | 230% Increase | [8][10] |
Table 2: Effects of GHK-Cu on Gene Expression in Fibroblasts
| Gene Target | Cell Type | Treatment Conditions | Result | Citation(s) |
| TIMP-1 mRNA | Aged Human Dermal Fibroblasts | 2 µM GHK-Cu | ~25% Increase | [5] |
| MMP-1, MMP-2 mRNA | Human Adult Dermal Fibroblasts | 0.01 nM GHK-Cu | Significant Increase | [6][10][14] |
| TIMP-1 mRNA | Human Adult Dermal Fibroblasts | 0.01, 1, 100 nM GHK-Cu | Significant Increase | [6][10][14] |
| Collagen IV | Human Dermal Fibroblasts | GHK-Cu + LMW Hyaluronic Acid (1:9) | 25.4x Increase | [20] |
| Genome-wide | Human Fibroblasts | Not Specified | Modulates >4,000 genes | [4][5][6] |
Key Experimental Methodologies
Investigating the effects of GHK-Cu on dermal fibroblasts involves standard cell biology techniques. A generalized workflow is described below.
In-Vitro Protocol for Assessing GHK-Cu Activity
-
Cell Culture:
-
Human dermal fibroblasts (HDFs) are sourced, either as primary cells from biopsies or as established cell lines.
-
Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂[21].
-
-
Treatment Protocol:
-
Fibroblasts are seeded into multi-well plates at a predetermined density and allowed to adhere for 24 hours.
-
The growth medium is then replaced with a low-serum or serum-free medium to minimize confounding factors from growth factors in the serum.
-
GHK-Cu, reconstituted in sterile water or a suitable buffer, is added to the medium at final concentrations typically ranging from the nanomolar to micromolar level (e.g., 0.01 nM, 1 nM, 100 nM, 1 µM)[1][6][21]. A vehicle-only control group is always included.
-
Cells are incubated with GHK-Cu for a specified duration, commonly 48 to 96 hours, depending on the endpoint being measured[6].
-
-
Analysis and Endpoints:
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells. Reverse transcription is performed to synthesize cDNA, followed by quantitative PCR using specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and housekeeping genes for normalization[6][20].
-
Protein Quantification (ELISA/Colorimetric Assays): The cell culture supernatant is collected to measure secreted proteins like collagen and elastin using specific colorimetric assay kits[6][22]. Cell lysates can be used to measure intracellular proteins.
-
Western Blotting: Cell lysates are analyzed to determine the levels of specific proteins and their phosphorylation status (e.g., phosphorylated Smad2/3, p38) to confirm pathway activation[16][18].
-
Cell Proliferation/Viability Assays: Assays such as MTT or WST-1 are used to assess the effect of GHK-Cu on fibroblast proliferation and cytotoxicity.
-
Conclusion
GHK-Cu is a potent signaling molecule that comprehensively modulates dermal fibroblast function to promote a regenerative and structurally sound cutaneous environment. By activating the TGF-β/Smad pathway, it drives the synthesis of essential ECM proteins. Simultaneously, it resolves inflammation by suppressing the NF-κB and p38 MAPK pathways and maintains tissue homeostasis by balancing the activity of MMPs and TIMPs. The ability of GHK-Cu to reset gene expression towards a more youthful state makes it a compelling agent for applications in dermatology, wound care, and anti-aging medicine. Further research focusing on receptor identification and the epigenetic modifications induced by GHK-Cu will continue to illuminate its full therapeutic potential.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. deltapeptides.com [deltapeptides.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 8. mdpi.com [mdpi.com]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. primelabpeptides.com [primelabpeptides.com]
- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 16. researchgate.net [researchgate.net]
- 17. The naturally occurring peptide GHK reverses age-related fibrosis by modulating myofibroblast function | He | Aging Pathobiology and Therapeutics [antpublisher.com]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Synergy of GHK-Cu and hyaluronic acid on collagen IV upregulation via fibroblast and ex-vivo skin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. peptideslabuk.com [peptideslabuk.com]
- 22. [PDF] Effects of GHK-Cu on MMP and TIMP Expression, Collagen and Elastin Production, and Facial Wrinkle Parameters | Semantic Scholar [semanticscholar.org]
The Genesis and Scientific Journey of Prezatide Copper (GHK-Cu): A Technical Guide
An In-depth Exploration of the Discovery, Mechanism, and Experimental Validation of a Regenerative Peptide
Introduction
Prezatide copper, scientifically known as the tripeptide-copper complex GHK-Cu, is a naturally occurring compound first identified in human plasma. Since its discovery, it has garnered significant attention within the scientific community for its remarkable regenerative and protective properties. This technical guide provides a comprehensive overview of the discovery and history of this compound in scientific literature, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative data from key experiments, details the experimental protocols, and visualizes the complex signaling pathways and workflows associated with its biological activity.
Discovery and Historical Perspective
The story of this compound began in 1973 when Dr. Loren Pickart isolated a small peptide from human plasma albumin that demonstrated the ability to rejuvenate aged liver cells.[1] He observed that liver tissue from older individuals, when incubated in the blood of younger individuals, began to function more like younger tissue.[1] This effect was attributed to a small peptide factor, later identified as glycyl-L-histidyl-L-lysine (GHK).[1] Further research revealed that GHK has a strong affinity for copper(II) ions, readily forming the GHK-Cu complex.[2][3] This discovery laid the foundation for decades of research into the multifaceted roles of GHK-Cu in wound healing, tissue regeneration, and anti-inflammatory processes.[4][5] Over the years, the concentration of GHK in human plasma has been observed to decline significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with the age-related decrease in regenerative capacity.[1][3]
Quantitative Data from Key Experiments
The biological effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the scientific literature, providing a comparative overview of its efficacy in various experimental settings.
Table 1: In Vitro Efficacy of GHK-Cu on Extracellular Matrix Components
| Parameter | Cell Type | GHK-Cu Concentration | Result | Citation |
| Collagen Synthesis | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in Type I collagen production | [1] |
| Human Dermal Fibroblasts | 1 nM | Peak increase in collagen production | [6] | |
| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Significant increase in collagen production | [6] | |
| Elastin Synthesis | Human Dermal Fibroblasts | 1-5 µM | 40-60% increase in elastin expression | [1] |
| Human Dermal Fibroblasts | 0.01, 1, 100 nM | Significant increase in elastin production | ||
| Glycosaminoglycan Synthesis | Skin Fibroblasts | Picomolar to Nanomolar | Stimulated synthesis | [1] |
Table 2: In Vivo Wound Healing Efficacy of GHK-Cu
| Animal Model | Wound Type | GHK-Cu Treatment | Result | Citation |
| Rabbits | Dermal Wounds | Topical Application | Accelerated wound contraction and granulation tissue formation | [1] |
| Rats | Ischemic Open Wounds | Topical Application | Faster healing, decreased metalloproteinases 2 and 9, and TNF-β | [2] |
| Diabetic Rats | Dermal Wounds | GHK-Cu incorporated in collagen dressing | Faster wound contraction and epithelialization | [1] |
| Mice | Scald Wounds | GHK-Cu-liposomes | Wound healing time shortened to 14 days | [7] |
| General | Systemic Injection | Intramuscular Injection | Systemic enhancement of healing at distant sites | [1] |
Table 3: Anti-Inflammatory Effects of GHK-Cu
| Cell Type/Model | Inflammatory Stimulus | GHK-Cu Concentration | Result | Citation |
| Inflammatory Cells | Lipopolysaccharide (LPS) | 1-5 µM | 40-70% reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | [1] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Decreased TNF-α and IL-6 production | [8] |
| Caco-2 Cells | tert-butyl hydroperoxide | 10 µM | ~50% reduction in reactive oxygen species (ROS) | [5] |
Table 4: Gene Expression Modulation by GHK
| System | GHK Concentration | Key Findings | Citation |
| Human Fibroblasts | Not specified | Influences expression of over 4,000 genes (~31.2% of human genes) | [1][9][10] |
| Aggressive Metastatic Colon Cancer Model | 1 µM | Reversed the expression of 70% of 54 over-expressed genes | [9][10] |
| Human Cancer Cell Lines (SH-SY5Y, U937, Breast Cancer) | 1-10 nM | Reactivated apoptosis and inhibited cell growth | [3] |
| Human Adult Dermal Fibroblasts | 0.01 nM | Significantly increased gene expression of MMP1 and MMP2 | [6] |
| Human Adult Dermal Fibroblasts | 0.01, 1, 100 nM | Significantly increased gene expression of TIMP1 | [6] |
Detailed Experimental Protocols
To ensure the reproducibility of key findings, this section provides detailed methodologies for representative experiments cited in the literature.
In Vitro Collagen and Elastin Production Assay
-
Objective: To quantify the effect of GHK-Cu on collagen and elastin synthesis in human dermal fibroblasts.
-
Cell Culture:
-
Human adult dermal fibroblasts (HDFa) are cultured in appropriate cell culture medium.
-
-
Treatment:
-
Cells are seeded in 12-well plates at a density of 1 × 10^5 cells per well.
-
After 24 hours to allow for cell attachment, the medium is replaced with serum-free medium.
-
GHK-Cu is added to the wells at final concentrations of 0.01, 1, and 100 nM. A control group receives the vehicle (water).
-
Cells are incubated for 48 and 96 hours.
-
-
Quantification:
-
Collagen: The cell culture medium is collected, and the amount of soluble collagen is measured using a colorimetric assay kit (e.g., Sircol Collagen Assay).
-
Elastin: Cells are detached using trypsin, and the elastin content is measured using a colorimetric assay kit (e.g., Fastin Elastin Assay).
-
-
Data Analysis: The absorbance is read using a spectrophotometer, and the concentration of collagen and elastin is calculated based on a standard curve. Results are expressed as µg/mL.[11]
In Vivo Murine Scald Wound Healing Model
-
Objective: To evaluate the efficacy of GHK-Cu in accelerating the healing of scald wounds in mice.
-
Animal Model:
-
BALB/c mice are used for the study.
-
-
Wound Creation:
-
Mice are anesthetized.
-
A standardized second-degree scald burn is created on the dorsal side of the mice.
-
-
Treatment:
-
Mice are divided into treatment groups: control (no treatment), free GHK-Cu, and GHK-Cu encapsulated in liposomes.
-
The respective treatments are applied topically to the wound area.
-
-
Assessment:
-
Wound closure is monitored and photographed at regular intervals (e.g., days 0, 8, 15).
-
Wound area is measured and the percentage of wound closure is calculated.
-
Histopathological examination of the wound tissue is performed at the end of the study to assess epithelialization, angiogenesis, and fibroblast proliferation.
-
-
Data Analysis: Statistical analysis is performed to compare the rate of wound healing between the different treatment groups.[7][12]
Gene Expression Analysis using RT-PCR
-
Objective: To determine the effect of GHK-Cu on the gene expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) in human dermal fibroblasts.
-
Cell Culture and Treatment:
-
HDFa are cultured and treated with GHK-Cu at concentrations of 0.01, 1, and 100 nM for 24 hours as described in section 3.1.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
-
Real-Time PCR (RT-PCR):
-
Quantitative PCR is performed using specific primers for MMP1, MMP2, TIMP1, TIMP2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The PCR reaction is carried out in a real-time PCR system.
-
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.[11]
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. deltapeptides.com [deltapeptides.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. marciorubin.com.br [marciorubin.com.br]
- 8. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
GHK-Cu: A Deep Dive into its Influence on Gene Expression in Cutaneous Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
The tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-copper), has garnered significant attention within the scientific community for its multifaceted role in skin regeneration and wound healing. Its ability to modulate a wide array of cellular processes is largely attributed to its profound impact on gene expression. This technical guide synthesizes the current understanding of GHK-Cu's effects on the genetic machinery of skin cells, offering a valuable resource for researchers, scientists, and professionals involved in dermatological drug development.
Quantitative Analysis of GHK-Cu-Mediated Gene Expression Changes
GHK-Cu has been demonstrated to influence the expression of thousands of genes in skin cells, orchestrating a cellular environment conducive to repair and rejuvenation.[1][2] The following tables summarize the key quantitative data from various studies, highlighting the peptide's impact on genes related to the extracellular matrix (ECM), antioxidant defense, and DNA repair.
Table 1: Regulation of Extracellular Matrix and Remodeling Genes by GHK-Cu
| Gene | Cell Type | GHK-Cu Concentration | Change in Expression | Reference |
| Collagen (Type I & III) | Human Dermal Fibroblasts | 1-10 µM | 70-140% increase in protein production | [2] |
| Elastin | Human Dermal Fibroblasts | 1-10 µM | 40-60% increase in protein production | [2] |
| MMP1 | Human Adult Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [3][4] |
| MMP2 | Human Adult Dermal Fibroblasts | 0.01 nM | Increased mRNA expression | [3][4] |
| TIMP1 | Human Adult Dermal Fibroblasts | 0.01, 1, and 100 nM | Increased mRNA expression | [3][4] |
| Decorin | Human Fibroblasts | Not specified | Stimulated production (mRNA analysis) | [5][6] |
| COL1A1 | Preclinical models | Not specified | Upregulated | [7] |
| COL3A1 | Preclinical models | Not specified | Upregulated | [7] |
Table 2: Modulation of Antioxidant and DNA Repair Genes by GHK-Cu
| Gene Category | Number of Genes Affected | Direction of Change | Fold Change/Percentage | Reference |
| DNA Repair Genes | 52 | 47 Upregulated, 5 Downregulated | ≥ 50% change | [8][9] |
| Antioxidant Genes | 14 | Upregulated | Not specified | [1] |
| Pro-oxidant Genes | 2 | Suppressed | Not specified | [1] |
Key Signaling Pathways Modulated by GHK-Cu
GHK-Cu exerts its influence on gene expression by modulating several critical signaling pathways within skin cells. The Transforming Growth Factor-Beta (TGF-β) pathway is a primary target, playing a pivotal role in collagen synthesis and wound healing.
TGF-β Signaling Pathway
GHK-Cu has been shown to restore and activate the TGF-β pathway.[3][10] This is crucial for tissue repair, as TGF-β signaling stimulates the production of extracellular matrix components. GHK-Cu can enhance the expression of TGF-β receptors, making cells more responsive to this growth factor and leading to increased collagen and elastin synthesis.[2]
Caption: GHK-Cu activation of the TGF-β signaling pathway.
Experimental Methodologies
The following protocols provide an overview of the common experimental approaches used to investigate the effects of GHK-Cu on gene expression in skin cells.
Cell Culture and Treatment
-
Cell Lines: Primary human dermal fibroblasts (HDFs) are commonly used.[11] These cells are responsible for producing the skin's extracellular matrix.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
GHK-Cu Treatment: GHK-Cu is dissolved in a suitable solvent (e.g., sterile water or phosphate-buffered saline) to create a stock solution. The stock solution is then diluted in cell culture medium to achieve the desired final concentrations, which can range from nanomolar (nM) to micromolar (µM) levels.[2][3][4] Cells are incubated with the GHK-Cu-containing medium for a specified period, often 24 to 72 hours, to allow for changes in gene expression.[12]
Gene Expression Analysis via Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is a standard technique to quantify mRNA levels of specific genes.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for the target genes (e.g., COL1A1, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR system, which monitors the amplification of the DNA in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in the treated cells is compared to the control cells after normalization to the housekeeping gene.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying GHK-Cu's effects.
Conclusion
GHK-Cu stands out as a potent modulator of gene expression in skin cells. Its ability to upregulate genes crucial for extracellular matrix production, antioxidant defense, and DNA repair, while concurrently influencing key signaling pathways like TGF-β, underscores its significant potential in dermatology and regenerative medicine. The provided quantitative data and experimental frameworks offer a solid foundation for further research into the precise mechanisms of GHK-Cu and for the development of novel therapeutic strategies targeting skin aging and repair.
References
- 1. peptide-works.com [peptide-works.com]
- 2. deltapeptides.com [deltapeptides.com]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. primelabpeptides.com [primelabpeptides.com]
- 8. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptideslabuk.com [peptideslabuk.com]
The Biological Significance of Copper Chelation in GHK-Cu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) exhibits a profound affinity for copper (II) ions, forming the GHK-Cu complex. This chelation is not a mere sequestration of the metal ion but a pivotal event that endows the peptide with a remarkable and diverse range of biological activities. GHK-Cu plays a crucial role in tissue remodeling, wound healing, anti-inflammatory responses, and antioxidant defense. Its mechanism of action is multifaceted, involving the modulation of gene expression, the regulation of key signaling pathways, and the delivery of copper to cells in a safe and bioavailable form. This technical guide provides an in-depth exploration of the biological significance of copper chelation in GHK-Cu, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction
First isolated from human plasma in 1973, the GHK peptide was identified as a factor that could rejuvenate the protein synthesis capabilities of aged liver cells.[1] Subsequent research revealed its strong affinity for copper (Cu2+), leading to the understanding that its biological effects are largely mediated through the GHK-Cu complex.[2] The concentration of GHK in human plasma declines significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60, correlating with a diminished capacity for tissue repair and regeneration.[2][3] The chelation of copper by GHK is central to its function, transforming the peptide into a potent signaling molecule with pleiotropic effects.
The Chemistry of Copper Chelation
The high affinity of GHK for Cu2+ is a cornerstone of its biological activity. The stability of the GHK-Cu complex is comparable to that of the copper-binding site on albumin, allowing GHK to mobilize copper from this major plasma protein.[2][4]
Quantitative Data on Copper Binding
The interaction between GHK and Cu2+ has been quantified through various biophysical techniques, providing insights into the stability and thermodynamics of the complex.
| Parameter | Value | Method | Reference |
| Stability Constant (log K) | 16.44 | Potentiometric Titration | [2][4] |
| Dissociation Constant (Kd) | 7.0 ± 1.0 x 10⁻¹⁴ M | Isothermal Titration Calorimetry (ITC) | [4] |
| Thermodynamic Parameters (at pH 7.4) | |||
| ΔG (kcal/mol) | -18.2 ± 0.1 | Isothermal Titration Calorimetry (ITC) | [4] |
| ΔH (kcal/mol) | -10.5 ± 0.2 | Isothermal Titration Calorimetry (ITC) | [4] |
| -TΔS (kcal/mol) | -7.7 ± 0.2 | Isothermal Titration Calorimetry (ITC) | [4] |
Biological Significance of GHK-Cu
The formation of the GHK-Cu complex is the catalyst for a wide array of biological activities that are crucial for tissue maintenance and repair.
Wound Healing and Tissue Regeneration
GHK-Cu is a potent agent in accelerating wound healing through multiple mechanisms. It stimulates the synthesis of key extracellular matrix (ECM) components, promotes angiogenesis, and modulates the activity of matrix metalloproteinases (MMPs).[3][5]
| Parameter | Effect of GHK-Cu | Concentration | Cell Type/Model | Reference |
| Collagen Synthesis | Increased by up to 70% | 0.01-100 nM | Human Dermal Fibroblasts | [3] |
| Elastin Production | Increased | 0.01-100 nM | Human Dermal Fibroblasts | [3] |
| Collagen IV Synthesis | Increased 25.4-fold (with LMW HA) | Not Specified | Human Dermal Fibroblasts | [6] |
| Wrinkle Volume Reduction | 31.6% (compared to Matrixyl® 3000) | Not Specified | In vivo (human volunteers) | [3] |
GHK-Cu promotes the formation of new blood vessels, a critical process in wound healing.[1]
Anti-Inflammatory Action
GHK-Cu exhibits significant anti-inflammatory properties by modulating cytokine expression and inhibiting key inflammatory signaling pathways.
| Cytokine | Effect of GHK-Cu | Model | Reference |
| TNF-α | Decreased | LPS-induced acute lung injury in mice | [3][5] |
| IL-6 | Decreased | LPS-induced acute lung injury in mice | [3][5] |
GHK-Cu can suppress the activation of the NF-κB pathway, a central regulator of inflammation.[3][5]
Antioxidant Defense
GHK-Cu contributes to antioxidant defense by scavenging free radicals and increasing the activity of antioxidant enzymes.
| Enzyme/Marker | Effect of GHK-Cu | Model | Reference |
| Superoxide Dismutase (SOD) Activity | Increased | LPS-induced acute lung injury in mice | [3][5] |
| Iron Release from Ferritin | Reduced by 87% | In vitro | [3] |
| Lipid Peroxidation | Inhibited | In vitro | [1] |
Gene Expression Modulation
One of the most profound effects of GHK-Cu is its ability to modulate the expression of a large number of human genes, often reversing the gene expression signature of disease states towards a healthier profile.
| Parameter | Finding | Reference |
| Percentage of Human Genes Affected | 31.2% show a change of ≥ 50% | [3][5] |
| Direction of Change | 59% increased expression, 41% suppressed expression | [3] |
| Cancer-Related Genes | Suppresses RNA production in 70% of 54 overexpressed genes in metastatic colon cancer | [3] |
GHK can restore the function of the TGF-β pathway, which is often dysregulated in conditions like COPD.[3][7]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the biological activities of GHK-Cu.
Isothermal Titration Calorimetry (ITC) for Copper Binding
Methodology:
-
Solution Preparation: Prepare solutions of GHK and CuCl₂ in a suitable buffer (e.g., 80 mM HEPES) at a physiological pH of 7.4. To accurately determine high-affinity binding, a weaker competing ligand like glycine may be included in the buffer.
-
ITC Experiment: Load the GHK solution (e.g., 0.08 mM) into the sample cell of the ITC instrument and the CuCl₂ solution (e.g., 0.7 mM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the CuCl₂ solution into the GHK solution while continuously monitoring the heat released or absorbed during the binding event.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of CuCl₂ to GHK. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of the interaction.
In Vivo Excisional Wound Healing Model (Rat)
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley or Wistar strains).
-
Wound Creation: Anesthetize the animals and create one or more full-thickness excisional wounds on the dorsal surface using a sterile biopsy punch.
-
Treatment: Topically apply the GHK-Cu formulation or a vehicle control to the wounds daily.
-
Wound Closure Analysis: Photograph the wounds at regular intervals and measure the wound area to calculate the rate of wound closure.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the wound tissue. Process the tissue for histological staining (e.g., H&E, Masson's trichrome) to assess re-epithelialization, collagen deposition, and neovascularization.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
Methodology:
-
Cell Culture and Treatment: Culture human dermal fibroblasts and treat them with various concentrations of GHK-Cu or a vehicle control for a specified period.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for target genes (e.g., COL1A1, COL3A1, ELN) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the GHK-Cu-treated cells compared to the control cells.
Conclusion
The chelation of copper by the GHK peptide is a fundamental aspect of its biological significance. This interaction transforms GHK into a potent signaling molecule that orchestrates a wide range of physiological processes essential for tissue repair, inflammation control, and antioxidant defense. The ability of GHK-Cu to modulate gene expression further underscores its therapeutic potential. The quantitative data, experimental protocols, and signaling pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and harness the regenerative capabilities of GHK-Cu. Further research into the precise molecular mechanisms of GHK-Cu will continue to unveil its full therapeutic potential in various fields of medicine.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic study of Cu2+ binding to the DAHK and GHK peptides by isothermal titration calorimetry (ITC) with the weaker competitor glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Prezatide Copper (GHK-Cu): A Technical Guide to its Impact on Cellular Senescence and Aging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of the aging process and a contributor to a host of age-related pathologies. Prezatide copper, a tripeptide-copper complex also known as GHK-Cu, has emerged as a promising agent in the field of geroscience. This technical guide provides an in-depth analysis of GHK-Cu's mechanisms of action in mitigating cellular senescence and its broader implications for aging. Drawing from a comprehensive review of preclinical and clinical data, this document details the molecular pathways modulated by GHK-Cu, summarizes quantitative outcomes of its application, and provides detailed experimental protocols for researchers seeking to investigate its effects.
Introduction: The Challenge of Cellular Senescence
Cellular senescence is a complex biological process characterized by a stable cessation of cell proliferation, triggered by various stressors including telomere attrition, DNA damage, and oncogenic signaling.[1][2] Senescent cells accumulate in tissues with age and adopt a pro-inflammatory phenotype known as the Senescence-Associated Secretory Phenotype (SASP).[1] The SASP comprises a cocktail of secreted factors, including inflammatory cytokines, chemokines, growth factors, and matrix metalloproteinases (MMPs), which can disrupt tissue microenvironments and contribute to age-related decline.[1]
Key molecular markers of cellular senescence include increased activity of Senescence-Associated β-Galactosidase (SA-β-gal) and the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p16INK4a and p21WAF1, which enforce the cell cycle arrest.[2][3]
This compound (GHK-Cu) is a naturally occurring tripeptide with a high affinity for copper ions.[4] Plasma levels of GHK have been shown to decline significantly with age, from approximately 200 ng/mL at age 20 to 80 ng/mL by age 60.[5] This age-associated decrease has prompted extensive research into the potential of GHK-Cu supplementation to counteract the detrimental effects of aging.
Mechanisms of Action: How GHK-Cu Combats Cellular Senescence
GHK-Cu exerts its anti-senescence effects through a multi-pronged approach, targeting key pathways involved in the aging process.
Gene Expression Modulation
One of the most profound effects of GHK-Cu is its ability to modulate the expression of a vast number of human genes. Studies have shown that GHK can alter the expression of over 4,000 genes, effectively "resetting" the gene expression profile of aged cells to a more youthful state.[5][6] This includes the upregulation of genes involved in antioxidant defense, DNA repair, and the ubiquitin-proteasome system, and the downregulation of pro-inflammatory genes.[6][7]
Antioxidant and Anti-inflammatory Effects
Oxidative stress is a major driver of cellular senescence. GHK-Cu exhibits potent antioxidant properties by neutralizing free radicals and protecting cells from oxidative damage.[8][9] It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD).[8] Furthermore, GHK-Cu demonstrates significant anti-inflammatory activity by modulating the expression of inflammatory cytokines.[8][10] It has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[6][8]
Modulation of the Senescence-Associated Secretory Phenotype (SASP)
GHK-Cu has been shown to modulate the SASP, reducing the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[10][11] It also influences the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are involved in tissue remodeling and degradation.
Stimulation of Tissue Repair and Regeneration
GHK-Cu is a well-established wound healing and tissue regeneration agent.[5][10] It stimulates the synthesis of collagen and elastin, key components of the extracellular matrix that decline with age. This is partly achieved through the modulation of the TGF-β signaling pathway, which plays a crucial role in tissue homeostasis and repair.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (GHK-Cu) on various markers of cellular senescence and aging, as reported in the scientific literature.
| Parameter | Cell Type | Treatment | Result | Citation |
| Cellular Senescence | Normal Human Fibroblasts (NHF) | GHK-Cu/[Bet][Tar] | 35.7% reduction in UV-induced senescent cells | [7] |
| Normal Human Fibroblasts (NHF) | GHK-Cu/[Bet][Tar] | 58.1% reduction in H2O2-induced senescent cells | [7] | |
| Normal Human Fibroblasts (NHF) | GHK-Cu/[Bet][Tar] | 22.3% reduction in HU-induced senescent cells | [7] | |
| Inflammatory Cytokines | RAW 264.7 cells | 10 µM GHK-Cu (pretreatment) | Significant decrease in LPS-induced IL-6 secretion (from 613.2 pg/ml to lower levels) | [11] |
| RAW 264.7 cells | 10 µM GHK-Cu (pretreatment) | Significant decrease in LPS-induced TNF-α secretion (from 1556.3 pg/ml to lower levels) | [11] | |
| Normal Human Dermal Fibroblasts (NHDF) | GHK-Cu | Decreased TNF-α-dependent secretion of IL-6 | [10] | |
| Extracellular Matrix Components | Human Adult Dermal Fibroblasts (HDFa) | 0.01, 1, and 100 nM GHK-Cu | Increased production of collagen and elastin | |
| Gene Expression | Human cell lines | 1 µM GHK | 50% or greater change in expression of 31.2% of human genes | |
| Human cell lines | GHK | Upregulation of 47 DNA repair genes and downregulation of 5 | [7] | |
| Human cell lines | GHK | Upregulation of 41 ubiquitin-proteasome system genes and downregulation of 1 | [7] |
Key Signaling Pathways Modulated by GHK-Cu
GHK-Cu influences several critical signaling pathways implicated in cellular senescence and aging.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of cell growth, differentiation, and extracellular matrix production. GHK-Cu has been shown to modulate this pathway, contributing to its tissue-reparative effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary driver of inflammation and the SASP. GHK-Cu has been demonstrated to suppress this pathway, thereby reducing the production of pro-inflammatory cytokines.[6][8]
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the impact of GHK-Cu on cellular senescence.
Induction of Cellular Senescence
This protocol describes the induction of premature senescence in primary human fibroblasts using oxidative stress.
Protocol:
-
Cell Culture: Culture primary human fibroblasts (e.g., IMR-90 or WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Induction of Senescence: When cells reach 70-80% confluency, replace the culture medium with serum-free medium containing a sub-lethal concentration of hydrogen peroxide (H₂O₂), typically between 150-200 µM. Incubate for 2 hours.
-
Recovery: After incubation, remove the H₂O₂-containing medium, wash the cells twice with phosphate-buffered saline (PBS), and add fresh complete culture medium.
-
GHK-Cu Treatment: Culture the cells for 7-10 days to allow the senescent phenotype to develop. During this period, treat the cells with various concentrations of GHK-Cu (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control. Change the medium and re-apply the treatment every 2-3 days.
-
Analysis: After the treatment period, harvest the cells or conditioned media for downstream analysis as described in the following protocols.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This qualitative assay identifies senescent cells based on the increased activity of lysosomal β-galactosidase at a suboptimal pH (pH 6.0).
Materials:
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Wash the cultured cells twice with PBS.
-
Fix the cells with the fixative solution for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the X-gal staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in the senescent cells.
-
Observe and image the cells under a bright-field microscope.
-
Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple random fields.
Western Blot Analysis for p16INK4a and p21WAF1
This protocol allows for the quantification of the protein levels of key senescence markers.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p16INK4a and p21WAF1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for SASP Factors (IL-6 and IL-8)
This protocol quantifies the concentration of specific secreted SASP factors in the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the conditioned media from the cell cultures and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., human IL-6 and IL-8 ELISA kits).
-
Standard Curve: Generate a standard curve using the provided recombinant cytokine standards.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.
Telomerase Activity Assay (TRAP Assay)
This protocol measures the activity of telomerase, an enzyme that is typically reactivated in cancer cells but repressed in most somatic cells, and its activity can be modulated in the context of senescence.
Protocol:
-
Cell Lysis: Lyse approximately 10^5 to 10^6 cells in a CHAPS lysis buffer.
-
Telomerase Extension: Incubate the cell lysate with a synthetic telomerase substrate (TS) primer and dNTPs to allow telomerase to add telomeric repeats.
-
PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. Include an internal control to normalize for PCR efficiency.
-
Detection: Separate the PCR products on a polyacrylamide gel and visualize them using a DNA stain (e.g., SYBR Green).
-
Quantification: Quantify the intensity of the telomerase ladder relative to the internal control to determine the relative telomerase activity.
Conclusion and Future Directions
This compound (GHK-Cu) demonstrates significant potential as a therapeutic agent to combat cellular senescence and mitigate the effects of aging. Its ability to modulate gene expression, reduce oxidative stress and inflammation, and promote tissue regeneration underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the anti-senescence properties of GHK-Cu.
Future research should focus on elucidating the precise molecular targets of GHK-Cu within the complex network of signaling pathways that govern cellular senescence. Further clinical studies are warranted to translate the promising preclinical findings into effective therapeutic strategies for age-related diseases in humans. The continued exploration of GHK-Cu and similar compounds will undoubtedly pave the way for novel interventions to promote healthy aging and extend human healthspan.
References
- 1. The potential of GHK as an anti-aging peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of the Human Peptide GHK on Gene Expression Relevant to Nervous System Function and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What is this compound acetate used for? [synapse.patsnap.com]
- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Investigating the antioxidant properties of GHK-Cu in vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) has garnered significant attention for its regenerative and protective properties. A substantial body of in vitro evidence underscores its potent antioxidant capabilities, positioning it as a compelling candidate for further investigation in the context of oxidative stress-related pathologies. This technical guide provides an in-depth overview of the in vitro antioxidant properties of GHK-Cu, summarizing key quantitative data, detailing experimental protocols for its assessment, and illustrating the underlying signaling pathways.
Introduction
Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction can lead to oxidative stress, a state implicated in cellular aging and a myriad of disease processes. GHK-Cu has demonstrated significant efficacy in mitigating oxidative damage through a multi-faceted approach. Its antioxidant actions have been demonstrated in vitro and in animal studies, including the inhibition of reactive oxygen and carbonyl species formation, detoxification of lipid peroxidation products, and protection of cells from UV radiation.[1] This guide will delve into the specific mechanisms and methodologies used to characterize these antioxidant properties in a laboratory setting.
Quantitative Analysis of Antioxidant Efficacy
The antioxidant capacity of GHK-Cu has been quantified through various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at its efficacy in different experimental models.
Table 1: GHK-Cu's Efficacy in Reducing Reactive Oxygen Species (ROS)
| Cell Line | Inducer of Oxidative Stress | GHK-Cu Concentration | % Reduction in ROS | Reference |
| WI-38 | 150µM Hydrogen Peroxide | 10nM | Significant Decrease | [2] |
| WI-38 | 150µM Hydrogen Peroxide | 10µM | ~60% | [2] |
Table 2: Inhibition of Lipid Peroxidation by GHK-Cu
| Assay | Method | GHK-Cu Concentration | % Inhibition | Reference |
| Cu(2+)-dependent LDL oxidation | TBARS | Not Specified | "Entirely blocked" | [1][3] |
| Ferritin iron release-induced lipid peroxidation | Not Specified | Not Specified | 87% reduction in iron release | [3] |
| Gastric mucosa homogenate peroxidation | Not Specified | 10-100mM | 75% | [4] |
Table 3: Modulation of Antioxidant Enzyme Activity by GHK-Cu
| Enzyme | Cell Line/System | GHK-Cu Effect | Reference |
| Superoxide Dismutase (SOD) | RAW 264.7 macrophages | Increased activity | [2] |
| Superoxide Dismutase (SOD) | - | GHK-Cu has ~1-3% of the activity of Cu,Zn-SOD on a molar basis. Analogs have been synthesized with up to 223-fold higher activity. | [1] |
| Antioxidant Enzymes (general) | Animal wound models | Elevated levels | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of GHK-Cu.
Measurement of Reactive Oxygen Species (ROS) Scavenging Activity
A common method to measure intracellular ROS is the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay.
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound that is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
-
Protocol:
-
Cell Culture: Plate cells (e.g., WI-38 human lung fibroblasts) in a 96-well plate and culture overnight to allow for attachment.
-
Pre-treatment: Treat the cells with various concentrations of GHK-Cu (e.g., 10nM, 10µM) for a specified period (e.g., 24 hours). Include a vehicle control.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (e.g., 150µM), to the cells for a defined incubation time.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with a DCFDA solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The percentage of ROS reduction can be calculated by comparing the fluorescence intensity of GHK-Cu treated cells to the untreated control cells exposed to the oxidative stressor.
-
Inhibition of Lipid Peroxidation
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring the products of lipid peroxidation, primarily malondialdehyde (MDA).
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates. For an in vitro model of LDL oxidation, incubate low-density lipoprotein (LDL) with a pro-oxidant like Cu(2+) in the presence and absence of GHK-Cu.[1]
-
Reaction Mixture: To the sample, add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).
-
Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction.
-
Extraction: Cool the samples and extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol) to concentrate the chromogen and remove interfering substances.
-
Measurement: Measure the absorbance of the organic layer at approximately 532 nm.
-
Quantification: Use a standard curve prepared with a known concentration of MDA to determine the concentration of TBARS in the samples. The percentage inhibition of lipid peroxidation can be calculated by comparing the GHK-Cu treated samples to the control.
-
Assessment of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)
Several commercial kits are available for measuring SOD activity. The principle often involves the inhibition of a reaction that produces a colored product.
-
Principle: A superoxide radical-generating system (e.g., xanthine/xanthine oxidase) reduces a chromogenic reagent (e.g., WST-1 or NBT). SOD in the sample scavenges the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.
-
Protocol:
-
Sample Preparation: Prepare cell lysates (e.g., from RAW 264.7 macrophages) and quantify the protein concentration.
-
Reaction Setup: In a 96-well plate, add the cell lysate, the chromogenic reagent, and the xanthine oxidase solution according to the manufacturer's instructions. Include a blank and a standard curve using purified SOD.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculation: Calculate the percentage of inhibition of the chromogenic reaction for each sample and determine the SOD activity from the standard curve. The results are typically expressed as units of SOD activity per milligram of protein.
-
Signaling Pathways in GHK-Cu Mediated Antioxidant Effects
In vitro studies have revealed that GHK-Cu's antioxidant and anti-inflammatory effects are mediated, at least in part, through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[2]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cellular stress responses.
Caption: GHK-Cu inhibits the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This keeps NF-κB sequestered in the cytoplasm, thereby reducing the transcription of pro-inflammatory genes.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another key signaling cascade involved in inflammation and stress responses.
Caption: GHK-Cu inhibits the phosphorylation of MAPKK (MKK3/6), which in turn prevents the phosphorylation and activation of p38 MAPK. This leads to a reduction in the production of pro-inflammatory cytokines.
Experimental Workflow for Signaling Pathway Analysis
Western blotting is the standard technique to investigate the phosphorylation status of key proteins in these signaling pathways.
Caption: A generalized workflow for investigating the effect of GHK-Cu on the phosphorylation of key signaling proteins using Western blotting.
-
Detailed Protocol for Western Blotting:
-
Cell Treatment and Lysis: Culture cells (e.g., RAW 264.7 macrophages) and treat with GHK-Cu for a specified time before stimulating with an inducer like lipopolysaccharide (LPS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p65, anti-phospho-p38) and their total forms overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of GHK-Cu treatment.
-
Conclusion
The in vitro evidence strongly supports the role of GHK-Cu as a potent antioxidant agent. Its ability to directly scavenge reactive oxygen species, inhibit lipid peroxidation, and modulate the activity of crucial antioxidant enzymes, coupled with its influence on key anti-inflammatory signaling pathways, highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the antioxidant properties of GHK-Cu.
References
- 1. mdpi.com [mdpi.com]
- 2. marciorubin.com.br [marciorubin.com.br]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Purification of Prezatide Copper (GHK-Cu)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide copper, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a naturally occurring compound found in human plasma, saliva, and urine.[1] Since its discovery, GHK-Cu has garnered significant interest in the fields of dermatology, regenerative medicine, and cosmetics due to its diverse biological activities.[2][3] It is known to promote wound healing, stimulate collagen and glycosaminoglycan synthesis, and exhibit antioxidant and anti-inflammatory effects.[4][5] These properties are attributed to its ability to modulate copper-dependent enzymes and influence the expression of numerous human genes.[4][5]
This document provides detailed protocols for the laboratory-scale synthesis and purification of this compound, intended for research and development purposes. The methodologies described herein cover the solid-phase synthesis of the GHK peptide, subsequent chelation with copper, and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of GHK Peptide (Solid-Phase Peptide Synthesis)
Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides.[2] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours to ensure optimal reaction conditions.[2]
-
First Amino Acid Coupling (Lysine):
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.
-
Activation and Coupling: Activate the first amino acid, Fmoc-Lys(Boc)-OH, using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid solution to the resin and agitate for 2 hours to facilitate coupling.[6]
-
Washing: Wash the resin with DMF and DCM.[6]
-
-
Second Amino Acid Coupling (Histidine):
-
Third Amino Acid Coupling (Glycine):
-
Final Fmoc Deprotection: Perform a final deprotection to expose the N-terminal amine of the Glycine residue.[6]
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v). Caution: Use in a well-ventilated fume hood. [6]
-
Add the cleavage cocktail to the dried peptide-resin and react for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude GHK peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[2][7]
-
Collect the precipitate by centrifugation, wash it multiple times with cold diethyl ether, and dry it under a vacuum.[2][7] The crude GHK peptide typically has a purity of 60-80% as determined by HPLC.[7]
-
Chelation of GHK Peptide with Copper
The final step in the synthesis of this compound is the chelation of the purified GHK peptide with a copper (II) salt.
Experimental Protocol
-
Dissolution: Dissolve the purified GHK tripeptide in degassed water or a suitable buffer.[7]
-
pH Adjustment: Adjust the pH of the peptide solution to a physiological range (6.5-7.5) using dilute sodium hydroxide or hydrochloric acid.[5][7]
-
Copper Solution Preparation: Prepare a solution of a copper salt, such as copper (II) acetate or copper (II) hydroxide, in water.[8]
-
Complexation: Add the copper salt solution dropwise to the peptide solution under continuous stirring. The addition rate should be controlled to prevent localized high concentrations of copper, which could lead to precipitation.[7]
-
Reaction: Continue stirring the mixture for 30-60 minutes to ensure the complete formation of the GHK-Cu complex.[7] The molar ratio of GHK to copper is typically 1:1.[9][10]
-
Post-Treatment: The resulting solution containing the GHK-Cu complex can be further processed by filtration, concentration, and lyophilization to obtain the final product as a blue powder.[8]
Purification of this compound (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying GHK-Cu, effectively separating the desired complex from the uncomplexed peptide and other impurities.[7]
Experimental Protocol
-
Column: Utilize a C18 reversed-phase column, which is optimized for the separation of peptides in the 300-500 Da molecular weight range.[7]
-
Mobile Phase: Employ a gradient of acetonitrile and water with 0.1% (v/v) trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.[7]
-
Gradient Elution: Start with a low concentration of acetonitrile (5-10%) and gradually increase it to 40-50% over 30-60 minutes.[7] The specific gradient should be optimized based on analytical HPLC results to achieve a resolution factor (Rs) greater than 1.5 between the main peak and the nearest impurities.[7]
-
Flow Rate: The flow rate should be scaled according to the column diameter, typically maintaining a linear velocity equivalent to 1-2 mL/min for a 4.6 mm analytical column.[7]
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm for the peptide backbone or at the characteristic absorption peak of the GHK-Cu complex.[11]
-
Fraction Collection: Collect the fractions corresponding to the main GHK-Cu peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final purified GHK-Cu product.
Data Presentation
Table 1: Synthesis and Purification Parameters
| Parameter | Specification | Reference |
| GHK Peptide Synthesis | ||
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | [2] |
| Resin | Rink Amide Resin | [2] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5 v/v) | [6] |
| Crude Purity | 60-80% | [7] |
| Copper Chelation | ||
| Copper Source | Copper (II) Acetate, Copper (II) Hydroxide | [8] |
| GHK:Cu Molar Ratio | 1:1 | [9][10] |
| Reaction pH | 6.5-7.5 | [5][7] |
| RP-HPLC Purification | ||
| Column | C18, 5-10 µm, 100-300 Å | [7] |
| Mobile Phase A | Water + 0.1% TFA | [7] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | [7] |
| Gradient | 5-50% B over 30-60 minutes | [7] |
| Final Purity | >98% | [3][12] |
Table 2: Example Yields from Different Synthesis Methods
| Copper Source | GHK Tripeptide | Reaction Conditions | Yield | Purity | Reference |
| Copper Acetate | 1.36g | 30°C, 3h | 100% | 96% | [8] |
| Copper Hydroxide | 0.68g | 40°C, 24h (with acetic acid) | 72% | 99% | [8] |
| Copper Acetate & Copper Hydroxide | 0.68g | 40°C, 12h | 88% | 99% | [8] |
| Copper Dimethanol | 0.68g | Room Temp, 72h | 52% | 99% | [8] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathways of this compound (GHK-Cu).
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis and Characterization of GHK Peptides and their Interactions with Copper Investigated by Mass Spectrometry [digitalcommons.kennesaw.edu]
- 3. rssynthesis.com [rssynthesis.com]
- 4. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. peptideforge.com [peptideforge.com]
- 8. CN111808165B - Synthetic method of GHK copper peptide - Google Patents [patents.google.com]
- 9. Expression and Purification of Recombinant GHK Tripeptides Are Able to Protect against Acute Cardiotoxicity from Exposure to Waterborne-Copper in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
- 12. CongenPharma Patent: A synthesis method of Tripeptide-1 and Copper Peptide (GHK-Cu) and its application-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]
Application of G-HK-Cu in 3D Skin Equivalent Models: A Guide for Researchers
Application Note: AN-001
Introduction
The tripeptide-copper complex, GHK-Cu (glycyl-L-histidyl-L-lysine-Cu2+), is a naturally occurring compound in human plasma that has garnered significant attention in the field of skin regeneration and anti-aging research.[1][2] Its concentration in the body declines with age, which is correlated with a reduced capacity for tissue repair.[1][2] GHK-Cu is known to stimulate the synthesis of essential extracellular matrix components like collagen and elastin, modulate the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), and influence various cellular signaling pathways crucial for skin health.[1][3][4] Three-dimensional (3D) skin equivalent models, which mimic the structure and function of native human skin, provide a powerful in vitro platform for evaluating the efficacy and mechanisms of action of compounds like GHK-Cu.[5][6] These models, typically composed of dermal fibroblasts and epidermal keratinocytes, allow for the study of cell-cell and cell-matrix interactions in a physiologically relevant context.[5][6] This document provides detailed protocols for the application of GHK-Cu in 3D skin equivalent models, methods for assessing its effects, and a summary of expected quantitative outcomes.
Key Applications
-
Anti-aging and Wrinkle Reduction: Evaluating the potential of GHK-Cu to stimulate collagen and elastin synthesis, thereby improving skin firmness and elasticity.[4][7]
-
Wound Healing: Assessing the role of GHK-Cu in promoting tissue remodeling, cell proliferation, and re-epithelialization in a controlled wound healing model.[1][3]
-
Gene Expression Modulation: Investigating the effect of GHK-Cu on the expression of genes related to extracellular matrix production, inflammation, and antioxidant defense.[8][9]
-
Dermal-Epidermal Junction Integrity: Studying the influence of GHK-Cu on the expression of proteins crucial for maintaining the structural integrity of the dermal-epidermal junction.
Quantitative Data Summary
The following tables summarize the quantitative effects of GHK-Cu on various parameters in skin cells and models as reported in the literature.
Table 1: Effect of GHK-Cu on Extracellular Matrix Components
| Parameter | Cell/Model Type | GHK-Cu Concentration | Incubation Time | Observed Effect | Reference(s) |
| Collagen Synthesis | Human Dermal Fibroblasts | 0.01, 1, 100 nM | 96 hours | Significant increase at all concentrations | [3] |
| Collagen I Synthesis | In vitro study | Equivalent molar concentrations | Not specified | 70-140% increase | [4] |
| Elastin Production | Human Dermal Fibroblasts | 0.01, 1, 100 nM | 96 hours | ~30% increase at all concentrations | [4] |
| Glycosaminoglycan Synthesis | Rat Dermal Wounds | Picomolar to Nanomolar | Not specified | Increased accumulation | [1] |
| Decorin Synthesis | Cultured Fibroblasts | 0.01–1 nM | Not specified | Stimulated production | [8] |
Table 2: Effect of GHK-Cu on MMPs and TIMPs
| Parameter | Cell/Model Type | GHK-Cu Concentration | Observed Effect | Reference(s) |
| MMP-1 Expression | Aged/Photodamaged Skin Fibroblasts | 1-5 µM | ~40-60% suppression | [4] |
| MMP-2 Expression | Fibroblast Cultures | Not specified | Stimulated | [1] |
| TIMP-1 Expression | Aged Dermal Fibroblasts | 2 µM | ~25% increase in mRNA expression | [4] |
| TIMP-2 Expression | Fibroblast Cultures | Not specified | Increased secretion | [3] |
Experimental Protocols
Protocol 1: Preparation of a Full-Thickness 3D Skin Equivalent Model
This protocol is adapted from standard methodologies for creating organotypic skin cultures.[5][10]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Keratinocyte growth medium
-
Rat tail collagen type I
-
Cell culture inserts (e.g., 12-well format)
-
GHK-Cu stock solution (sterile, water-soluble)
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs to 80-90% confluency.
-
Prepare a collagen gel solution containing HDFs. A typical concentration is 2.5 x 10^4 cells/mL in a 2 mg/mL collagen solution.
-
Cast the HDF-collagen mixture into cell culture inserts and allow to polymerize in a humidified incubator at 37°C with 5% CO2.
-
-
Keratinocyte Seeding:
-
Once the dermal equivalent is stable, seed HEKs onto the surface at a density of approximately 5 x 10^5 cells per insert.
-
Culture the co-culture submerged in keratinocyte growth medium for 2-3 days.
-
-
Air-Liquid Interface Culture:
-
Raise the culture to the air-liquid interface by lowering the medium level to the bottom of the insert membrane. This promotes keratinocyte differentiation and stratification.
-
Culture for an additional 10-14 days, changing the medium every 2-3 days.
-
Protocol 2: Treatment of 3D Skin Equivalents with GHK-Cu
Procedure:
-
Preparation of GHK-Cu Working Solutions:
-
Prepare a stock solution of GHK-Cu in sterile, purified water.
-
On the day of treatment, dilute the stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
-
Treatment Application:
-
Once the 3D skin equivalents are fully differentiated (after 10-14 days at the air-liquid interface), replace the standard culture medium with the medium containing the various concentrations of GHK-Cu.
-
Include a vehicle control (medium without GHK-Cu).
-
Culture the models for the desired treatment duration (e.g., 48-96 hours), replacing the treatment medium every 24-48 hours.
-
-
Sample Harvesting and Analysis:
-
At the end of the treatment period, harvest the 3D skin equivalents.
-
The tissue can be fixed in formalin for histological and immunohistochemical analysis, or snap-frozen for RNA/protein extraction.
-
Protocol 3: Analysis of GHK-Cu Effects
-
Histology and Immunohistochemistry (IHC):
-
Embed fixed tissues in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology and epidermal stratification.
-
Use IHC to detect and quantify specific proteins such as collagen I, collagen III, elastin, and Ki67 (for proliferation).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the skin equivalents.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to quantify the gene expression levels of target genes (e.g., COL1A1, COL3A1, ELN, MMP1, TIMP1).
-
-
Protein Quantification:
-
Extract total protein from the skin equivalents.
-
Use techniques like Western Blot or ELISA to quantify the levels of specific proteins.
-
Visualizations
Signaling Pathways and Workflows
Caption: GHK-Cu signaling pathways in skin regeneration.
Caption: Experimental workflow for GHK-Cu in 3D skin models.
References
- 1. [PDF] GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration | Semantic Scholar [semanticscholar.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deltapeptides.com [deltapeptides.com]
- 5. Organotypic Skin Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective and Consensus Opinion: Good Practices for Using Organotypic Skin and Epidermal Equivalents in Experimental Dermatology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. activepeptide.com [activepeptide.com]
- 8. mdpi.com [mdpi.com]
- 9. genoracle.com [genoracle.com]
- 10. Protocol to reconstruct an in vitro 3D full-thickness skin equivalent model with collagen I in 6- and 12-well inserts - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Prezatide Copper's Effect on Collagen Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prezatide copper, also known as GHK-Cu, is a copper peptide complex composed of the tripeptide glycyl-L-histidyl-L-lysine and a copper ion. It is a naturally occurring compound in human plasma that has garnered significant interest in the fields of dermatology, regenerative medicine, and cosmetics due to its wound healing and anti-aging properties.[1][2] One of the key mechanisms underlying these effects is its ability to stimulate the synthesis of extracellular matrix components, most notably collagen.[3][4][5][6][7][8] This document provides a detailed protocol for researchers to assess the effect of this compound on collagen synthesis, employing both in vitro and in vivo methodologies.
This compound's mechanism of action involves the modulation of various cellular pathways. It has been shown to stimulate the production of collagen, elastin, and glycosaminoglycans by fibroblasts.[3][5][9] The peptide is believed to act as a signaling molecule that promotes tissue remodeling.[10] This involves not only upregulating the synthesis of matrix proteins but also modulating the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix, and their inhibitors (TIMPs).[3][5][6] A key signaling pathway implicated in this compound-mediated collagen synthesis is the Transforming Growth Factor-beta (TGF-β) pathway, which plays a crucial role in fibrosis and tissue repair through the activation of Smad proteins.[1][11][12][13][14][15]
This protocol will detail the necessary steps to quantify changes in collagen production in response to this compound treatment, providing a framework for preclinical evaluation of its efficacy.
Key Signaling Pathway: this compound and Collagen Synthesis
This compound stimulates collagen synthesis primarily through the TGF-β/Smad signaling pathway. The binding of TGF-β to its receptor initiates a phosphorylation cascade that activates Smad proteins. These activated Smads then translocate to the nucleus to act as transcription factors, promoting the expression of target genes, including those for collagen type I (COL1A1) and type III (COL1A2).[6][12] this compound has been shown to upregulate the expression of genes involved in this pathway.[15]
References
- 1. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primelabpeptides.com [primelabpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 13. Transforming growth factor-beta signaling through the Smad pathway: role in extracellular matrix gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. mdpi.com [mdpi.com]
Revolutionizing Repair: GHK-Cu in Animal Models of Wound Healing
Application Note
The tripeptide-copper complex, GHK-Cu, has emerged as a significant agent in the field of tissue regeneration and wound healing. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of GHK-Cu in wound healing assays using animal models. GHK-Cu, a naturally occurring peptide, has been shown to play a crucial role in stimulating the synthesis of collagen and other extracellular matrix components, modulating inflammatory responses, and promoting angiogenesis, all of which are critical processes in wound repair.[1][2][3] Its ability to influence a wide array of cellular pathways makes it a compelling candidate for therapeutic development in dermatology and regenerative medicine.
Introduction
Wound healing is a complex biological process involving inflammation, proliferation, and remodeling phases. Dysregulation in any of these stages can lead to chronic wounds or excessive scarring. GHK-Cu has demonstrated the potential to accelerate and improve the quality of wound healing by orchestrating a variety of cellular activities.[4][5] It attracts immune and endothelial cells to the site of injury, stimulates the production of essential extracellular matrix proteins like collagen and elastin, and exhibits antioxidant and anti-inflammatory properties.[1][6] Animal models, particularly rodents, provide a valuable platform for elucidating the mechanisms of GHK-Cu action and evaluating its efficacy in a physiological context.
Data Presentation
The following tables summarize quantitative data from various preclinical studies investigating the effects of GHK-Cu on wound healing parameters in animal models.
Table 1: Effect of GHK-Cu on Wound Closure Rate
| Animal Model | Wound Type | GHK-Cu Concentration/Dose | Treatment Duration | % Increase in Wound Closure vs. Control | Reference(s) |
| Rat | Full-thickness excisional | Polymer-encapsulated GHK-Cu | 15 days | ~40% | [7] |
| Rat | Ischemic open wound | Topical application | Not specified | 64.5% reduction in wound area (vs. 28.2% in control) | [6] |
| Mouse | Scald wound | GHK-Cu-liposomes | 14 days | Shortened healing time | [8] |
| Rabbit | Dermal wounds | Topical application | Not specified | Improved wound contraction | [9] |
Table 2: Effect of GHK-Cu on Biochemical Markers of Wound Healing
| Animal Model | Parameter Measured | GHK-Cu Treatment | Result vs. Control | Reference(s) | | :--- | :--- | :--- | :--- | | Rat | Collagen Synthesis | GHK-Cu incorporated in collagen dressing | 9-fold increase |[10] | | Rat | Antioxidant Enzymes (Glutathione, Ascorbic Acid) | GHK-Cu incorporated in collagen dressing | Increased levels |[10] | | Rat | Pro-inflammatory Cytokines (TNF-α) | Topical GHK-Cu on ischemic wounds | Decreased concentration |[11] | | Rat | Matrix Metalloproteinases (MMP-2, MMP-9) | Topical GHK-Cu on ischemic wounds | Decreased concentration |[11] | | Rat | Vascular Endothelial Growth Factor (VEGF) | Topical GHK-Cu gel | No significant difference in this study |[12] |
Experimental Protocols
Protocol 1: Full-Thickness Excisional Wound Healing Model in Rats
Objective: To evaluate the efficacy of topically applied GHK-Cu on the healing of full-thickness cutaneous wounds in a rat model.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Electric clippers and depilatory cream
-
Surgical scrub (e.g., povidone-iodine or chlorhexidine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
6mm or 8mm sterile biopsy punch
-
GHK-Cu formulation (e.g., 0.1-0.3% GHK-Cu in a hydrogel or cream base)[7]
-
Vehicle control (hydrogel or cream base without GHK-Cu)
-
Transparent, occlusive dressing (e.g., Tegaderm™)
-
Digital camera for wound imaging
-
Calipers for wound measurement
-
Tissue collection supplies (formalin, PBS, cryomolds)
Procedure:
-
Animal Preparation: Anesthetize the rat according to approved institutional protocols. Shave the dorsal surface and apply depilatory cream to remove remaining hair. Clean the surgical area with a surgical scrub.
-
Wound Creation: Create two or four full-thickness excisional wounds on the dorsum of each rat using a sterile biopsy punch. The wounds should extend through the panniculus carnosus.
-
Treatment Application: Immediately after wounding, apply a specified amount (e.g., 50-100 µL) of the GHK-Cu formulation to the designated wounds. Apply an equal amount of the vehicle control to the control wounds on the same animal.
-
Dressing: Cover each wound with a transparent, occlusive dressing to protect the wound and prevent desiccation.
-
Post-operative Care: Monitor the animals for signs of pain or distress and provide analgesics as per institutional guidelines. House animals individually to prevent wound disruption.
-
Wound Assessment: On specified days (e.g., 0, 3, 7, 10, 14), remove the dressings and photograph the wounds with a ruler for scale. Measure the wound area using digital planimetry software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
-
Tissue Harvest and Analysis: At the end of the study period, euthanize the animals and harvest the entire wound, including a margin of surrounding healthy skin. Bisect the wound; fix one half in 10% neutral buffered formalin for histological analysis and embed the other half in optimal cutting temperature (OCT) compound for cryosectioning and immunohistochemistry.
Protocol 2: Histological Analysis of Collagen Deposition (Masson's Trichrome Staining)
Objective: To qualitatively and quantitatively assess collagen deposition and organization in wound tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded wound tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin solution
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.[4]
-
Mordanting: For formalin-fixed tissues, mordant the sections in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water until the yellow color is removed.[13][14]
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.[1]
-
Cytoplasmic and Muscle Fiber Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[1]
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[4]
-
Collagen Staining: Transfer the sections directly to aniline blue solution and stain for 5-10 minutes.[4]
-
Final Differentiation and Dehydration: Briefly rinse in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes. Quickly dehydrate through a graded ethanol series and clear in xylene.[1]
-
Mounting: Mount the coverslip with a resinous mounting medium.
-
Imaging and Analysis: Capture images of the stained sections. Collagen fibers will be stained blue, nuclei will be black, and cytoplasm and muscle will be red. Use image analysis software to quantify the area of blue staining as a measure of collagen deposition.
Protocol 3: Immunohistochemical Analysis of VEGF Expression
Objective: To evaluate the expression of Vascular Endothelial Growth Factor (VEGF) in wound tissue as an indicator of angiogenesis.
Materials:
-
Paraffin-embedded or frozen wound tissue sections (5 µm)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-VEGF antibody (rabbit or mouse monoclonal)
-
Biotinylated secondary antibody (goat anti-rabbit or goat anti-mouse)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Ethanol series and xylene
-
Mounting medium
-
Microscope with a digital camera
Procedure:
-
Deparaffinization and Rehydration: As described in Protocol 2.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Blocking: Block non-specific antibody binding by incubating the sections with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-VEGF antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash the sections and incubate with streptavidin-HRP conjugate for 30 minutes.
-
Visualization: Wash the sections and apply the DAB substrate solution until a brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount the coverslip.
-
Imaging and Analysis: Capture images of the stained sections. VEGF-positive cells will exhibit brown staining. The intensity and distribution of the staining can be semi-quantitatively scored or quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by GHK-Cu in wound healing and a typical experimental workflow for its evaluation in an animal model.
Caption: GHK-Cu Signaling Pathway in Wound Healing.
Caption: Experimental Workflow for GHK-Cu Wound Healing Assay.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Food-Derived Tripeptide–Copper Self-Healing Hydrogel for Infected Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroganhealth.com [neuroganhealth.com]
- 4. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deltapeptides.com [deltapeptides.com]
- 7. GHK-Cu — Voafit [voafit.com]
- 8. marciorubin.com.br [marciorubin.com.br]
- 9. primeivhydration.com [primeivhydration.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. research.dvs.gov.my [research.dvs.gov.my]
- 14. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Prezatide Copper in Hair Follicle Stimulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Prezatide copper, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper (II), is a naturally occurring compound that has garnered significant attention for its regenerative and protective properties.[1][2] Initially identified for its role in wound healing, recent research has illuminated its potential as a potent agent for stimulating hair follicle activity and promoting hair growth.[1][3][4] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and experimental protocols for investigating this compound's effects on hair follicles, intended for use by researchers in academia and the pharmaceutical industry.
Mechanism of Action:
This compound (GHK-Cu) exerts a multi-faceted influence on the hair follicle microenvironment, promoting a shift towards the anagen (growth) phase of the hair cycle.[2] Its mechanisms include stimulating cellular repair, improving scalp health, and modulating key biological pathways.[2][4]
-
Stimulation of Follicular and Dermal Papilla Cells: GHK-Cu has been shown to stimulate the proliferation of dermal papilla cells (DPCs), which are crucial for regulating hair follicle development and growth.[1][5][6] Studies indicate that GHK-Cu can activate dormant hair follicles, encouraging them to re-enter the anagen phase.[2]
-
Modulation of Signaling Pathways: The Wnt/β-catenin signaling pathway is a master regulator of hair follicle regeneration.[7][8][9][10] Research suggests that GHK-Cu promotes hair growth by activating the Wnt/β-catenin pathway, leading to the proliferation and differentiation of hair follicle stem cells.[11][12]
-
Angiogenesis and Growth Factor Production: GHK-Cu promotes the formation of new blood vessels (angiogenesis) around the hair follicle, which enhances the delivery of oxygen and essential nutrients.[1][2] It stimulates the production of Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF), both of which are known to increase perifollicular vascularization and are major mediators of hair follicle growth and size.[11][13][14][15][16]
-
Extracellular Matrix (ECM) Remodeling: The peptide boosts the synthesis of essential ECM proteins like collagen and elastin.[2][17][18] This strengthens the structural matrix surrounding the follicles, improving their anchoring and reducing hair shedding.[13][19]
-
Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress at the scalp can damage hair follicles.[1] GHK-Cu exhibits potent anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.[17][20] It also provides antioxidant protection by increasing the activity of enzymes like superoxide dismutase (SOD), shielding follicles from free radical damage.[17][21][22]
-
DHT Modulation: While not a direct DHT blocker like finasteride, some evidence suggests that copper ions, delivered by GHK-Cu, can inhibit the activity of 5-alpha reductase type 1, the enzyme that produces follicle-damaging DHT in the scalp.[20][21]
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro, ex vivo, and in vivo studies on this compound and related copper peptides.
Table 1: Summary of In Vitro & Ex Vivo Study Results
| Parameter Measured | Cell/Tissue Type | Treatment & Concentration | Key Quantitative Result | Reference |
| Cell Proliferation | Human Dermal Papilla Cells | Copper Tripeptide-1 (GHK-Cu) | Up to 70% increase compared to controls. | [23] |
| Hair Follicle Elongation | Human Hair Follicles (ex vivo) | AHK-Cu (10⁻¹² - 10⁻⁹ M) | Stimulated elongation of hair follicles. | [6][24] |
| Apoptosis of DPCs | Human Dermal Papilla Cells | AHK-Cu (10⁻⁹ M) | Elevated Bcl-2/Bax ratio; reduced cleaved caspase-3 and PARP levels. | [6][14] |
| Collagen Production | Human Dermal Fibroblasts | GHK-Cu | Increased by up to 70% in laboratory studies. | [25] |
| Oxidative Damage | Hair Follicle Cells | Copper Peptides | Reduced oxidative damage by 50%. | [23] |
Table 2: Summary of In Vivo & Clinical Study Results
| Study Type | Model/Subjects | Treatment Protocol | Key Quantitative Result | Reference |
| Clinical Trial | Human Subjects | GHK-Cu topical solution (twice daily for 6 months) | 38% increase in hair count compared to placebo. | [3] |
| Clinical Trial | Human Subjects | Copper peptide serum | 27% increase in hair density after six months. | [19][23] |
| Retrospective Analysis | Male Patients with AGA | 5 monthly sessions of Minoxidil-Dutasteride-Copper Peptide Tattooing | Median top scalp area regrowth of 26.5% to 35.5%. | [12][26] |
| Clinical Study (Microneedling) | Human Subjects with AGA | Microneedling + Topical vs. Topical alone (12 weeks) | Mean hair count increase of 91.4 vs. 22.2, respectively. | [27][28] |
| Animal Study | C57BL/6 Mice | GHK-Cu in an ionic liquid microemulsion | Increased hair density and accelerated anagen phase entry. | [11][12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in hair follicle stimulation.
Caption: Experimental workflow for an in vivo alopecia animal model study.
Caption: Logical relationship of GHK-Cu's multifaceted effects on hair follicles.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: In Vitro Proliferation of Human Dermal Papilla Cells (DPCs)
Objective: To assess the effect of this compound on the proliferation of human DPCs.
Materials:
-
Human Dermal Papilla Cells (primary culture or cell line).
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (GHK-Cu) stock solution (e.g., 1 mM in sterile PBS).
-
96-well cell culture plates.
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU).
-
Plate reader (spectrophotometer).
Methodology:
-
Cell Seeding: Culture DPCs in standard growth medium. Once confluent, detach cells using trypsin-EDTA and seed them into a 96-well plate at a density of 2-5 x 10³ cells per well in 100 µL of growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of GHK-Cu in serum-free or low-serum (0.5-1% FBS) medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 10⁻¹² M to 10⁻⁶ M). A vehicle control (medium with PBS) should be included.
-
Medium Exchange: Carefully aspirate the growth medium from the wells and replace it with 100 µL of the prepared GHK-Cu solutions or control medium.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Proliferation Assay: Add the proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 2-4 hours).
-
Data Acquisition: If using an MTT assay, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the absorbance values of the treatment groups to the vehicle control group to determine the percentage change in cell proliferation.
Protocol 2: Ex Vivo Human Hair Follicle Organ Culture
Objective: To measure the effect of this compound on the elongation of isolated human hair follicles.
Materials:
-
Human scalp skin samples (e.g., from facelift surgery, with ethical approval and consent).
-
Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
This compound (GHK-Cu) stock solution.
-
24-well cell culture plates.
-
Stereomicroscope with a calibrated eyepiece or imaging software.
Methodology:
-
Follicle Isolation: Under a stereomicroscope, microdissect individual anagen hair follicles from the subcutaneous fat of the scalp sample. Ensure the dermal papilla remains intact.
-
Culture Setup: Place one isolated follicle per well into a 24-well plate containing 1 mL of supplemented Williams E medium.
-
Treatment: Add GHK-Cu to the culture medium at desired final concentrations (e.g., 10⁻¹² M to 10⁻⁹ M).[6][24] Include a vehicle control group.
-
Incubation: Culture the follicles at 37°C in a 5% CO₂ incubator.
-
Measurement: On Day 0, measure the initial length of each hair follicle from the base of the bulb to the tip of the hair shaft using the stereomicroscope.
-
Daily Measurement and Medium Change: Repeat the length measurement every 24-48 hours for a period of 7-10 days. Change the culture medium with fresh treatment or control medium every 2 days.
-
Analysis: Calculate the change in hair follicle length from Day 0 for each group. Perform statistical analysis to compare the elongation in the GHK-Cu treated groups versus the control group.
Protocol 3: In Vivo Hair Growth Study in C57BL/6 Mice
Objective: To evaluate the hair growth-promoting efficacy of topical this compound in an animal model.
Materials:
-
7-week-old C57BL/6 mice (their hair cycle is synchronized at this age).
-
Electric animal clippers and hair removal wax or cream.
-
Topical formulation of this compound (e.g., 2% GHK-Cu in a suitable vehicle like an ionic liquid microemulsion).[11]
-
Control vehicle and positive control (e.g., 5% Minoxidil solution).
-
Digital camera for documentation.
-
Biopsy punches (4 mm).
-
Formalin and materials for paraffin embedding and sectioning.
-
H&E and Masson's trichrome stains.
Methodology:
-
Anagen Induction: Anesthetize the mice and remove the hair from a defined area (e.g., 2 cm x 3 cm) on the dorsal skin using clippers and wax. This synchronizes the hair follicles into the anagen (growth) phase. The skin will appear pink within 24-48 hours, confirming anagen entry.
-
Group Allocation: Randomly divide the mice into treatment groups (n=6-10 per group): Vehicle Control, GHK-Cu formulation, and Positive Control (Minoxidil).
-
Topical Application: Beginning the day after depilation, apply a fixed volume (e.g., 100-200 µL) of the assigned solution to the depilated skin area once daily for 14-21 days.[11]
-
Macroscopic Evaluation: Photograph the dorsal skin of each mouse every 3-4 days to visually assess hair regrowth, coverage, and pigmentation.
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice.
-
Histological Analysis: Collect full-thickness skin samples from the treated area using a biopsy punch. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Staining and Microscopy: Stain the sections with Hematoxylin and Eosin (H&E) to analyze hair follicle morphology, number, and cycle stage (anagen vs. catagen/telogen). Masson's trichrome staining can be used to assess collagen deposition around the follicles.
-
Analysis: Quantify hair regrowth from photographs (e.g., using image analysis software to measure the area of hair coverage). For histology, count the number of anagen follicles per field of view and measure follicle depth and diameter. Compare results between treatment groups using appropriate statistical tests.[11]
References
- 1. revitaltrichology.com [revitaltrichology.com]
- 2. swolverine.com [swolverine.com]
- 3. tressless.com [tressless.com]
- 4. rejuvenceclinic.co.uk [rejuvenceclinic.co.uk]
- 5. innerbody.com [innerbody.com]
- 6. The effect of tripeptide-copper complex on human hair growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss | Semantic Scholar [semanticscholar.org]
- 8. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anagen.xyz [anagen.xyz]
- 13. salhabpharmacy.com [salhabpharmacy.com]
- 14. researchgate.net [researchgate.net]
- 15. Control of hair growth and follicle size by VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of hair growth and follicle size by VEGF-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. amazing-meds.com [amazing-meds.com]
- 18. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptides for Hair Growth: Science, Efficacy & Practice | Hubmed [hubmeded.com]
- 20. biotechpeptides.com [biotechpeptides.com]
- 21. peptidesciences.com [peptidesciences.com]
- 22. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 23. Can peptides reverse hair aging? What's the evidence? | MDhair [mdhair.co]
- 24. snu.elsevierpure.com [snu.elsevierpure.com]
- 25. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 26. Enhanced hair regrowth with five monthly sessions of minoxidil-dutasteride-copper peptides tattooing for androgenetic alopecia assessed by artificial intelligence and blinded evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hairgenetix.com [hairgenetix.com]
- 28. hairgenetix.com [hairgenetix.com]
GHK-Cu: In Vitro Methods for Characterizing Anti-Inflammatory Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu) is a naturally occurring compound that has garnered significant interest for its regenerative and protective properties, including potent anti-inflammatory effects.[1][2] These application notes provide a comprehensive overview of the in vitro methodologies used to investigate and quantify the anti-inflammatory activity of GHK-Cu. The protocols detailed herein are designed to be a practical resource for researchers in academia and the pharmaceutical industry engaged in the study of inflammation and the development of novel anti-inflammatory therapeutics.
GHK-Cu has been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] This modulation leads to a downstream reduction in the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] Furthermore, GHK-Cu exhibits antioxidant properties by enhancing the activity of enzymes like Superoxide Dismutase (SOD), which plays a crucial role in mitigating oxidative stress that often accompanies inflammation.[4]
These application notes will provide detailed experimental protocols for cell-based assays to assess the anti-inflammatory effects of GHK-Cu, methods for quantifying cytokine and antioxidant enzyme activity, and techniques to probe the underlying molecular mechanisms.
Data Presentation: Summary of GHK-Cu's In Vitro Anti-Inflammatory and Antioxidant Activity
The following tables summarize the quantitative effects of GHK-Cu on key inflammatory and antioxidant markers as reported in various in vitro studies.
Table 1: Effect of GHK-Cu on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Inflammatory Stimulus | GHK-Cu Concentration | Observed Effect | Reference |
| TNF-α Secretion | Lipopolysaccharide (LPS) | 10 µM | Significantly decreased secretion from 1556.3 ± 23.3 pg/ml in LPS-stimulated cells.[5] | [5] |
| IL-6 Secretion | Lipopolysaccharide (LPS) | 10 µM | Significantly decreased secretion from 613.2 ± 35.1 pg/ml in LPS-stimulated cells.[5] | [5] |
Table 2: Effect of GHK-Cu on Antioxidant Enzyme Activity
| Cell Type | Parameter | GHK-Cu Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | Superoxide Dismutase (SOD) Activity | Not specified | Increased SOD activity.[4] | [4] |
Table 3: Effect of GHK-Cu on Key Inflammatory Signaling Pathways
| Cell Type | Pathway | Protein Target | GHK-Cu Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | NF-κB | Phosphorylation of p65 | Not specified | Suppression of phosphorylation.[4] | [4] |
| RAW 264.7 Macrophages | MAPK | Phosphorylation of p38 | Not specified | Suppression of phosphorylation.[4] | [4] |
Experimental Protocols
Cell Culture and Induction of Inflammation
This protocol describes the culture of RAW 264.7 macrophage cells and the induction of an inflammatory response using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
GHK-Cu
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for ELISA) or 6-well plates (for Western blot and SOD assay) at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
GHK-Cu Pre-treatment: The following day, replace the medium with fresh DMEM containing the desired concentrations of GHK-Cu (e.g., 1, 5, 10 µM) and incubate for 1-2 hours. Include a vehicle control (medium without GHK-Cu).
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group with cells that are not treated with LPS.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis).
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant and store it at -80°C until analysis.
-
For Western Blot and SOD Assay: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Quantification of TNF-α and IL-6 by ELISA
This protocol outlines the measurement of TNF-α and IL-6 levels in the cell culture supernatant using a sandwich ELISA kit.
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants (collected from the inflammation induction experiment)
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
Analysis of NF-κB and p38 MAPK Signaling by Western Blot
This protocol describes the detection of total and phosphorylated p65 (a subunit of NF-κB) and p38 MAPK proteins in cell lysates by Western blotting.
Materials:
-
Cell lysates (collected from the inflammation induction experiment)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-p-p38, anti-p38, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
Superoxide Dismutase (SOD) Activity Assay
This protocol provides a general method for determining SOD activity in cell lysates using a commercially available kit.
Materials:
-
Commercial SOD activity assay kit
-
Cell lysates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and standards as described in the kit manual.
-
Sample Preparation: Dilute the cell lysates to a concentration within the linear range of the assay.
-
Assay Reaction: Add the samples, standards, and reaction mixture to a 96-well plate as per the kit's instructions. The assay typically involves a reaction that generates superoxide radicals, and the SOD in the sample inhibits the rate of a colorimetric reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol.
-
Measurement: Read the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the SOD activity in the samples based on the standard curve and express it as units of activity per milligram of protein.
Mandatory Visualizations
Caption: GHK-Cu's Anti-Inflammatory Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tri-peptide GHK-Cu complex ameliorates lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Quantification of Prezatide Copper in Formulations
Introduction
Prezatide copper, also known as GHK-Cu or copper tripeptide-1, is a copper complex of the tripeptide glycyl-L-histidyl-L-lysine. It is a widely used ingredient in cosmetic and pharmaceutical formulations due to its regenerative and protective properties, including promoting wound healing, stimulating collagen synthesis, and exerting anti-inflammatory effects.[1][2][] Accurate quantification of this compound in these formulations is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose. This application note details two distinct HPLC methods for the quantification of this compound: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Principle of HPLC Methods
Reversed-Phase HPLC (RP-HPLC): This is a common chromatographic technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a polar peptide, typically has a short retention time on a C18 column. To improve retention and peak shape, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase.[4] The TFA forms an ion pair with the positively charged peptide, increasing its hydrophobicity and interaction with the stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the analysis of polar compounds like peptides. In the case of this compound, a zwitterionic HILIC column can be used to achieve good retention and separation from other formulation components.[5][6]
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound acetate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Ultrapure water
-
Formulation blank (placebo)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% TFA in Water, B: Methanol. The exact gradient or isocratic conditions may need optimization. A suggested starting point is a gradient elution. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[4] |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions:
-
Stock Solution (1000 mg/L): Accurately weigh and dissolve an appropriate amount of this compound acetate reference standard in 0.1% TFA in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1% TFA in water to achieve concentrations ranging from 5 mg/L to 500 mg/L.[4]
5. Sample Preparation:
-
Water-based formulations: Dilute the sample with 0.1% TFA in water to fall within the calibration range.
-
Emulsion-based formulations: An extraction step is necessary. A suggested approach is to use 0.1% TFA in water containing 1% NaCl as an extraction solvent to break the emulsion.[4] The aqueous layer is then collected for analysis.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Method Validation Summary (Based on Literature):
| Parameter | Result |
| Linearity Range | 5 - 500 mg/L[4] |
| Correlation Coefficient (R²) | 0.9999[4] |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
1. Instrumentation:
-
HPLC system with a UV detector
-
Zwitterionic HILIC analytical column (e.g., ZIC®-pHILIC, 150 mm x 2.1 mm, 3.5 µm)[4][5]
-
Data acquisition and processing software
2. Reagents and Materials:
-
This compound acetate reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Ammonium hydroxide (for pH adjustment)
-
Ultrapure water
-
Formulation blank (placebo)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | ZIC®-pHILIC (150 mm x 2.1 mm, 3.5 µm)[4][5] |
| Mobile Phase | Isocratic elution with 133 mM Ammonium Formate (pH 9, adjusted with ammonium hydroxide) and Acetonitrile (40:60 v/v)[5] |
| Flow Rate | 0.2 mL/min[5] |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
4. Preparation of Standard Solutions:
-
Stock Solution: Prepare a stock solution of this compound acetate in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.002% to 0.005% w/w.[5][6]
5. Sample Preparation (for cosmetic creams):
-
Fabric Phase Sorptive Extraction (FPSE): This novel extraction technique can be employed to extract this compound from complex matrices like creams.[5][6] The specific FPSE protocol would need to be followed as per the literature.
-
Following extraction, the eluent is directly injected into the HPLC system.
6. Method Validation Summary (Based on Literature):
| Parameter | Result |
| Linearity Range | 0.002 - 0.005% w/w[5][6] |
| Correlation Coefficient (r²) | > 0.996[6] |
| Limit of Detection (LOD) | 5.3 x 10⁻⁴ % w/w[5][6] |
| Limit of Quantification (LOQ) | 2.0 x 10⁻³ % w/w[5][6] |
Visualizations
Caption: Experimental workflow for RP-HPLC analysis of this compound.
Caption: Key biological effects and cellular mechanisms of this compound.
Conclusion
Both RP-HPLC and HILIC methods offer reliable and accurate means for the quantification of this compound in various formulations. The choice of method will depend on the nature of the formulation matrix and the available instrumentation. For aqueous solutions, a straightforward RP-HPLC method is suitable. For more complex matrices such as creams and emulsions, a HILIC method coupled with an effective sample preparation technique like FPSE may be more appropriate to minimize matrix interference and achieve the desired sensitivity. Proper method validation according to ICH guidelines is essential to ensure the reliability of the results.
References
- 1. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]
- 2. ulprospector.com [ulprospector.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophi… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: GHK-Cu in Nanoparticle Delivery Systems for Enhanced Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-binding tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK-Cu), is a naturally occurring compound in human plasma that has garnered significant attention in the fields of dermatology and cosmetology for its potent regenerative and protective properties.[1][2] GHK-Cu has been shown to stimulate the synthesis of collagen and glycosaminoglycans, modulate metalloproteinases, and exhibit anti-inflammatory and antioxidant effects, all of which contribute to skin rejuvenation and wound healing.[2][3][4] However, its hydrophilic nature and susceptibility to enzymatic degradation limit its effective penetration through the lipophilic stratum corneum, the outermost layer of the skin.[5]
Nanoparticle delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, offer a promising strategy to overcome these limitations.[5][6] By encapsulating GHK-Cu, these carriers can enhance its stability, facilitate its transport across the skin barrier, and provide a sustained release profile, thereby increasing its bioavailability and efficacy at the target site.[3][5]
These application notes provide a comprehensive overview of the use of nanoparticle delivery systems for the enhanced skin penetration of GHK-Cu. Detailed experimental protocols for the preparation and characterization of GHK-Cu-loaded nanoparticles, as well as in vitro skin permeation studies, are provided. Additionally, the underlying signaling pathways of GHK-Cu in skin cells are illustrated to provide a deeper understanding of its mechanism of action.
Data Presentation
Table 1: Physicochemical Properties and Encapsulation Efficiency of GHK-Cu Loaded Liposomes
| Liposome Type | Lipid Composition | GHK-Cu Concentration (mg/cm³) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Anionic (AL) | Hydrogenated Lecithin, Cholesterol, Dicetyl Phosphate | 0.5 | ~100 | < 0.2 | Negative | 20.0 ± 2.8 | [5][6][7] |
| Cationic (CL) | Hydrogenated Lecithin, Cholesterol, Stearylamine | 0.5 | ~100 | < 0.2 | Positive | 31.7 ± 0.9 | [5][6][7] |
Table 2: In Vitro Skin Permeation of GHK-Cu (Unencapsulated)
| Skin Model | GHK-Cu Concentration | Permeability Coefficient (Kp) (x 10⁻⁴ cm/h) | Steady-State Flux (µg/cm²/h) | Lag Time (h) | Reference |
| Dermatomed Human Skin | 0.68% aqueous solution | 2.43 ± 0.51 | Not Reported | Not Reported | [2] |
| Microneedle-treated Human Skin | 5.8 mM (GHK)₂Cu solution | Not Reported | ~14.9 nanomoles/h (peptide) | Not Reported | [8][9] |
| Intact Human Skin | 5.8 mM (GHK)₂Cu solution | Not Reported | ~0 | Not Reported | [8][9] |
Note: Direct comparative quantitative data for the skin permeation of GHK-Cu encapsulated in different nanoparticle systems is limited in the currently available literature. The data presented for unencapsulated GHK-Cu can serve as a baseline for future comparative studies.
Mandatory Visualizations
References
- 1. The human tri-peptide GHK and tissue remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deltapeptides.com [deltapeptides.com]
- 4. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 5. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application [ouci.dntb.gov.ua]
- 8. kanglab.net [kanglab.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prezatide Copper (GHK-Cu) in Fibroblast Proliferation Assays
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing Prezatide copper (GHK-Cu) concentrations in fibroblast proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GHK-Cu) and how does it affect fibroblasts?
This compound, or GHK-Cu, is a naturally occurring copper-peptide complex first identified in human plasma.[1][2] It plays a significant role in wound healing and skin regeneration.[1][3][4] For fibroblasts, GHK-Cu is known to stimulate the synthesis of crucial extracellular matrix components, including collagen and elastin.[1][5][6] It also promotes the proliferation and migration of fibroblasts, modulates the activity of metalloproteinases (enzymes that break down the matrix), and exhibits anti-inflammatory effects.[3][7] These actions collectively contribute to tissue repair and remodeling.[1][5][7]
Q2: What is the recommended concentration range for GHK-Cu in fibroblast proliferation assays?
The optimal concentration of GHK-Cu can vary depending on the cell line, assay duration, and specific endpoint being measured. However, published studies provide a general range to guide initial experiments. Proliferative and regenerative effects are often observed at very low, non-toxic concentrations.
| Effect | Concentration Range (in vitro) | Notes |
| Optimal Proliferation | 1 nM - 100 nM (nanomolar) | This range is frequently cited for stimulating collagen and elastin synthesis without causing toxicity.[3][8][9] |
| Growth Factor Production | 1 nM | A concentration of 1 nM has been shown to increase the expression of bFGF and VEGF in human dermal fibroblasts.[10][11] |
| Potential Cytotoxicity | > 100 µM (micromolar) | High micromolar concentrations may become cytotoxic. It is crucial to perform a dose-response curve to identify the toxic threshold for your specific fibroblast cell line. |
Note: It is strongly recommended to perform a dose-response experiment (e.g., from 0.1 nM to 10 µM) to determine the optimal non-toxic concentration for your specific experimental conditions.
Q3: How should I prepare and store GHK-Cu stock solutions for cell culture experiments?
Proper preparation and storage are critical for maintaining the stability and activity of GHK-Cu.
-
Reconstitution: Reconstitute lyophilized GHK-Cu powder using sterile, high-purity water, such as bacteriostatic water for injection or sterile water.[12][13] To avoid foaming and potential degradation of the peptide, slowly add the solvent down the side of the vial instead of directly onto the powder.[12] Gently swirl the vial to dissolve the powder completely; do not shake vigorously.[13]
-
Stock Concentration: A common stock concentration is 1-2 mg/mL.[12]
-
Storage of Lyophilized Powder: Store the dry powder at -20°C or lower in a dark, dry environment.[13]
-
Storage of Reconstituted Solution: Store the reconstituted stock solution at 2-8°C and protect it from light.[12][13] If using bacteriostatic water, the solution is typically stable for up to 30 days.[12] For longer-term storage, aliquot the solution into sterile vials and freeze at -20°C, but avoid repeated freeze-thaw cycles as this can degrade the peptide.[13]
Q4: What are the essential controls for a GHK-Cu fibroblast proliferation experiment?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (Vehicle): Treat cells with the same medium and solvent used to dissolve the GHK-Cu (e.g., sterile water) at the same final concentration used in the experimental wells. This accounts for any effect of the solvent itself.
-
Positive Control: Treat cells with a known mitogen for fibroblasts, such as fetal bovine serum (FBS) or a specific growth factor like basic fibroblast growth factor (bFGF), to confirm that the cells are capable of proliferating under the assay conditions.
-
Untreated Control: Cells cultured in the basal medium without any treatment. This serves as a baseline for normal cell viability and growth.
Troubleshooting Guide
Issue 1: I am not observing an increase in fibroblast proliferation.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The concentration of GHK-Cu may be too low or too high (entering the inhibitory or toxic range). Perform a wide-range dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration. Effects have been documented at concentrations as low as 1-10 nM.[3][9] |
| Assay Incubation Time | The incubation period may be too short to detect a significant change in proliferation. Try extending the incubation time after GHK-Cu treatment (e.g., test at 24, 48, and 72 hours). |
| Cell Health or Passage Number | Fibroblasts at very high passage numbers may have reduced proliferative capacity (senescence). Use cells at a consistent and lower passage number for all experiments. Ensure cells appear healthy and are in the logarithmic growth phase before starting the experiment. |
| Serum Concentration | High concentrations of serum in the culture medium may mask the proliferative effects of GHK-Cu by already providing a maximum stimulus. Consider reducing the serum concentration (e.g., to 0.5-2% FBS) or serum-starving the cells for 12-24 hours before adding GHK-Cu. |
Issue 2: I am observing cytotoxicity or a decrease in cell viability.
| Possible Cause | Recommended Solution |
| Concentration Too High | While GHK-Cu is generally non-toxic at nanomolar concentrations, high micromolar concentrations can be cytotoxic.[6][14] Lower the concentration range in your experiments significantly. Perform a cytotoxicity assay (e.g., LDH release or Trypan Blue exclusion) to determine the toxic threshold. |
| pH of the Final Medium | Adding GHK-Cu solution might alter the pH of the culture medium, affecting cell health. Ensure the final pH of the medium is within the optimal physiological range (typically 7.2-7.4) after adding the peptide.[15] |
| Contamination | Microbial contamination of the stock solution or cell cultures can lead to cell death. Use sterile techniques for all procedures and regularly check for contamination. |
Issue 3: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Variations in the initial number of cells seeded per well will lead to variability. Use a cell counter to ensure precise and consistent cell seeding density across all wells and experiments. |
| Peptide Degradation | Improper storage or repeated freeze-thaw cycles can degrade the GHK-Cu peptide, reducing its activity.[13] Prepare fresh dilutions from a properly stored, aliquoted stock solution for each experiment. |
| Edge Effects in Plates | Wells on the outer edges of a multi-well plate are prone to evaporation, which can concentrate solutes and affect cell growth. Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator. |
| Variability in Reagents | Ensure all reagents, especially the lot of fetal bovine serum (FBS) and GHK-Cu, are consistent across all experiments being compared. |
Visualizations and Protocols
Signaling Pathway of GHK-Cu in Fibroblasts
Caption: Simplified signaling actions of GHK-Cu on fibroblasts.
Experimental Workflow for Fibroblast Proliferation Assay
Caption: General workflow for a GHK-Cu fibroblast proliferation assay.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common experimental issues.
Detailed Experimental Protocol: MTT Assay for Fibroblast Proliferation
This protocol describes a method to assess fibroblast proliferation in response to GHK-Cu using a colorimetric MTT assay.
1. Materials
-
Human dermal fibroblasts (low passage)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (GHK-Cu), lyophilized powder
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
2. Procedure
-
Cell Seeding:
-
Culture fibroblasts until they reach 80-90% confluency.
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
-
Cell Adherence and Serum Starvation:
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
After 24 hours, gently aspirate the medium and wash once with PBS.
-
Add 100 µL of low-serum medium (e.g., DMEM with 0.5% FBS) to each well and incubate for 12-24 hours to synchronize the cells.
-
-
GHK-Cu Treatment:
-
Prepare a 1 mg/mL stock solution of GHK-Cu in sterile water.
-
Perform serial dilutions in low-serum medium to achieve final concentrations for your dose-response curve (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Aspirate the starvation medium from the cells and add 100 µL of the appropriate GHK-Cu dilution or control medium to each well. Include vehicle and positive controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all experimental wells.
-
Calculate the percentage of proliferation relative to the vehicle control (0 nM GHK-Cu).
-
Plot the percentage of proliferation against the log of GHK-Cu concentration to generate a dose-response curve and determine the optimal concentration.
-
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genoracle.com [genoracle.com]
- 5. ways2well.com [ways2well.com]
- 6. OBM Geriatrics | The Effect of the Human Plasma Molecule GHK-Cu on Stem Cell Actions and Expression of Relevant Genes [lidsen.com]
- 7. primelabpeptides.com [primelabpeptides.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. peptidedosages.com [peptidedosages.com]
- 14. researchgate.net [researchgate.net]
- 15. activepeptide.com [activepeptide.com]
GHK-Cu stability and degradation pathways in cell culture media
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the copper peptide GHK-Cu. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols related to the stability and degradation of GHK-Cu in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is GHK-Cu and why is its stability a concern in cell culture?
GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) is a naturally occurring copper-peptide complex with a wide range of regenerative and protective activities.[1][2] Its stability is a critical factor in experimental design because the integrity of the complex is essential for its biological activity.[3][4] The peptide is sensitive to factors like pH, temperature, and the presence of other chelating agents, which can be variable in cell culture media.[4][5] Degradation can lead to inconsistent or misleading results.
Q2: What is the optimal pH range for maintaining GHK-Cu stability?
For optimal stability and efficacy, the pH of solutions containing GHK-Cu should be maintained between 5.0 and 6.5.[4][5] Strongly acidic or basic conditions can cause the complex to dissociate and degrade.[4][6]
Q3: My GHK-Cu solution changed color from blue to green or purple. What does this indicate?
A distinct blue color is characteristic of the intact GHK-Cu complex.[3] A color change often signifies a change in the copper chelation state, indicating degradation or interaction with other components in your media.
-
Green: May indicate that the copper ion has been chelated by another agent, such as EDTA, which is sometimes present in media formulations.[7]
-
Purple: Can occur if GHK-Cu interacts with other peptides or amino acids (like carnosine) that compete for the copper ion.[7]
Q4: How should I prepare and store GHK-Cu stock solutions?
To ensure maximum stability, GHK-Cu should be stored in its lyophilized form at -20°C.[8] Reconstitute the peptide in sterile, high-purity water or a suitable buffer immediately before use.[9] For cell culture experiments, it is recommended to add the GHK-Cu solution to the media as the final step, after all other supplements have been added and the pH has been adjusted.[7] Avoid repeated freeze-thaw cycles of stock solutions.
Q5: What are the primary degradation products of GHK-Cu?
Under stressful conditions (e.g., extreme pH, oxidative stress), GHK-Cu undergoes hydrolytic cleavage.[6] The primary degradation pathway involves the dissociation of the copper ion (Cu²⁺) from the GHK tripeptide. The peptide itself can then be further broken down into its constituent amino acids, such as histidine.[6]
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with GHK-Cu.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Biological Effect | 1. GHK-Cu Degradation: The peptide may have degraded due to improper storage, pH shifts in the media, or prolonged incubation at 37°C. 2. Incorrect Concentration: Errors in calculating the final concentration, especially when working in nanomolar to micromolar ranges.[8] 3. Cell Culture Issues: General cell health problems, contamination, or high cell passage number can affect cellular response.[10] | 1. Prepare fresh GHK-Cu solutions for each experiment. Verify the pH of your final culture medium. Minimize the time the peptide spends in media before the assay. 2. Double-check all calculations and ensure accurate dilution of the stock solution. Consider analyzing the concentration of your working solution via HPLC. 3. Follow standard cell culture troubleshooting protocols. Test for mycoplasma contamination and use low-passage cells.[10][11] |
| Visible Precipitate or Media Cloudiness | 1. Solubility Issues: High concentrations of GHK-Cu may not be fully soluble in the media. 2. Interaction with Media Components: GHK-Cu may interact with proteins or other supplements in the serum, leading to precipitation. | 1. Ensure the final concentration is within the recommended range (typically nM to low µM).[8] Ensure the stock solution is fully dissolved before adding it to the media. 2. Add GHK-Cu to the basal medium before adding serum. If using serum-free media, ensure all components are compatible. |
| Unexpected pH Shift in Culture Medium | 1. Bacterial/Fungal Contamination: Microbial growth can rapidly alter the pH of the medium.[10] 2. Incorrect CO₂ Level: An improperly calibrated incubator will cause the bicarbonate buffering system of the media to shift the pH.[10] | 1. Visually inspect cultures for turbidity and check microscopically for contaminants. Discard contaminated cultures.[11] 2. Verify incubator CO₂ levels are correct for your media's sodium bicarbonate concentration.[10] |
GHK-Cu Stability & Degradation Data
The stability of GHK-Cu is highly dependent on its environment. The following table summarizes factors influencing its integrity.
| Parameter | Condition | Effect on Stability | Reference |
| pH | 5.0 - 6.5 | Optimal Stability | [4][5] |
| < 4.0 (Acidic) | Dissociation of Cu²⁺ and peptide degradation | [4][6] | |
| > 7.5 (Basic) | Susceptible to hydrolytic cleavage | [6] | |
| Temperature | -20°C (Lyophilized) | High (Long-term storage) | [8] |
| 2-8°C (Solution) | Moderate (Short-term storage) | ||
| 37°C (in Media) | Limited (Degradation occurs over hours to days) | [9][12] | |
| Chelating Agents | EDTA | High Instability (Competes for Cu²⁺) | [7] |
| Oxidizing Agents | Strong Oxidizers | High Instability (Leads to degradation) | [4] |
| Plasma Half-life | In vivo | ~2-4 hours | [3] |
Experimental Protocols & Visualizations
Protocol: Stability Assessment of GHK-Cu by RP-HPLC
This protocol outlines a method to quantify GHK-Cu concentration and detect degradation products.
Objective: To determine the concentration of intact GHK-Cu in a solution over time.
Materials:
-
Reverse-Phase HPLC system with UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN)
-
GHK-Cu standard
-
Samples to be analyzed (e.g., GHK-Cu incubated in cell culture media)
Methodology:
-
Standard Curve Preparation: Prepare a series of GHK-Cu standards in high-purity water (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Collect aliquots from your experimental conditions at various time points. If necessary, centrifuge to remove cells/debris and collect the supernatant.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 224 nm.[13]
-
Set the flow rate to 1.0 mL/min.
-
Inject 20 µL of each standard and sample.
-
Run a gradient elution. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Ramp linearly from 5% to 40% B
-
25-30 min: Ramp to 95% B and hold for 5 min
-
35-40 min: Return to 5% B for re-equilibration
-
-
-
Data Analysis:
-
Identify the peak corresponding to GHK-Cu based on the retention time of the standard.
-
Integrate the peak area for each sample.
-
Plot a standard curve of peak area vs. concentration for the standards.
-
Calculate the concentration of GHK-Cu in your samples using the standard curve. A decrease in concentration over time indicates degradation.
-
Visualized Workflows and Pathways
GHK-Cu Degradation Pathway
This diagram illustrates the primary pathways of GHK-Cu degradation under common experimental stressors.
Caption: Primary degradation pathway of the GHK-Cu complex under chemical or physical stress.
Troubleshooting Workflow for Unexpected Results
This decision tree helps diagnose potential issues when experiments with GHK-Cu do not yield expected outcomes.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]
- 4. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 5. nbinno.com [nbinno.com]
- 6. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. activepeptide.com [activepeptide.com]
- 8. peptideslabuk.com [peptideslabuk.com]
- 9. peptideslabuk.com [peptideslabuk.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. GHK and DNA: Resetting the Human Genome to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of Copper Tripeptide in Cosmetics via Fabric Phase Sorptive Extraction Combined with Zwitterionic Hydrophilic Interaction Liquid Chromatography and UV/Vis Detection [mdpi.com]
GHK-Cu Technical Support Center: Troubleshooting Solubility for In Vitro Experiments
Welcome to the GHK-Cu Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with GHK-Cu in in vitro settings, with a specific focus on solubility and solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized GHK-Cu?
For most in vitro applications, sterile, deionized water or phosphate-buffered saline (PBS) at a pH of 7.2 are the recommended solvents for reconstituting lyophilized GHK-Cu.[1] Bacteriostatic water can also be used to prolong storage of the stock solution.
Q2: At what temperature should I store lyophilized and reconstituted GHK-Cu?
Lyophilized GHK-Cu powder should be stored at -20°C for long-term stability. Once reconstituted, the solution should be stored at 2-8°C and protected from light.[2][3] It is advisable to prepare fresh solutions for experiments or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: What is the typical concentration range for GHK-Cu in in vitro experiments?
The effective concentration of GHK-Cu in in vitro studies can range from nanomolar (nM) to micromolar (µM) levels, depending on the cell type and the specific biological process being investigated.[3][4][5]
Q4: Can I dissolve GHK-Cu in organic solvents like DMSO or ethanol?
While GHK-Cu is primarily water-soluble, the uncomplexed GHK peptide has shown solubility in DMSO at approximately 2.5 mg/mL.[6] Using DMSO may aid in solubilizing GHK-Cu for specific applications, but it is crucial to consider the potential effects of the solvent on the cells in your experiment.[6][7] Information on the direct solubility of GHK-Cu in ethanol is limited.
Troubleshooting Guide: GHK-Cu Solubility Issues
Issue 1: Precipitate formation upon reconstitution or dilution in media.
Possible Causes:
-
pH Shift: GHK-Cu is most stable in a neutral pH range (around 6.5-7.5).[8] Many cell culture media are buffered in this range, but the addition of other supplements or improper storage can alter the pH, leading to precipitation.
-
High Concentration: Attempting to dissolve GHK-Cu at a concentration exceeding its solubility limit in a particular solvent can lead to precipitation.
-
Interaction with Media Components: Certain components in complex cell culture media, such as some metal ions or proteins, may interact with GHK-Cu and cause it to precipitate.[9][10][11]
-
Temperature Fluctuations: Repeated freeze-thaw cycles or exposure to high temperatures can denature the peptide and affect its solubility.[3]
Solutions:
-
Verify pH: Ensure the pH of your solvent and final cell culture medium is within the optimal range for GHK-Cu stability.
-
Prepare a Concentrated Stock: Dissolve the lyophilized GHK-Cu in a small volume of recommended solvent (e.g., sterile water or PBS) to create a concentrated stock solution. This stock can then be serially diluted to the final working concentration in your cell culture medium.
-
Filter Sterilization: After reconstitution, filter the GHK-Cu stock solution through a 0.22 µm syringe filter to remove any potential micro-aggregates before adding it to your culture medium.
-
Proper Storage: Aliquot your stock solution into single-use volumes and store them at the recommended temperature to avoid repeated freeze-thaw cycles.
Issue 2: Cloudiness or opalescence in the GHK-Cu solution.
Possible Causes:
-
Incomplete Dissolution: The lyophilized powder may not have fully dissolved.
-
Aggregation: Over time, peptide molecules can begin to aggregate, especially at higher concentrations or if stored improperly.
Solutions:
-
Gentle Agitation: After adding the solvent, gently swirl or pipette the solution to ensure the powder is completely dissolved. Avoid vigorous vortexing, which can cause the peptide to denature.
-
Sonication: A brief sonication in a water bath can help to break up small aggregates and improve solubility.
-
Fresh Preparation: If cloudiness persists, it is best to discard the solution and prepare a fresh one.
Data Presentation
Table 1: Solubility of GHK-Cu and GHK Peptide in Common Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| GHK-Cu (acetate) | PBS (pH 7.2) | ~ 5 mg/mL | [1] |
| GHK-Cu | Water | 130.98 g/L (~131 mg/mL) | [12] |
| GHK-Cu | Water | Soluble | [13][14][15] |
| GHK | DMSO | ~ 2.5 mg/mL | [6] |
| GHK-Cu | DMSO | Soluble | [7] |
Note: The solubility of GHK-Cu can be influenced by factors such as its salt form (e.g., acetate) and the purity of the peptide.
Experimental Protocols
Protocol 1: Preparation of a 10 mM GHK-Cu Stock Solution
Materials:
-
Lyophilized GHK-Cu
-
Sterile, deionized water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
0.22 µm syringe filter
Methodology:
-
Calculate the required volume of solvent. The molecular weight of GHK-Cu is approximately 403.9 g/mol . To prepare a 10 mM stock solution from 10 mg of GHK-Cu:
-
Moles of GHK-Cu = 0.010 g / 403.9 g/mol = 2.476 x 10⁻⁵ moles
-
Volume of solvent = 2.476 x 10⁻⁵ moles / 0.010 mol/L = 0.002476 L = 2.476 mL
-
-
Equilibrate GHK-Cu: Allow the vial of lyophilized GHK-Cu to come to room temperature before opening to prevent condensation.
-
Reconstitution: Aseptically add the calculated volume of sterile water or PBS to the vial of GHK-Cu.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Filter Sterilization: Draw the reconstituted solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at 2-8°C for short-term use or -20°C for long-term storage.
Mandatory Visualizations
Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. peptideslabuk.com [peptideslabuk.com]
- 4. peptideslabuk.com [peptideslabuk.com]
- 5. peptideslabuk.com [peptideslabuk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. looksmax.org [looksmax.org]
- 8. chempep.com [chempep.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 13. activepeptide.com [activepeptide.com]
- 14. purehealthpeptides.com [purehealthpeptides.com]
- 15. bioedgeresearchlabs.com [bioedgeresearchlabs.com]
Preventing microbial contamination in Prezatide copper stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Prezatide copper stock solutions, with a focus on preventing microbial contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound, also known as GHK-Cu or copper tripeptide-1, is a complex of the tripeptide Glycyl-Histidyl-Lysine and a copper (II) ion.[1] It is a water-soluble compound with a characteristic blue color in solution.[1] this compound is known for its role in wound healing, collagen synthesis, and anti-inflammatory responses.[1][2] Its stability is pH-dependent; it is stable at a physiological pH range of 6.5-7.5 but may dissociate and release free copper at a pH below 4 or above 9.[1]
Q2: What are the best practices for storing lyophilized this compound powder?
A2: For long-term storage, lyophilized this compound powder should be stored at -20°C or colder, protected from light and moisture. Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce its long-term stability.
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: To prepare a stock solution, it is recommended to use sterile, distilled, or deionized water. If the peptide's net charge is positive, which is the case for Prezatide (GHK), dissolving in a dilute sterile acid solution like 0.1% acetic acid can aid solubility before further dilution.[3] It is advisable to prepare a concentrated stock solution and then dilute it with your experimental buffer.
Q4: How can I sterilize my this compound stock solution?
A4: The most common and recommended method for sterilizing peptide solutions is sterile filtration using a 0.2 µm filter. This method effectively removes most bacteria. Autoclaving is generally not recommended for peptide solutions as the high temperatures can cause degradation.
Q5: What is the optimal pH for storing this compound solutions?
A5: this compound solutions are most stable at a physiological pH range of 6.5-7.5.[1] Storing solutions outside of this range, particularly below pH 4 or above pH 9, can lead to the dissociation of the copper ion from the peptide.[1]
Q6: How should I store my this compound stock solution to prevent degradation and contamination?
A6: For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Troubleshooting Guide
Problem 1: My this compound solution appears cloudy or has visible particulates.
-
Possible Cause 1: Incomplete Dissolution. The peptide may not be fully dissolved.
-
Solution: Sonicate the solution briefly to aid in breaking up any aggregates.[3] Be cautious not to overheat the solution during sonication.
-
-
Possible Cause 2: Microbial Contamination. The cloudiness could be due to bacterial or fungal growth.
-
Solution: Discard the contaminated solution. Prepare a fresh solution using sterile techniques and consider sterile filtering the new solution.
-
-
Possible Cause 3: Salt of a weak acid and weak base. The formation of insoluble basic salts can cause cloudiness.
-
Solution: Adding a small amount of dilute acetic acid can help to clarify the solution.[4]
-
Problem 2: My this compound solution has lost its characteristic blue color.
-
Possible Cause: pH Shift and Copper Dissociation. If the pH of the solution has shifted to outside the stable range (below 4 or above 9), the copper ion may have dissociated from the peptide, leading to a loss of the blue color.[1]
-
Solution: Check the pH of your solution. If it is outside the optimal range, it is best to discard the solution and prepare a fresh batch, ensuring the pH is buffered to between 6.5 and 7.5.
-
Problem 3: I suspect microbial contamination in my stock solution. How can I confirm this?
-
Solution: You can take a small aliquot of your stock solution and plate it on a non-selective nutrient agar plate. Incubate the plate at 37°C for 24-48 hours and observe for any colony growth. The presence of colonies would confirm microbial contamination.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or colder | Years | Protect from moisture and light. |
| Stock Solution | -20°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles. Use sterile buffer. |
| Stock Solution | -80°C | Months | Preferred for long-term storage of solutions. |
| Diluted Working Solution | 4°C | Days | Use promptly. Prone to faster degradation. |
Table 2: Solubility Guidelines for this compound
| Solvent | Recommendation | Rationale |
| Sterile Water | Primary choice | This compound is water-soluble. |
| 0.1% Acetic Acid (sterile) | For basic peptides | Helps to solubilize peptides with a net positive charge.[3] |
| Assay Buffer | For final dilution | Ensure compatibility with experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 401.9 g/mol .[1]
-
Dissolution: Add a small amount of sterile, deionized water to the powder to create a concentrated paste. Then, gradually add more sterile water to reach the final desired concentration of 10 mM, vortexing gently to dissolve.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.2 µm sterile syringe filter into a sterile polypropylene tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing sterile this compound stock solutions.
References
Addressing batch-to-batch variability in synthesized Prezatide copper
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in synthesized Prezatide copper (GHK-Cu).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it synthesized?
This compound, also known as GHK-Cu, is a copper complex of the tripeptide Glycyl-L-Histidyl-L-Lysine.[1] The most common synthesis method involves the direct reaction of the GHK tripeptide with a copper(II) salt, such as copper(II) acetate, in an aqueous solution.[2] The GHK peptide has a high affinity for copper ions, forming a stable complex.[2] The resulting product is then typically isolated and purified through precipitation and crystallization.[2]
Q2: What are the primary causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability can arise from several factors throughout the synthesis and purification process. Key contributors include:
-
Raw Material Quality: Inconsistencies in the purity of the GHK tripeptide or the copper salt can introduce impurities and affect the final product's quality.[3]
-
Reaction Conditions: Variations in pH, temperature, and stirring rate can significantly impact the reaction kinetics, solubility, and crystal formation of the this compound complex.[4]
-
Peptide Aggregation: The GHK peptide chain can sometimes aggregate during synthesis, leading to lower yields and purification challenges.[3]
-
Purification Process: Differences in the precipitation and crystallization steps, such as the cooling rate and washing procedure, can result in variations in crystal size, morphology, and purity.
Q3: What are the critical quality control parameters for this compound?
To ensure the consistency and quality of synthesized this compound, the following parameters should be closely monitored:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >95%.
-
Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight of the GHK-Cu complex.[2]
-
Copper Content: Quantified to ensure the correct stoichiometry of copper to peptide.
-
Appearance: The final product should be a uniform blue powder.[]
-
Solubility: The complex should be soluble in water.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
-
Possible Cause A: Incomplete Reaction.
-
Solution: Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitor the reaction progress using a suitable analytical technique like HPLC.
-
-
Possible Cause B: Peptide Aggregation.
-
Possible Cause C: Product Loss During Purification.
-
Solution: Minimize product loss during filtration and washing by using an appropriate filter pore size and a minimal amount of cold washing solvent.
-
Problem 2: Inconsistent Purity Between Batches
-
Possible Cause A: Impurities in Raw Materials.
-
Solution: Use high-purity GHK tripeptide and copper salts from reputable suppliers. Analyze raw materials for impurities before use. Common peptide-related impurities include deletion sequences and incompletely removed protecting groups.[6]
-
-
Possible Cause B: Suboptimal Reaction pH.
-
Possible Cause C: Side Reactions During Synthesis or Cleavage.
Problem 3: Variations in Color and Crystal Appearance
-
Possible Cause A: Inconsistent Crystallization Process.
-
Solution: Control the cooling rate during crystallization. A slower, more controlled cooling process generally yields more uniform crystals. Ensure consistent stirring to maintain a homogeneous solution.
-
-
Possible Cause B: Presence of Impurities.
-
Solution: The presence of colored impurities can affect the appearance of the final product. Analyze for impurities using HPLC and MS and optimize the purification process to remove them.
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be 5-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm for the peptide and around 630 nm for the copper complex.[4]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase A.
2. Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis Mode: Positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation: Dissolve the sample in a suitable solvent like a water/acetonitrile mixture with 0.1% formic acid. Formic acid is preferred over TFA for MS as it causes less signal suppression.[6]
-
Data Analysis: Look for the parent ion peak corresponding to the molecular weight of the GHK-Cu complex.
3. UV-Vis Spectroscopy for Complex Formation
This protocol can be used to confirm the formation of the GHK-Cu complex.
-
Wavelength Range: 200-800 nm.
-
Sample Preparation: Dissolve the this compound sample in deionized water.
-
Procedure: Record the UV-Vis spectrum of the sample.
-
Expected Result: The formation of the GHK-Cu complex is indicated by a characteristic absorption peak in the range of 610-630 nm.[4]
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method |
| Purity | > 95% | HPLC |
| Molecular Weight | ~402.9 g/mol | Mass Spectrometry |
| UV-Vis λmax | 610 - 630 nm | UV-Vis Spectroscopy |
| Optimal Synthesis pH | 6.5 - 7.5 | pH Meter |
Visualizations
Caption: Experimental workflow for this compound synthesis and quality control.
Caption: Signaling pathways modulated by GHK-Cu in tissue regeneration.
References
- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 2. This compound Acetate | 130120-57-9 | Benchchem [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. chempep.com [chempep.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
GHK-Cu interference with common cell-based assays
Welcome to the G-HK-Cu Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interference of the copper peptide GHK-Cu with common cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is GHK-Cu and why is it used in cell-based research?
GHK-Cu is a naturally occurring copper peptide complex with a high affinity for copper(II) ions.[1][2] It is widely studied for its regenerative and protective properties, including promoting wound healing, stimulating collagen and glycosaminoglycan synthesis, and exhibiting antioxidant and anti-inflammatory effects.[1][3][4][5] In cell-based research, it is often used to investigate tissue regeneration, cellular repair mechanisms, and its potential therapeutic effects.
Q2: Can the blue color of GHK-Cu interfere with colorimetric assays?
Yes, GHK-Cu solutions have a characteristic blue color due to the presence of the copper (II) ion. This inherent color can interfere with colorimetric assays that measure absorbance in a similar spectral range. For example, the formazan product of the MTT assay has an absorbance maximum around 570 nm, and if the GHK-Cu solution has absorbance at or near this wavelength, it can lead to artificially high readings. It is crucial to include proper controls, such as wells with GHK-Cu in media alone (no cells), to measure and subtract this background absorbance.
Q3: How might the antioxidant properties of GHK-Cu affect cell viability assays?
Many cell viability assays, such as those using tetrazolium salts (MTT, XTT, WST-1), rely on the reduction of a substrate by cellular enzymes, a process that can be influenced by the redox environment. GHK-Cu possesses antioxidant properties and can scavenge reactive oxygen species (ROS).[3] This could potentially interfere with the assay chemistry by directly reducing the tetrazolium salt or by altering the cellular metabolic activity that the assay is designed to measure. This can lead to an overestimation of cell viability.
Q4: Can the copper component of GHK-Cu have pro-oxidant effects that interfere with assays?
While GHK-Cu is known for its antioxidant effects, under certain conditions, copper ions can participate in redox cycling and potentially generate reactive oxygen species (ROS), leading to a pro-oxidant effect. This could artificially decrease cell viability readings in assays sensitive to oxidative stress or directly interfere with the chemistry of assays that measure cellular redox activity.
Q5: Are there alternative assays that are less prone to interference by GHK-Cu?
Assays that do not rely on measuring cellular reducing potential may be less susceptible to interference. These could include:
-
ATP-based assays: These measure cell viability by quantifying ATP levels, which is a marker of metabolically active cells.
-
Crystal violet assay: This method stains the DNA of adherent cells, providing a measure of cell number.
-
Real-time cell analysis (RTCA): This technology measures changes in electrical impedance as cells grow on electrodes, providing a non-invasive, label-free method to monitor cell proliferation and viability over time.
-
Direct cell counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number.
Troubleshooting Guides
Interference with Tetrazolium-Based Viability Assays (MTT, XTT, WST-1)
These assays measure cell viability via the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.
Potential Problem: Artificially high or low absorbance readings that do not correlate with expected cell viability.
| Possible Cause | Troubleshooting Steps |
| Direct reduction of tetrazolium salt by GHK-Cu | Run a cell-free control with GHK-Cu and the assay reagent to see if GHK-Cu directly reduces the tetrazolium salt. If it does, consider using an alternative assay. |
| Antioxidant properties of GHK-Cu | The antioxidant activity of GHK-Cu can enhance the reduction of the tetrazolium salt, leading to an overestimation of viability. Compare results with a non-redox-based assay (e.g., ATP-based assay or direct cell counting). |
| Pro-oxidant effects of GHK-Cu | At certain concentrations or in specific media, the copper in GHK-Cu might act as a pro-oxidant, leading to lower viability. Test a range of GHK-Cu concentrations and ensure your media components are not exacerbating this effect. |
| Absorbance spectrum overlap | The blue color of GHK-Cu may overlap with the absorbance spectrum of the formazan product.[6] Always include a blank control with GHK-Cu in media to subtract the background absorbance. |
Interference with Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.
Potential Problem: Inaccurate measurement of LDH activity.
| Possible Cause | Troubleshooting Steps |
| Inhibition or enhancement of LDH enzyme activity | Copper ions can act as cofactors or inhibitors for various enzymes. To test for direct effects on LDH, perform the assay in a cell-free system by adding GHK-Cu to a known amount of LDH and observe any changes in activity. |
| Interaction with assay reagents | GHK-Cu could potentially chelate ions or interact with other components of the LDH assay reaction mixture, affecting the final readout. Review the assay kit's manual for potential interfering substances. |
| GHK-Cu induced changes in membrane integrity | GHK-Cu itself may affect cell membrane stability, leading to LDH leakage that is not due to general cytotoxicity. Corroborate results with another cytotoxicity assay that measures a different endpoint, such as apoptosis (e.g., caspase activity assay). |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the cellular reduction of the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells in culture
-
GHK-Cu solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GHK-Cu and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.[7]
LDH Cytotoxicity Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells in culture
-
GHK-Cu solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with GHK-Cu and controls (untreated cells for spontaneous LDH release, and a maximum LDH release control treated with a lysis buffer).
-
Incubate for the desired duration.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to prepare the reaction mixture.
-
Add the reaction mixture to the supernatant samples in a new 96-well plate.
-
Incubate for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
Signaling Pathways and Experimental Workflows
GHK-Cu and TGF-β Signaling Pathway
GHK-Cu has been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial for tissue remodeling and collagen synthesis.[8][9]
Caption: GHK-Cu modulation of the TGF-β signaling pathway.
GHK-Cu and NF-κB Signaling Pathway
GHK-Cu can exert anti-inflammatory effects by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][10]
Caption: GHK-Cu inhibition of the NF-κB inflammatory pathway.
Experimental Workflow for Assessing GHK-Cu Interference
This workflow outlines the steps to determine if GHK-Cu interferes with a cell-based assay.
Caption: Workflow to test for GHK-Cu assay interference.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 3. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The potential of GHK as an anti-aging peptide | Dou | Aging Pathobiology and Therapeutics [antpublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GHK Peptide Inhibits Bleomycin-Induced Pulmonary Fibrosis in Mice by Suppressing TGFβ1/Smad-Mediated Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deltapeptides.com [deltapeptides.com]
Technical Support Center: Overcoming GHK-Cu Delivery Limitations in Ex Vivo Skin Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of GHK-Cu in ex vivo skin models.
Frequently Asked Questions (FAQs)
Q1: Why is the skin permeation of my GHK-Cu formulation unexpectedly low?
A1: The low skin permeation of GHK-Cu is often attributed to its inherent physicochemical properties. GHK-Cu is a hydrophilic peptide, meaning it has high water solubility and a low partition coefficient, which limits its ability to pass through the lipid-rich stratum corneum, the skin's primary barrier.[1][2][3] Additionally, its molecular weight and charge at physiological pH can further restrict its passage.[2]
Q2: What are the primary strategies to enhance the ex vivo skin delivery of GHK-Cu?
A2: Several strategies can be employed to overcome the delivery limitations of GHK-Cu. These include:
-
Encapsulation in Nanocarriers: Liposomes, ethosomes, and other nanoparticles can encapsulate GHK-Cu, protecting it from degradation and enhancing its penetration through the skin.[2][4][5][6][7][8][9]
-
Chemical Modification: Modifying the GHK peptide, for instance, through palmitoylation (Pal-GHK), increases its lipophilicity and improves skin permeability.[1][2]
-
Physical Enhancement Techniques: Methods like microneedling can create microchannels in the stratum corneum, significantly increasing the permeation of GHK-Cu.[1][2][10][11][12]
-
Use of Chemical Penetration Enhancers: While not as extensively studied for GHK-Cu, these agents can temporarily disrupt the stratum corneum to allow for better peptide penetration.[2]
Q3: How does encapsulation in liposomes improve GHK-Cu delivery?
A3: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[5][9] For the hydrophilic GHK-Cu, liposomes can:
-
Protect from Degradation: Shield the peptide from enzymatic degradation in the skin.[13]
-
Enhance Penetration: The lipid nature of liposomes allows for better interaction with and fusion to the stratum corneum, facilitating the delivery of the encapsulated GHK-Cu into deeper skin layers.[4][8][14]
-
Provide Sustained Release: Offer a time-release mechanism for prolonged activity.[4]
Q4: What is the role of copper in the GHK-Cu complex for skin permeation?
A4: The complexation of GHK with copper (Cu2+) to form GHK-Cu can improve the peptide's skin permeability compared to GHK alone.[2] The copper complex may alter the molecule's charge and conformation, potentially facilitating its passage through the skin's barrier.[2][9] GHK-Cu has been shown to permeate the stratum corneum, with the potential for systemic availability.[15][16]
Troubleshooting Guides
Problem 1: GHK-Cu is degrading in my topical formulation.
-
Question: I am observing a loss of GHK-Cu concentration in my formulation during stability studies. What could be the cause and how can I prevent it?
-
Answer: GHK-Cu can be unstable under certain conditions.[2][3]
-
pH Sensitivity: Ensure your formulation has a pH between 5.0 and 7.0, with an ideal pH of around 6.0 for optimal stability.[6]
-
Incompatible Ingredients: Avoid using GHK-Cu with high concentrations of Vitamin C (ascorbic acid), retinoids (like retinol), and alpha-hydroxy acids, as these can affect its stability.[4][7]
-
Oxidation: GHK-Cu can be susceptible to oxidation. Consider adding antioxidants to your formulation and using sealed, opaque packaging to protect it from light and air.[7]
-
Enzymatic Degradation: In biological systems like ex vivo skin, GHK-Cu is sensitive to breakdown by carboxypeptidase enzymes.[17] Encapsulation in delivery systems like liposomes can offer protection.[13]
-
Problem 2: My GHK-Cu-loaded liposomes have low encapsulation efficiency.
-
Question: I am preparing GHK-Cu liposomes, but the amount of encapsulated peptide is very low. How can I improve this?
-
Answer: Low encapsulation efficiency (EE) is a common challenge with hydrophilic molecules like GHK-Cu. Here are some factors to consider:
-
Lipid Composition: The type of lipids used to form the liposomes can influence EE. Cationic liposomes have been shown to have a higher EE for GHK-Cu compared to anionic liposomes.[5]
-
Preparation Method: The thin-film hydration method followed by freeze-thaw cycles and extrusion is a common technique for preparing GHK-Cu liposomes.[5][9] Optimizing the parameters of this method, such as hydration time and extrusion pressure, may improve EE.
-
GHK-Cu Concentration: The initial concentration of GHK-Cu during liposome preparation can affect the final EE. Experiment with different concentrations to find the optimal loading.[5]
-
Problem 3: I am not observing a significant increase in GHK-Cu permeation with my nanocarrier system.
-
Question: I have formulated GHK-Cu in liposomes/ethosomes, but the skin permeation in my ex vivo model is not significantly better than the control (free GHK-Cu). What could be wrong?
-
Answer: While nanocarriers are designed to enhance permeation, several factors can influence their effectiveness:
-
Vesicle Characteristics: The size, lamellarity, and flexibility of the nanocarriers are crucial. Smaller, more deformable vesicles, like ethosomes and transferosomes, tend to penetrate the skin more effectively than rigid liposomes.[2]
-
Formulation Base: The vehicle in which the nanocarriers are suspended can impact their performance. Ensure the base is compatible and does not hinder the release or penetration of the vesicles.[6]
-
Experimental Setup: In your ex vivo permeation study, ensure the skin integrity is maintained throughout the experiment. The choice of skin model (e.g., full-thickness vs. separated epidermis) can also influence results.[15]
-
Quantitative Data
Table 1: Comparison of GHK-Cu Delivery Enhancement Strategies
| Delivery System | Enhancement Effect | Key Findings | Reference(s) |
| Liposomes | Increased Skin Penetration | Cationic liposomes showed an encapsulation efficiency of 31.7 ± 0.9% for GHK-Cu. | [5] |
| Improved Stability | Encapsulation protects GHK-Cu from degradation. | [7] | |
| Microneedles | Significant Permeation Enhancement | After 9 hours, 134 ± 12 nanomoles of GHK and 705 ± 84 nanomoles of copper permeated microneedle-treated human skin, with almost no permeation through intact skin. | [11][12] |
| Safe Application | No significant skin irritation was observed after microneedle pretreatment. | [11][12] | |
| Chemical Modification | Increased Permeability | Palmitoylation of GHK (Pal-GHK) increases its lipophilicity and skin permeability. | [1][2] |
Experimental Protocols
1. Preparation of GHK-Cu Loaded Liposomes (Thin-Film Hydration Method)
-
Objective: To encapsulate GHK-Cu in liposomes to enhance its stability and skin permeation.
-
Materials:
-
Hydrogenated lecithin (or other suitable phospholipids)
-
Cholesterol (optional, for membrane stability)
-
GHK-Cu
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., chloroform, ethanol)
-
-
Methodology:
-
Dissolve the lipids (and cholesterol, if used) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing a known concentration of GHK-Cu by vortexing.
-
To improve encapsulation efficiency and create unilamellar vesicles, subject the liposomal suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a water bath).
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain vesicles with a uniform size distribution.
-
Separate the unencapsulated GHK-Cu from the liposomes by methods such as dialysis or size exclusion chromatography.
-
Determine the encapsulation efficiency by quantifying the amount of GHK-Cu in the liposomes and the total amount used.
-
2. Ex Vivo Skin Permeation Study using Franz Diffusion Cells
-
Objective: To quantify the permeation of GHK-Cu from a formulation through ex vivo skin.
-
Materials:
-
Franz diffusion cells
-
Excised skin from a suitable model (e.g., porcine ear, human cadaver)
-
GHK-Cu formulation
-
Receptor solution (e.g., PBS, pH 7.4)
-
Magnetic stirrer
-
Water bath/circulator to maintain 32°C
-
-
Methodology:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C to mimic physiological skin surface temperature.
-
Apply a known amount of the GHK-Cu formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh, pre-warmed receptor solution.
-
Analyze the concentration of GHK-Cu in the collected samples using a validated analytical method, such as HPLC-MS.[18][19]
-
At the end of the experiment, dismount the skin and quantify the amount of GHK-Cu retained in different skin layers (stratum corneum, epidermis, dermis).
-
Calculate the cumulative amount of GHK-Cu permeated per unit area over time and determine the steady-state flux and permeability coefficient.
-
Visualizations
References
- 1. Ghk-cu and skin peptides (topical) - Skin regeneration and wrinkle reduction | Longevity Protocols [longevity-protocols.com]
- 2. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 5. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grandingredients.com [grandingredients.com]
- 7. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 8. Are We Ready to Measure Skin Permeation of Modern Antiaging GHK–Cu Tripeptide Encapsulated in Liposomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes as Carriers of GHK-Cu Tripeptide for Cosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
- 11. researchgate.net [researchgate.net]
- 12. Microneedle-Mediated Delivery of Copper Peptide Through Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. covenanthealthproducts.com [covenanthealthproducts.com]
- 15. Human skin penetration of a copper tripeptide in vitro as a function of skin layer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human skin retention and penetration of a copper tripeptide in vitro as function of skin layer towards anti-inflammatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC MS Method for Analysis of Copper Peptide GHK-Cu on Primesep 200 Column | SIELC Technologies [sielc.com]
- 19. HPLC Method for Analysis of Copper peptide GHK-Cu on BIST B Column | SIELC Technologies [sielc.com]
Managing potential cytotoxicity of high concentrations of Prezatide copper
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prezatide copper (GHK-Cu). The information addresses potential issues related to cytotoxicity at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell culture experiments?
A1: The optimal concentration of this compound (GHK-Cu) is highly dependent on the cell type and the desired biological effect. For promoting cell proliferation and extracellular matrix production in fibroblasts, concentrations in the nanomolar (nM) to low micromolar (µM) range are typically effective. For instance, studies have shown that GHK-Cu stimulates human dermal fibroblast proliferation at concentrations as low as 1 nM. It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: At what concentration does this compound become cytotoxic?
A2: this compound is generally considered non-toxic at concentrations where its beneficial effects are observed. The tripeptide GHK has been shown to have negligible cytotoxicity in human keratinocytes (HaCaT) and human fibroblasts (HFF-1) at concentrations up to 200 µg/mL.[1] In one study, GHK-Cu showed no cytotoxic effects on HaCaT cells at concentrations up to 5800 µM, while inorganic copper salts like copper chloride and copper acetate exhibited cytotoxicity at 580 µM.[2] However, at very high concentrations, the excess copper ions can overwhelm cellular homeostasis and induce cytotoxicity. It is important to note that some cancer cell lines may be more sensitive to GHK-Cu, with growth inhibition observed in the 1 to 10 nM range for neuroblastoma and lymphoma cells.[3]
Q3: What are the cellular mechanisms of this compound-induced cytotoxicity at high concentrations?
A3: At high concentrations, the cytotoxic effects of this compound are primarily attributed to copper ion overload. This can lead to:
-
Oxidative Stress: Excess intracellular copper can participate in Fenton-like reactions, generating reactive oxygen species (ROS). This leads to oxidative damage to lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: Mitochondria are a primary target of copper-induced toxicity. High copper levels can disrupt the mitochondrial membrane potential, inhibit respiratory chain enzymes, and induce the mitochondrial permeability transition, leading to apoptosis.
-
Protein Misfolding and Aggregation: Copper ions can bind to thiol groups in proteins, leading to protein misfolding and aggregation, which can trigger cellular stress responses.
-
Dysregulation of Signaling Pathways: High concentrations of copper can abnormally activate stress-related signaling pathways, such as the p38 MAPK and NF-κB pathways, which can promote inflammation and apoptosis.
Q4: Can I use this compound in serum-free media?
A4: Yes, this compound can be used in serum-free media. In fact, using serum-free or low-serum media can be advantageous for certain experiments, as components in serum can sometimes interfere with the assay or bind to the peptide. However, it is important to ensure that the basal medium provides all necessary nutrients for your cells' survival during the experimental period.
Troubleshooting Guide
Issue 1: I am observing unexpected cell death or reduced viability in my cell cultures treated with this compound.
-
Question: What is the concentration of this compound you are using?
-
Answer: High concentrations of this compound can lead to cytotoxicity. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Refer to the table below for general concentration guidelines. If you are already using a low concentration, consider other potential causes.
-
-
Question: How did you prepare your this compound stock solution and working solutions?
-
Answer: Ensure that the this compound is fully dissolved in a suitable solvent (e.g., sterile water or PBS) and that the final concentration in your culture medium is accurate. Improper dissolution or calculation errors can lead to unexpectedly high concentrations.
-
-
Question: Are you observing signs of oxidative stress in your cells?
-
Answer: High concentrations of this compound can induce oxidative stress. You can assess this by measuring intracellular reactive oxygen species (ROS) levels using probes like DCFDA. If oxidative stress is confirmed, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate these effects.
-
Issue 2: My results are inconsistent across experiments.
-
Question: Are you using consistent cell seeding densities and passage numbers?
-
Answer: Variations in cell density and passage number can affect cellular responses to treatments. Ensure you are using a consistent protocol for cell seeding and that your cells are within a similar passage range for all experiments.
-
-
Question: Is your this compound stock solution stored correctly?
-
Answer: this compound solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
-
-
Question: Are there any contaminants in your cell culture?
-
Answer: Mycoplasma or other microbial contamination can affect cell health and response to treatments. Regularly test your cell cultures for contamination.
-
Data Presentation
Table 1: Concentration Guidelines for this compound (GHK-Cu) in Cell Culture
| Concentration Range | Effect on Normal Cells (e.g., Fibroblasts, Keratinocytes) | Effect on Certain Cancer Cells (e.g., Neuroblastoma) | Reference |
| 1 nM - 100 nM | Stimulation of proliferation and collagen synthesis. | Potential for growth inhibition. | [3][4] |
| 1 µM - 10 µM | Generally well-tolerated, may see continued beneficial effects. | Variable, may induce apoptosis. | |
| > 100 µM | Increased risk of cytotoxicity, especially with prolonged exposure. | Likely cytotoxic. | [2] |
| up to 200 µg/mL (GHK only) | Negligible cytotoxicity. | Not specified. | [1] |
| up to 5800 µM (GHK-Cu) | No cytotoxicity observed in HaCaT cells. | Not specified. | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound (GHK-Cu)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound (GHK-Cu)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and appropriate controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells).
-
Incubate for the desired time.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plate or culture flasks
-
Complete culture medium
-
This compound (GHK-Cu)
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Signaling pathway of this compound at beneficial concentrations.
Caption: Cellular mechanisms of copper-induced cytotoxicity.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of pH on Prezatide copper stability and activity in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the impact of solution pH on the stability and biological activity of Prezatide copper (GHK-Cu).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound solutions?
A1: this compound is most stable and active in a pH range of approximately 5.0 to 7.5.[1][2][3] For cosmetic and skincare formulations, a mildly acidic to neutral range of 5.5 to 6.5 is often considered optimal to preserve the complex's structural integrity and ensure the copper ion remains bioavailable. Studies have shown the peptide to be stable in buffers from pH 4.5 to 7.4 for at least two weeks, even at elevated temperatures of 60°C.[4][5]
Q2: What happens to this compound at pH values outside the optimal range?
A2: Outside its optimal pH range, the GHK-Cu complex can dissociate.[1]
-
Acidic Conditions (Below pH 4.5): In strongly acidic environments, the peptide bonds can undergo hydrolysis, leading to the breakdown of the tripeptide.[4] The copper ions can also dissociate from the complex, which reduces its antioxidant efficacy.[2]
-
Alkaline Conditions (Above pH 7.5): In basic solutions, the peptide is susceptible to hydrolytic cleavage.[4] Furthermore, at high pH, copper ions risk forming insoluble copper hydroxides, which may cause the solution to become a "flaky mess" and lose its biological activity.[1]
Q3: My this compound solution has changed from its characteristic blue color. What does this indicate?
A3: The distinct blue hue of a this compound solution is due to the structure of the copper (II) ion chelated with the GHK peptide.[1] A change in color, such as fading or the appearance of cloudiness/precipitate, often indicates that the complex has dissociated or degraded. This can be caused by improper pH, exposure to strong oxidizing agents, or incompatibility with other formulation components.[2]
Q4: How does pH affect the biological activity and absorption of this compound?
A4: The biological activity of this compound is intrinsically linked to the stability of the complex. When the complex dissociates due to non-optimal pH, its efficacy decreases.[2] For dermal applications, absorption is pH-dependent, with the highest absorption occurring at physiological pH (around 7.4).[6][] Its activity, including stimulating collagen synthesis and antioxidant effects, relies on the intact complex delivering copper to cells.[3][8]
Q5: Are there any ingredients that should be avoided when formulating with this compound?
A5: Yes. To ensure stability, avoid simultaneous application or formulation with certain ingredients:
-
Chelating Agents: Strong chelating agents like EDTA can compete for the copper ion, leading to the degradation and inactivation of the complex.[2]
-
Strong Acids & Certain Actives: High concentrations of Vitamin C (ascorbic acid) and retinoids may alter the solution's pH to a level that destabilizes the peptide.[2] It is often recommended to apply these ingredients at a different time of day.
Troubleshooting Guide
| Observed Issue | Potential Cause (pH-Related) | Recommended Solution |
| Loss of blue color or solution becomes cloudy. | The solution pH may be too acidic (<4.5) or too alkaline (>7.5), causing the GHK-Cu complex to dissociate and the copper to potentially precipitate.[1] | Verify the pH of your solution using a calibrated pH meter. Adjust the pH to the optimal range (5.5 - 7.0) using appropriate buffers. Prepare fresh solutions if degradation is suspected. |
| Reduced biological activity in cell culture assays (e.g., decreased fibroblast proliferation). | The pH of the culture medium containing this compound may have shifted, leading to complex dissociation and reduced efficacy. Absorption and activity are optimal at physiological pH.[6][9] | Ensure the cell culture medium is properly buffered to maintain a physiological pH (typically 7.2-7.4) after the addition of the this compound stock solution. |
| Precipitate forms in the solution upon storage. | If the pH is too alkaline (e.g., >7.5), copper ions can form insoluble copper hydroxides. | Check the pH and adjust it to a slightly acidic or neutral range. Filter the solution through a 0.22 µm filter if necessary, but it is best to prepare a fresh batch at the correct pH. |
| Inconsistent results between experimental batches. | The pH of the buffer or solvent used to dissolve the this compound was not consistent across batches, leading to variable stability and activity. | Standardize the solution preparation protocol. Always measure and record the final pH of the this compound solution for every experiment. |
Data Summary: pH-Dependent Stability of this compound
| Parameter | pH Range | Observation | Reference(s) |
| High Stability Range | 4.5 - 7.4 | The peptide complex is stable for at least two weeks at 60°C. | [4][5] |
| Optimal Formulation Range | 5.0 - 7.0 | Ideal range for maintaining structural integrity and biological activity in formulations. | [2][3] |
| "Goldilocks Zone" | 5.5 - 6.5 | Considered the optimal sweet spot for stability and performance in cosmetic serums. | |
| Optimal Absorption | Physiological (~7.4) | Highest absorption through the stratum corneum occurs at physiological pH. | [6][] |
| Acidic Dissociation | < 4.5 | The complex dissociates, and peptide bonds may undergo hydrolysis. | [1] |
| Alkaline Dissociation | > 7.5 | The complex dissociates, and copper may precipitate as hydroxides. | [1] |
| Log D Coefficient | 4.5 | -2.38 (Indicates hydrophilic nature) | [4][10] |
| Log D Coefficient | 7.4 | -2.49 (Indicates hydrophilic nature) | [4][10] |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted this compound Solutions
Objective: To prepare this compound solutions at a specific and stable pH for use in experiments.
Materials:
-
This compound (GHK-Cu) powder
-
High-purity water (e.g., Milli-Q or WFI)
-
Buffer systems (e.g., Phosphate-Buffered Saline (PBS) for physiological pH, Citrate buffer for acidic pH)
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for fine pH adjustment
-
Calibrated pH meter
-
Sterile filtration units (0.22 µm pore size)
Methodology:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the chosen buffer system or high-purity water. For example, to achieve a 1 mg/mL solution, dissolve 10 mg of GHK-Cu in 10 mL of buffer.
-
Gently stir the solution until the powder is fully dissolved. The solution should have a clear, blue appearance.
-
Place the solution in a beaker with a calibrated pH probe.
-
Slowly add drops of 0.1 M HCl or 0.1 M NaOH to adjust the solution to the target pH. Allow the reading to stabilize after each addition.
-
Once the target pH is reached and stable, record the final value.
-
For sterile applications, pass the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the final solution in a cool, dark place, preferably in an airtight container to prevent oxidation.
Protocol 2: pH-Dependent Stability Assay using RP-HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
Materials:
-
This compound solutions prepared at various pH values (e.g., pH 4.0, 5.5, 7.4, 8.5) as per Protocol 1.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
UV-Vis detector.
-
Mobile phase (e.g., Acetonitrile and water with trifluoroacetic acid).
-
Incubators or water baths set to a stress temperature (e.g., 40°C or 60°C).[4]
-
This compound analytical standard.
Methodology:
-
Prepare a calibration curve using the this compound analytical standard at known concentrations.
-
Dispense aliquots of the pH-adjusted GHK-Cu solutions into separate vials for each time point (e.g., T=0, 24h, 48h, 1 week, 2 weeks).
-
Place the vials in an incubator set to the desired stress temperature. The T=0 samples should be analyzed immediately or stored at -20°C.
-
At each scheduled time point, retrieve a vial from each pH condition.
-
Analyze the samples using a validated stability-indicating RP-HPLC method. The concentration of GHK-Cu is typically monitored by detecting its absorbance (e.g., at ~220 nm for the peptide bond).
-
Quantify the remaining percentage of intact this compound in each sample by comparing its peak area to the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.[4]
-
Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Relationship between pH and this compound stability.
Caption: Workflow for a pH-dependent stability study of GHK-Cu.
References
- 1. chempep.com [chempep.com]
- 2. How to Ensure the Stability and Efficacy of GHK Cu in Skincare Products? - Knowledge - Bioway Organic [biowayorganicinc.com]
- 3. Advanced Guide to Copper Peptides in Skincare [gorisy.com]
- 4. Physicochemical characterization of native glycyl-l-histidyl-l-lysine tripeptide for wound healing and anti-aging: a preformulation study for dermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H23CuN6O4+ | CID 71587328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 9. This compound Acetate | 130120-57-9 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
Avoiding GHK-Cu-induced metalloproteinase activation in experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the unintended activation of matrix metalloproteinases (MMPs) by the copper peptide GHK-Cu in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How does GHK-Cu influence metalloproteinase (MMP) activity?
GHK-Cu has a complex, dual role in regulating MMPs. While it is often cited for its tissue-remodeling and anti-aging properties, which can involve the regulation of MMPs, it can also inadvertently activate them under certain experimental conditions. This activation is often concentration-dependent and can be influenced by the cellular environment. The mechanism can involve direct interactions with MMPs or indirect effects through various signaling pathways.
Q2: Which specific MMPs are most commonly activated by GHK-Cu?
Research indicates that GHK-Cu can particularly influence the expression and activity of MMP-1 and MMP-2. These MMPs are key players in the degradation of extracellular matrix components, and their unintended activation can be a significant confounding factor in experiments.
Q3: What are the potential consequences of unintended MMP activation in my experiments?
Unintended MMP activation can lead to the degradation of extracellular matrix proteins, potentially altering cell behavior, morphology, and signaling. This can compromise the integrity of experimental models, particularly in studies related to tissue engineering, wound healing, and cancer research, leading to misinterpretation of results.
Troubleshooting Guide: Avoiding GHK-Cu-Induced MMP Activation
This section provides solutions to common problems encountered during experiments involving GHK-Cu.
Problem 1: Increased MMP Activity Detected After GHK-Cu Treatment
Possible Cause: The concentration of GHK-Cu may be in a range that promotes MMP expression and activation. Studies have shown that GHK-Cu's effect on MMPs is highly concentration-dependent.
Solution:
-
Optimize GHK-Cu Concentration: Perform a dose-response experiment to determine the optimal, non-MMP-activating concentration of GHK-Cu for your specific cell type and experimental model.
-
Use MMP Inhibitors: If the experimental design requires concentrations of GHK-Cu that are known to activate MMPs, consider the co-administration of a broad-spectrum MMP inhibitor or inhibitors specific to the MMPs of concern.
| Inhibitor | Target MMPs | Typical Working Concentration |
| GM6001 (Ilomastat) | Broad-spectrum | 5-25 µM |
| Doxycycline | Broad-spectrum | 10-50 µM |
| ARP 100 | MMP-2 specific | 5-10 µM |
Note: Always perform a toxicity assay to ensure the chosen inhibitor concentration is not cytotoxic to your experimental model.
Problem 2: Inconsistent Results in MMP Activity Assays
Possible Cause: The timing of GHK-Cu treatment and sample collection may be influencing the observed MMP activity. GHK-Cu can induce transient changes in MMP expression and activation.
Solution:
-
Time-Course Experiment: Conduct a time-course experiment to map the kinetics of MMP activation following GHK-Cu treatment. This will help identify the optimal time point for your experimental endpoint, avoiding peak MMP activity if it is not the focus of your study.
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding to sample processing, are highly standardized to minimize variability.
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures treated with GHK-Cu.
Materials:
-
10% SDS-PAGE gels copolymerized with 0.1% gelatin
-
Sample buffer (non-reducing)
-
Electrophoresis buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Blue staining solution
-
Destaining solution
Procedure:
-
Collect conditioned media from control and GHK-Cu-treated cells.
-
Centrifuge the media to remove cellular debris.
-
Determine the protein concentration of the media.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel with renaturing buffer for 30 minutes at room temperature to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Blue for 30 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Signaling Pathways and Workflows
GHK-Cu Signaling Pathway Leading to MMP Activation
The following diagram illustrates a potential signaling pathway through which GHK-Cu may lead to the activation of MMPs.
Caption: Potential signaling pathway of GHK-Cu-induced MMP activation.
Experimental Workflow for Troubleshooting MMP Activation
This diagram outlines a logical workflow for diagnosing and mitigating unintended MMP activation in your experiments.
Caption: Workflow for troubleshooting GHK-Cu-induced MMP activation.
Validation & Comparative
GHK-Cu vs. Ascorbic Acid: A Comparative Analysis of In Vitro Collagen Synthesis Stimulation
A detailed examination of two potent molecules in the realm of extracellular matrix regeneration, this guide provides researchers, scientists, and drug development professionals with a comparative overview of GHK-Cu and Ascorbic Acid for stimulating collagen synthesis in vitro. This document synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.
This guide delves into the mechanisms and efficacy of the tripeptide-copper complex GHK-Cu and the well-established vitamin, Ascorbic Acid (Vitamin C), in promoting the synthesis of collagen, a critical protein for tissue structure and repair. While both compounds are recognized for their roles in maintaining a healthy extracellular matrix, they operate through distinct biochemical pathways and exhibit different quantitative effects on collagen production in controlled laboratory settings.
Quantitative Comparison of Collagen Synthesis Stimulation
The following table summarizes the quantitative data from various in vitro studies on the effects of GHK-Cu and Ascorbic Acid on collagen synthesis by fibroblasts. It is important to note that the experimental conditions, such as cell lines, concentrations, and incubation times, vary between studies, which should be taken into consideration when comparing the results directly.
| Compound | Cell Type | Concentration(s) | Incubation Time | Method of Quantification | Key Findings |
| GHK-Cu | Human Dermal Fibroblasts (HDFa) | 0.01, 1, and 100 nM | 96 hours | Colorimetric Assay | Significantly increased collagen production at all concentrations compared to control. An inverse dose-dependent response was observed.[1][2] |
| Human Fibroblasts (HS68) | Not Specified | Not Specified | Procollagen Type I C-peptide (P1CP) production, COL1 mRNA expression | In combination with LED photoirradiation, increased P1CP production by ~30% and COL1 mRNA expression by ~70% compared to LED alone.[3] | |
| Ascorbic Acid | Normal Human Fibroblasts (NHF) | 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M | Not Specified | Collagen Type I Deposits | Induced a dose-dependent increase in collagen type I deposits.[4][5] |
| Human Skin Fibroblasts | 0.25 mM | 24 to 96 hours | Not Specified | Increased collagen synthesis approximately eight-fold.[6] | |
| Human Dermal Fibroblasts | 50 µg/mL (AA2P*) | 14 days | Collagen Deposition | Significantly enhanced collagen deposition.[7] |
Note: AA2P (L-Ascorbic acid 2-phosphate) is a stable derivative of Ascorbic Acid.
Signaling Pathways and Mechanisms of Action
GHK-Cu: Modulator of Tissue Remodeling
GHK-Cu's mechanism of action in stimulating collagen synthesis is multifaceted. It is believed to act as a signaling molecule that modulates gene expression related to tissue repair and remodeling.[8] Key aspects of its pathway include:
-
Stimulation of Fibroblasts: GHK-Cu directly acts on fibroblasts to increase the production of mRNA and protein for not only collagen but also other crucial extracellular matrix components like elastin, proteoglycans, and glycosaminoglycans.[8]
-
Modulation of TGF-β: It has been shown to influence the Transforming Growth Factor-beta (TGF-β) pathway, which plays a pivotal role in tissue regeneration and fibrosis.[9][10]
-
Regulation of Metalloproteinases: GHK-Cu modulates the activity of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of the extracellular matrix, and their inhibitors (TIMPs). This balanced regulation is crucial for healthy tissue remodeling.[10]
Ascorbic Acid: Essential Cofactor and Gene Regulator
Ascorbic acid is indispensable for collagen synthesis, acting through two primary mechanisms:
-
Cofactor for Hydroxylases: It is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase.[11][12] These enzymes are critical for the hydroxylation of proline and lysine residues in procollagen, a post-translational modification that is necessary for the formation of a stable collagen triple helix.
-
Gene Expression: Ascorbic acid has been shown to preferentially stimulate collagen synthesis at the transcriptional or translational level, leading to an increase in collagen-specific mRNA.[12] It can also synergize with growth factors like TGF-β1 to enhance collagen production.[13][14]
Experimental Protocols
The following section details a generalized experimental workflow for assessing the in vitro effects of GHK-Cu and Ascorbic Acid on collagen synthesis by fibroblasts.
Cell Culture and Treatment
-
Cell Seeding: Human Dermal Fibroblasts (HDFa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded into multi-well plates at a predetermined density and allowed to adhere and grow to a confluent monolayer.
-
Treatment: The growth medium is replaced with a serum-free or low-serum medium containing various concentrations of either GHK-Cu (e.g., 0.01, 1, 100 nM) or Ascorbic Acid (e.g., 10⁻⁵ M to 10⁻³ M).[1][5] Control cultures receive the vehicle (e.g., sterile water or medium) without the test compounds.
-
Incubation: The cells are incubated for specific time points (e.g., 24, 48, 96 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]
Quantification of Collagen Synthesis
Several methods can be employed to quantify the amount of newly synthesized collagen:
-
Colorimetric Assays: Commercially available kits (e.g., Sircol Collagen Assay) can be used to measure the amount of soluble collagen secreted into the cell culture medium. This method is based on the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits specific for procollagen type I C-peptide (P1CP) can be used to quantify the amount of newly synthesized and secreted procollagen.
-
High-Performance Liquid Chromatography (HPLC): This technique can be used to measure the amount of hydroxyproline, an amino acid that is almost exclusive to collagen.[15] Cell lysates and culture media are hydrolyzed, and the amino acid content is analyzed by HPLC.
-
Quantitative Real-Time PCR (qRT-PCR): The expression of collagen genes (e.g., COL1A1, COL1A2) can be quantified at the mRNA level. Total RNA is extracted from the treated cells, reverse-transcribed into cDNA, and then subjected to qRT-PCR analysis using specific primers for the target genes.[1]
Conclusion
Both GHK-Cu and Ascorbic Acid are potent stimulators of collagen synthesis in vitro, albeit through different mechanisms. Ascorbic acid is a fundamental requirement for the formation of stable collagen molecules and also upregulates collagen gene expression. Its effects are robust and dose-dependent. GHK-Cu, on the other hand, acts as a modulator of a broader set of genes involved in tissue remodeling, influencing not only collagen synthesis but also the production of other extracellular matrix components and the activity of enzymes that degrade and remodel the matrix.
While direct in vitro comparative studies under identical conditions are limited, the available data suggests that both molecules are highly effective. The choice between GHK-Cu and Ascorbic Acid for research or therapeutic development may depend on the specific application. Ascorbic acid is essential for baseline collagen production and maturation, while GHK-Cu may offer a more comprehensive approach to tissue regeneration and remodeling. Further head-to-head in vitro studies are warranted to fully elucidate their comparative efficacy and potential synergistic effects.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
- 5. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 12. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Prezatide Copper vs. Retinoids: A Comparative Analysis of Anti-Aging Efficacy
An objective comparison of Prezatide copper and retinoids, supported by experimental data, for researchers, scientists, and drug development professionals.
In the landscape of anti-aging dermatology, both this compound (GHK-Cu) and retinoids stand out as potent agents in mitigating the signs of skin aging. While retinoids have long been considered the gold standard, this compound has emerged as a formidable alternative, particularly for individuals with sensitive skin. This guide provides a detailed comparison of their efficacy, drawing upon available clinical data and elucidating their distinct mechanisms of action through signaling pathways and experimental workflows.
Executive Summary
This compound, a complex of the tripeptide glycyl-L-histidyl-L-lysine and copper, is lauded for its regenerative and anti-inflammatory properties. It plays a crucial role in collagen and elastin synthesis, wound healing, and antioxidant defense. Retinoids, derivatives of vitamin A, are powerful cell-communicating ingredients that accelerate cell turnover, boost collagen production, and reduce hyperpigmentation.
Direct comparative studies are limited but suggest a potential advantage for this compound in stimulating collagen synthesis with a lower incidence of irritation. One key study demonstrated that a copper-binding peptide cream increased procollagen synthesis in 70% of volunteers, whereas tretinoin (a form of retinoic acid) did so in 40% of volunteers[1][2][3]. However, retinoids possess a more extensive body of clinical evidence supporting their efficacy in treating photoaging.
Quantitative Data Comparison
The following tables summarize the quantitative data from various clinical studies on the anti-aging effects of this compound and retinoids.
Table 1: Efficacy of this compound (GHK-Cu) in Anti-Aging Studies
| Parameter | Efficacy | Study Details |
| Collagen Production | Increased procollagen synthesis in 70% of subjects after 1 month. | 20 female volunteers; daily application to thighs. Compared to retinoic acid (40%) and vitamin C (50%)[2][3]. |
| Wrinkle Reduction | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth after 8 weeks. | Randomized, double-blind trial with GHK-Cu encapsulated in a nano-lipid carrier[1]. |
| Skin Density & Thickness | Significant increase after 12 weeks. | 67 women with mild to advanced photodamage; twice daily application of a GHK-Cu cream[4]. |
| Skin Elasticity & Firmness | Significant improvement after 12 weeks. | 67 women with mild to advanced photodamage; twice daily application of a GHK-Cu cream[1]. |
Table 2: Efficacy of Retinoids in Anti-Aging Studies
| Parameter | Efficacy | Study Details |
| Collagen Production | Increased procollagen synthesis in 40% of subjects after 1 month (Tretinoin). | 10 healthy volunteers; daily application to thighs[1][2][3]. |
| Fine Wrinkle Reduction | 40-60% reduction after 6-12 months (Tretinoin 0.025-0.1%). | Multiple clinical trials. |
| Hyperpigmentation Reduction | 50-70% reduction after 6-12 months (Tretinoin 0.025-0.1%). | Multiple clinical trials. |
| Skin Texture Improvement | 30-50% improvement (Retinol 0.1-1%). | Multiple clinical trials. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for clinical trials evaluating topical anti-aging agents.
Protocol for a Randomized Controlled Trial of a Topical Anti-Aging Cream
This protocol is a generalized representation of methodologies used in studies evaluating agents like this compound and retinoids.
-
Subject Recruitment:
-
Inclusion Criteria: Healthy male or female subjects, aged 40-65, with moderate to severe facial photodamage (e.g., Glogau score of II-IV). Subjects must provide written informed consent.
-
Exclusion Criteria: History of keloid scarring, active skin infections or inflammatory conditions on the face, use of topical or systemic retinoids within the past 6 months, and pregnancy or lactation.
-
-
Study Design:
-
A 12-week, double-blind, randomized, placebo-controlled study.
-
Subjects are randomly assigned to one of three groups: active ingredient cream, vehicle (placebo) cream, or a positive control (e.g., a standard retinoid cream).
-
-
Treatment Regimen:
-
Subjects are instructed to apply a pea-sized amount of the assigned cream to their entire face once daily in the evening, after cleansing.
-
All subjects are provided with a gentle cleanser and a broad-spectrum sunscreen (SPF 30 or higher) to be used daily.
-
-
Efficacy and Safety Assessments:
-
Baseline (Week 0), Week 4, Week 8, and Week 12:
-
Clinical Assessment: A dermatologist evaluates global photoaging, fine and coarse wrinkles, skin texture, laxity, and hyperpigmentation using a standardized scale.
-
Instrumental Measurement: Non-invasive techniques such as silicone replica analysis for wrinkle depth, cutometry for skin elasticity, and chromametry for pigmentation are used.
-
Subject Self-Assessment: Subjects complete questionnaires regarding their perceived improvement and tolerance of the product.
-
-
Safety Assessment: Evaluation of erythema, peeling, and dryness at each visit.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the changes from baseline in the active treatment group to the placebo and positive control groups.
-
Signaling Pathways
The anti-aging effects of this compound and retinoids are mediated by distinct signaling pathways.
This compound (GHK-Cu) Signaling Pathway
This compound's regenerative effects are multifaceted, involving the modulation of various cellular processes. A key aspect is its role in tissue remodeling and wound healing, which translates to its anti-aging properties.
Retinoid Signaling Pathway
Retinoids exert their effects by binding to nuclear receptors and modulating gene expression. This genomic pathway is central to their profound impact on skin structure and function.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of a topical anti-aging product.
Conclusion
Both this compound and retinoids are effective anti-aging ingredients with distinct mechanisms of action. The choice between them may depend on the specific anti-aging goals and the individual's skin tolerance. Retinoids have a larger body of evidence for treating pronounced photoaging, while this compound shows significant promise in collagen synthesis and tissue regeneration with a more favorable side-effect profile, making it a suitable option for individuals with sensitive skin or those who cannot tolerate retinoids. Further head-to-head clinical trials with well-defined protocols and larger sample sizes are warranted to definitively establish the comparative efficacy of these two powerful anti-aging compounds.
References
Validating GHK-Cu Gene Expression Results: A Comparative Guide to RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
The tripeptide GHK-Cu (glycyl-L-histidyl-L-lysine-copper) has garnered significant attention in regenerative medicine and cosmetic science for its purported effects on tissue remodeling and wound healing. A key aspect of its mechanism of action is believed to be the modulation of gene expression, particularly genes involved in the synthesis and maintenance of the extracellular matrix (ECM). For researchers investigating the efficacy of GHK-Cu, robust validation of its impact on gene expression is paramount. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) stands as the gold standard for this purpose, offering high sensitivity and specificity in quantifying mRNA levels.
This guide provides a comparative overview of the expected gene expression changes induced by GHK-Cu and details the experimental protocols for validating these findings using RT-qPCR.
Data Presentation: GHK-Cu's Impact on Gene Expression
Experimental data from various studies indicate that GHK-Cu significantly influences the expression of genes crucial for skin and connective tissue health. The following table summarizes key quantitative findings from research on human dermal fibroblasts treated with GHK-Cu. It is important to note that the magnitude of gene expression changes can vary depending on the cell type, GHK-Cu concentration, and experimental conditions.
| Gene Target | Gene Name | Function | Observed Effect of GHK-Cu | Quantitative Change | Citation |
| Collagens | |||||
| COL1A1 | Major structural component of the ECM, providing tensile strength. | Upregulation | Not specified in fold change, but increased production observed. | [1] | |
| COL3A1 | Important for skin elasticity and found in extensible connective tissues. | Upregulation | Not specified in fold change, but increased production observed. | [1] | |
| Elastin | ELN | Provides elasticity and resilience to tissues. | Upregulation | 40-60% increase in elastin expression in treated fibroblasts. | [2] |
| Matrix Metalloproteinases (MMPs) | |||||
| MMP1 | Collagenase that degrades type I, II, and III collagens. | Upregulation at low concentrations | Significant increase at 0.01 nM. | [3] | |
| MMP2 | Gelatinase that degrades type IV collagen and gelatin. | Upregulation at low concentrations | Significant increase at 0.01 nM. | [3] | |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | |||||
| TIMP1 | Inhibits most MMPs, regulating ECM turnover. | Upregulation | Increased expression at all tested concentrations (0.01, 1, and 100 nM). | [3] | |
| TIMP2 | Primarily inhibits MMP-2. | No significant change or decrease | No significant change at 0.01 nM; decreased expression at higher concentrations. | [3] |
Experimental Protocols: Validating Gene Expression with RT-qPCR
The following is a detailed methodology for validating the gene expression changes of target genes such as COL1A1, COL3A1, and ELN in human dermal fibroblasts treated with GHK-Cu.
Cell Culture and GHK-Cu Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Culture Conditions: Maintain HDFs in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed HDFs in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to treatment.
-
Treat the cells with varying concentrations of GHK-Cu (e.g., 1 nM, 10 nM, 100 nM) in serum-free DMEM for a specified time period (e.g., 24, 48 hours).
-
Include an untreated control group (vehicle only).
-
RNA Extraction
-
Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolation: Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer. The presence of distinct 28S and 18S ribosomal RNA bands indicates intact RNA.
-
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare a reverse transcription reaction mix containing:
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Reverse Transcriptase Buffer
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's instructions (e.g., 65°C for 5 min, followed by 37°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).
-
Storage: Store the resulting complementary DNA (cDNA) at -20°C.
Real-Time Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for the target genes (COL1A1, COL3A1, ELN) and a stable reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Mix: Prepare a qPCR reaction mix for each gene containing:
-
cDNA template (diluted)
-
Forward and reverse primers
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a typical thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method, comparing the treated samples to the untreated control.
-
Mandatory Visualizations
GHK-Cu Signaling Pathways
GHK-Cu is known to influence several signaling pathways that converge on the regulation of gene expression. The Transforming Growth Factor-beta (TGF-β) pathway is a key player in ECM homeostasis and is modulated by GHK-Cu.[3][4]
GHK-Cu modulation of the TGF-β signaling pathway.
Experimental Workflow for RT-qPCR Validation
The process of validating gene expression changes using RT-qPCR involves a series of precise steps, from sample preparation to data analysis.
Workflow for validating gene expression with RT-qPCR.
Conclusion
Validating the effects of GHK-Cu on gene expression is a critical step in understanding its biological activity and potential therapeutic applications. RT-qPCR provides a reliable and quantitative method for this validation. By following standardized protocols and carefully analyzing the data, researchers can obtain robust evidence of GHK-Cu's influence on key genes involved in tissue regeneration and repair. The presented data and protocols offer a framework for designing and executing experiments aimed at elucidating the molecular mechanisms of this intriguing peptide.
References
A Head-to-Head Analysis of Prezatide Copper and Minoxidil in the Stimulation of Hair Growth
An objective comparison for researchers and drug development professionals.
The quest for effective treatments for alopecia has led to the investigation of numerous compounds, with Minoxidil being a long-standing, FDA-approved topical solution. More recently, Prezatide copper, a glycyl-L-histidyl-L-lysine peptide complexed with copper (GHK-Cu), has garnered attention for its potential regenerative properties, including the stimulation of hair growth. This guide provides a detailed, evidence-based comparison of these two molecules, focusing on their mechanisms of action, available efficacy data, and the experimental protocols used in their evaluation. It is important to note that while extensive clinical data exists for Minoxidil, the evidence for this compound in hair growth is predominantly preclinical, with a notable absence of large-scale, head-to-head human clinical trials.
Mechanisms of Action: A Comparative Overview
This compound and Minoxidil influence hair follicle activity through distinct and some overlapping biological pathways.
This compound (GHK-Cu) is believed to promote hair growth through a multi-faceted approach primarily centered on tissue regeneration and anti-inflammatory effects.[1][2] Its proposed mechanisms include:
-
Extracellular Matrix (ECM) Remodeling: GHK-Cu is known to stimulate the synthesis and breakdown of ECM components, which is crucial for hair follicle regeneration.[1]
-
Angiogenesis: It promotes the formation of new blood vessels, which can improve blood flow and nutrient supply to the hair follicles.[2][3]
-
Anti-inflammatory Action: GHK-Cu has demonstrated anti-inflammatory properties, which may counteract the micro-inflammation often associated with hair loss.[1][2]
-
Stimulation of Growth Factors: It may upregulate the expression of various growth factors involved in hair follicle development.[4]
Minoxidil , initially developed as a vasodilator for hypertension, was serendipitously found to stimulate hair growth.[5] Its primary mechanism is thought to involve the opening of ATP-sensitive potassium channels in the cell membranes of hair follicles.[5][6] This action leads to a cascade of downstream effects:
-
Vasodilation: Increased blood flow to the dermal papilla cells.[7]
-
Anagen Phase Prolongation: Minoxidil appears to shorten the telogen (resting) phase and extend the anagen (growth) phase of the hair cycle.[5][6]
-
Upregulation of Growth Factors: It has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF).[8]
-
Activation of the Wnt/β-catenin signaling pathway: This pathway is crucial for hair follicle development and maintenance of the anagen phase.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for this compound and Minoxidil in the context of hair follicle stimulation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Minoxidil. A significant disparity in the level of clinical evidence exists between the two compounds.
Table 1: this compound (GHK-Cu) - Preclinical and Limited Human Data
| Study Type | Model | Key Findings | Citation |
| In Vitro | Human hair follicles | Elongation of hair follicles and increased proliferation of dermal papilla cells. | [10] |
| Animal | Mice | Increased hair follicle size and stimulation of hair growth. | [2] |
| Human Trial (Combined Therapy) | Male patients with androgenetic alopecia | A combination of minoxidil, dutasteride, and copper peptides delivered via tattooing showed a median 26.5% top scalp area regrowth after 5 sessions. The individual contribution of copper peptides cannot be determined. | [11] |
Table 2: Minoxidil - Human Clinical Trial Data for Androgenetic Alopecia
| Study | Treatment Groups | Duration | Key Quantitative Outcomes | Citation |
| Olsen et al. (2002) | 5% Topical Minoxidil, 2% Topical Minoxidil, Placebo | 48 Weeks | 5% Minoxidil group had 45% more hair regrowth than the 2% group. Both were superior to placebo. | [12] |
| Penha et al. (2024) | 5mg Oral Minoxidil daily vs. 5% Topical Minoxidil twice daily | 24 Weeks | No statistically significant difference in terminal hair density change between oral and topical groups for the frontal area. Oral minoxidil was superior for the vertex in photographic analysis. | [13] |
| Meta-analysis (2025) | 27 studies on oral minoxidil | Varied | 35% of patients experienced significant improvement, and 47% showed moderate improvement in symptoms. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Preclinical Study Protocol for this compound (Illustrative)
Based on common practices in preclinical hair research, a typical protocol to evaluate GHK-Cu would involve:
-
In Vitro Hair Follicle Culture:
-
Human scalp skin samples are obtained from elective surgeries.
-
Individual hair follicles are microdissected and cultured in a nutrient-rich medium.
-
Follicles are treated with varying concentrations of GHK-Cu or a vehicle control.
-
Hair shaft elongation is measured daily under a microscope for a period of 7-14 days.
-
At the end of the culture period, follicles may be processed for histological analysis or molecular assays (e.g., qPCR for growth factor expression).
-
-
Animal Model (e.g., C57BL/6 Mice):
-
The dorsal hair of the mice is synchronized to the telogen phase.
-
A solution of GHK-Cu or a vehicle control is topically applied daily to a defined area.
-
The transition from telogen to anagen is monitored visually and documented with photographs.
-
Skin biopsies are taken at various time points to histologically assess hair follicle morphology and stage.
-
Clinical Trial Protocol for Topical Minoxidil
The following is a summary of the methodology from a key clinical trial evaluating topical minoxidil:
-
Study Design: 48-week, double-blind, placebo-controlled, randomized, multicenter trial.[12]
-
Participants: 393 men, aged 18-49, with androgenetic alopecia.[12]
-
Intervention: Participants were randomly assigned to one of three groups: 5% topical minoxidil solution, 2% topical minoxidil solution, or a placebo vehicle. The solutions were applied twice daily to the scalp.[12]
-
Efficacy Evaluation:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a target area of the scalp at week 48.
-
Secondary Endpoints: Patient and investigator assessments of scalp coverage and treatment benefit.[12]
-
-
Safety Evaluation: Monitoring and recording of adverse events, with a focus on local irritation and systemic side effects.[12]
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a randomized controlled clinical trial for a topical hair growth agent.
Conclusion
Minoxidil is a well-established treatment for androgenetic alopecia with a substantial body of clinical evidence supporting its efficacy. Its mechanism of action is primarily linked to its role as a potassium channel opener. This compound, on the other hand, is a promising compound with a different, potentially complementary, mechanism centered on tissue regeneration and anti-inflammatory effects.
For researchers and drug development professionals, the key takeaway is the disparity in the level of evidence. While Minoxidil's effects are quantified through numerous large-scale human trials, the data for this compound in hair growth is still in its nascent stages, relying heavily on preclinical studies. The development of robust, controlled, head-to-head clinical trials is a necessary next step to definitively ascertain the therapeutic potential of this compound for hair loss and to accurately compare its efficacy and safety profile with established treatments like Minoxidil.
References
- 1. swolverine.com [swolverine.com]
- 2. rejuvenceclinic.co.uk [rejuvenceclinic.co.uk]
- 3. my-hair.uk [my-hair.uk]
- 4. Thermodynamically stable ionic liquid microemulsions pioneer pathways for topical delivery and peptide application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 8. Minoxidil Mechanism: How Topical Hair Growth Treatments Actually Work | HairAnalysis.ai Blog [hairanalysis.ai]
- 9. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. omiwellbeauty.com [omiwellbeauty.com]
- 11. Enhanced hair regrowth with five monthly sessions of minoxidil-dutasteride-copper peptides tattooing for androgenetic alopecia assessed by artificial intelligence and blinded evaluators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy and safety of oral minoxidil in the treatment of alopecia: a single-arm rate meta-analysis and systematic review [frontiersin.org]
GHK-Cu vs. Copper Gluconate: A Comparative Analysis of Cellular Effects
For Immediate Release
This guide provides a detailed comparative analysis of the cellular effects of the copper peptide GHK-Cu and the copper salt copper gluconate. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their respective impacts on cell proliferation, extracellular matrix synthesis, antioxidant activity, and gene expression. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.
Introduction
Copper is an essential trace element crucial for various physiological processes, including wound healing and skin regeneration. Its biological activity is often harnessed through delivery systems such as peptides and salts. GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper) is a naturally occurring copper peptide with well-documented regenerative and protective properties.[1][2] Copper gluconate, a salt of copper with gluconic acid, is also utilized in skincare for its purported benefits in promoting cellular regeneration.[3][4] This guide offers a side-by-side comparison of their cellular effects based on available scientific literature.
Data Presentation
Table 1: Comparative Effects on Cell Proliferation
| Compound | Cell Type | Concentration | % Increase in Proliferation | Reference |
| GHK-Cu | Human Dermal Fibroblasts | 1 nM | Data not quantified | [5] |
| Human Dermal Fibroblasts | 1-10 µM | 20-40% (dermal papilla cells) | [3] | |
| Human Keratinocytes | 1-10 µM | 30-60% (outer root sheath) | [3] | |
| Copper Ions | Human Dermal Fibroblasts | up to 100 µM | Significant increase | [6] |
Table 2: Comparative Effects on Extracellular Matrix Synthesis
| Compound | Target Protein | Cell Type | Concentration | % Increase in Synthesis | Reference |
| GHK-Cu | Collagen I | Human Dermal Fibroblasts | 1-10 µM | 70-140% | [3] |
| Collagen | Human Dermal Fibroblasts | 0.01-100 nM | Significant increase | [7] | |
| Elastin | Human Dermal Fibroblasts | 0.01-100 nM | ~30% | [7][8] | |
| Copper Ions | Pro-collagen 1 | Ex-vivo Human Skin | 0.02-1 µM | ~20% | [9] |
| Elastin | Ex-vivo Human Skin | 0.02-1 µM | ~100% | [9] |
Table 3: Comparative Effects on Antioxidant Activity
| Compound | Antioxidant Enzyme | Cell Type/System | Effect | Reference |
| GHK-Cu | Superoxide Dismutase (SOD) | Animal wound model | Increased activity | [2] |
| Glutathione | Diabetic rat wounds | Increased level | [1] | |
| Copper Gluconate | Superoxide Dismutase (SOD) | General knowledge | Cofactor for the enzyme | [3][4] |
Table 4: Comparative Effects on Gene Expression
| Compound | Key Genes/Pathways Modulated | Cell Type | Effect | Reference |
| GHK-Cu | MMP-1, MMP-2 | Human Dermal Fibroblasts | Increased expression at low concentrations | [7] |
| TIMP-1 | Human Dermal Fibroblasts | Increased expression | [7] | |
| TGF-β pathway | Lung Fibroblasts | Activation | [10] | |
| NF-κB pathway | Macrophages, Lung Tissue | Suppression of activation | [10][11] | |
| MAPK pathway (p38, JNK) | Macrophages, Lung Tissue | Suppression of activation | [10][12] | |
| Copper Gluconate | Integrins (α2, α6, β1) | Keratinocytes | Induction of expression | [8] |
Signaling Pathways and Cellular Mechanisms
GHK-Cu exerts its effects through a multi-faceted approach, acting as both a signaling molecule and a carrier for copper ions. It is known to influence several key signaling pathways crucial for tissue regeneration and inflammation modulation.
Copper gluconate, on the other hand, primarily acts as a source of copper ions. Once dissociated, copper can influence cellular processes by serving as a cofactor for essential enzymes and potentially by modulating integrin expression, which is crucial for cell migration and adhesion during wound healing.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Seed dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of GHK-Cu or copper gluconate. Include a vehicle control.
-
Incubate the cells for 24-72 hours.
-
Add 10 µL of MTT (5 mg/mL in PBS) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (ELISA)
This protocol quantifies the amount of soluble collagen secreted by cells into the culture medium.
Methodology:
-
Culture dermal fibroblasts to near confluence in 6-well plates.
-
Replace the culture medium with serum-free medium containing the test compounds (GHK-Cu or copper gluconate) and a positive control (e.g., TGF-β).
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with a capture antibody specific for type I collagen overnight at 4°C.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and collagen standards to the wells and incubate for 2 hours at room temperature.
-
Add a detection antibody (e.g., biotinylated anti-collagen I antibody) and incubate for 1-2 hours at room temperature.
-
Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
Antioxidant Enzyme Activity Assay (Superoxide Dismutase - SOD)
This protocol measures the activity of the antioxidant enzyme SOD in cell lysates.
Methodology:
-
Culture cells and treat with GHK-Cu or copper gluconate as described for other assays.
-
Harvest the cells and prepare a cell lysate by sonication or freeze-thaw cycles in an appropriate buffer.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Use a commercial SOD assay kit. These kits typically involve a reaction that generates superoxide radicals and a detection system that measures the inhibition of a colorimetric reaction by SOD present in the sample.
-
Add the cell lysate to the reaction mixture provided in the kit.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength.
-
Calculate the SOD activity based on a standard curve and normalize to the protein concentration.
Gene Expression Analysis (RT-qPCR)
This protocol measures the relative expression levels of target genes.
Methodology:
-
RNA Extraction: Treat cells with GHK-Cu or copper gluconate. Extract total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.
Conclusion
Both GHK-Cu and copper gluconate demonstrate the potential to influence key cellular processes relevant to skin health and regeneration. GHK-Cu appears to act as a more complex signaling molecule, directly influencing multiple pathways that regulate cell proliferation, extracellular matrix remodeling, and inflammation. The available data for copper gluconate suggests its primary role is to deliver copper ions, which then act as cofactors for essential enzymes and may modulate cell behavior. While both compounds can stimulate fibroblast activity and collagen synthesis, GHK-Cu has been more extensively studied, with more robust quantitative data supporting its efficacy. Further research is warranted to fully elucidate the specific mechanisms and quantify the cellular effects of copper gluconate in dermal fibroblasts to allow for a more direct and comprehensive comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Gluconate (Explained + Products) [incidecoder.com]
- 4. skinethix.com [skinethix.com]
- 5. Effects of copper tripeptide on the growth and expression of growth factors by normal and irradiated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro modulation of keratinocyte wound healing integrins by zinc, copper and manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vet-cu.com [vet-cu.com]
- 10. researchgate.net [researchgate.net]
- 11. omorovicza.com [omorovicza.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Cellular Efficacy of Prezatide Copper: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of bioactive compounds at the cellular level is paramount. Prezatide copper, also known as GHK-Cu, has garnered significant attention for its regenerative and protective properties. This guide provides a cross-validation of this compound's effects in different cell lines, offering a comparative analysis with alternative compounds, supported by experimental data and detailed protocols to aid in study design and interpretation.
This compound (GHK-Cu) is a naturally occurring copper peptide complex that has demonstrated a wide range of biological effects, primarily centered around wound healing, tissue regeneration, and anti-aging processes. Its mechanism of action involves the modulation of multiple cellular signaling pathways, leading to increased collagen and elastin synthesis, regulation of metalloproteinases, and anti-inflammatory responses. This guide delves into the quantitative effects of this compound on key cell lines involved in skin and tissue repair—fibroblasts and keratinocytes—and compares its performance with other relevant compounds.
Quantitative Effects of this compound on Fibroblasts
Fibroblasts are critical for maintaining the structural integrity of connective tissue and play a pivotal role in wound healing by synthesizing extracellular matrix (ECM) components. This compound has been shown to significantly influence fibroblast activity.
| Cell Line | Treatment | Concentration | Effect on Collagen Production | Effect on Elastin Production | Reference |
| Human Adult Dermal Fibroblasts (HDFa) | This compound (GHK-Cu) | 0.01 nM | Increased | Increased by ~30% | [1][2] |
| Human Adult Dermal Fibroblasts (HDFa) | This compound (GHK-Cu) | 1 nM | Increased | Increased by ~30% | [1][2] |
| Human Adult Dermal Fibroblasts (HDFa) | This compound (GHK-Cu) | 100 nM | Increased | Increased by ~30% | [1][2] |
| Human Fibroblasts (HS68) | This compound (GHK-Cu) + LED Photoirradiation | Not Specified | +70% (compared to LED alone) | Not Reported | [1][3] |
| Lung Fibroblasts (from COPD patients) | This compound (GHK-Cu) | Not Specified | Restored ability to contract and restructure collagen | Not Reported | [1] |
| Human Adult Dermal Fibroblasts (HDFa) | Matrixyl® 3000 | Not Specified | Increased | Not Reported | [1] |
Quantitative Effects of this compound on Keratinocytes
Keratinocytes are the primary cell type of the epidermis, and their proliferation and migration are essential for re-epithelialization during wound healing.
| Cell Line | Treatment | Concentration | Effect on Proliferation/Migration | Key Markers Upregulated | Reference |
| Human Keratinocytes | This compound (GHK-Cu) | Not Specified | Stimulated proliferation | Proliferating Cell Nuclear Antigen (PCNA), p63 | [4] |
| Basal Keratinocytes (in dermal skin equivalents) | This compound (GHK-Cu) | 0.1-10 µM | Increased "stemness" and proliferative potential | Integrins, p63 | [5] |
| Human Keratinocytes | Epidermal Growth Factor (EGF) | 10 ng/mL | Promoted locomotion on collagen | α2 integrin subunit | [6] |
Comparative Analysis with Alternatives
While this compound demonstrates significant efficacy, it is crucial to compare its performance with other compounds used in similar applications.
Matrixyl® 3000: A popular anti-aging peptide, Matrixyl® 3000 (a blend of Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7) is primarily known for its ability to stimulate collagen synthesis.[7][8] In a comparative study, this compound was found to reduce wrinkle volume by 31.6% more than Matrixyl® 3000 over an 8-week period.[1][2]
Other Copper Peptides: Various other copper peptides, such as AHK-Cu and DAHK-Cu, are also being investigated for their roles in dermal fibroblast activity and hair follicle biology.[10] However, GHK-Cu remains the most extensively studied in the context of skin regeneration.[10]
Signaling Pathways Modulated by this compound
This compound exerts its effects by influencing several key intracellular signaling pathways.
In Fibroblasts:
This compound has been shown to activate the Transforming Growth Factor-β (TGF-β) pathway, which is crucial for ECM protein synthesis.[1][5] It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the activation of p38 MAPK, which is involved in cellular responses to stress and inflammation.[1]
Caption: GHK-Cu signaling in fibroblasts.
In Keratinocytes:
In keratinocytes, this compound is known to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation.[1] By inhibiting NF-κB, GHK-Cu can reduce the production of pro-inflammatory cytokines.
Caption: GHK-Cu's anti-inflammatory pathway in keratinocytes.
Experimental Protocols
Cell Migration (Scratch) Assay
This protocol is a standard method for assessing cell migration in vitro.
Materials:
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL or 1000 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM for fibroblasts)
-
Test compounds (this compound, alternatives)
-
Inverted microscope with a camera
Procedure:
-
Seed fibroblasts or keratinocytes into the wells of a culture plate at a density that will allow them to reach 90-100% confluence within 24-48 hours.[11][12]
-
Once a confluent monolayer has formed, gently create a "scratch" in a straight line across the center of the well using a sterile pipette tip.[11][12]
-
Wash the wells with PBS to remove any detached cells and debris.[13]
-
Replace the PBS with fresh culture medium containing the desired concentration of the test compound (e.g., this compound) or control.
-
Place the plate on an inverted microscope and capture images of the scratch at time 0. Mark the position of the image acquisition for subsequent time points.[12]
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Capture images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch is closed in the control wells.[12]
-
Analyze the images to quantify the rate of wound closure by measuring the change in the width or area of the scratch over time.
Caption: Workflow for a scratch wound healing assay.
Collagen Quantification (Sirius Red Assay)
This colorimetric assay is used to determine the amount of collagen produced by cells in culture.
Materials:
-
Sirius Red dye solution (0.1% in picric acid)
-
0.05 M Acetic Acid
-
Washing Solution (e.g., 0.1 M HCl)
-
Extraction Solution (e.g., 0.1 M NaOH)
-
Microplate reader
-
Collagen standard (e.g., bovine Type I collagen)
Procedure:
-
Culture fibroblasts in multi-well plates with the test compounds for the desired period (e.g., 48-96 hours).
-
For Cell Layer Collagen: a. Remove the culture medium and wash the cell layer with PBS. b. Fix the cells with a suitable fixative (e.g., Kahle's solution or ethanol/acetic acid).[14][15] c. Stain the fixed cells with Sirius Red solution for 1 hour at room temperature.[15] d. Wash the wells thoroughly with the washing solution to remove unbound dye.[15] e. Elute the bound dye with the extraction solution.[15]
-
For Secreted Collagen (in culture medium): a. Collect the culture medium. b. Add Sirius Red solution to the medium to precipitate the collagen. c. Centrifuge to pellet the collagen-dye complex. d. Wash the pellet to remove unbound dye. e. Elute the bound dye with the extraction solution.
-
Transfer the eluted dye to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.[14]
-
Quantify the collagen concentration by comparing the absorbance of the samples to a standard curve generated using a known concentration of collagen.
Caption: Workflow for Sirius Red collagen quantification.
Conclusion
This compound demonstrates multifaceted and potent effects on key cell lines involved in tissue repair and regeneration. Its ability to stimulate collagen and elastin production in fibroblasts, coupled with its pro-proliferative and migratory effects on keratinocytes, underscores its potential in wound healing and anti-aging applications. Comparative data suggests that this compound may offer broader and more significant benefits than some popular alternatives. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the precise mechanisms and comparative efficacy of this promising copper peptide.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro observations on the influence of copper peptide aids for the LED photoirradiation of fibroblast collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper–GHK increases integrin expression and p63 positivity by keratinocytes | springermedizin.de [springermedizin.de]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal growth factor (EGF) promotes human keratinocyte locomotion on collagen by increasing the alpha 2 integrin subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. plulaboratories.com [plulaboratories.com]
- 9. researchgate.net [researchgate.net]
- 10. utahstories.com [utahstories.com]
- 11. clyte.tech [clyte.tech]
- 12. med.virginia.edu [med.virginia.edu]
- 13. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Prezatide Copper's Wound Healing Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Prezatide copper's (GHK-Cu) performance in wound healing with alternative therapies, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Mechanism of Action: An Overview
This compound, a tripeptide-copper complex, has been shown to play a multifaceted role in the wound healing cascade. Its mechanisms of action include stimulating the synthesis of extracellular matrix components, promoting angiogenesis, and exhibiting anti-inflammatory and antioxidant properties.[1][2][3] It upregulates the production of collagen, elastin, and glycosaminoglycans, which are crucial for skin regeneration.[1] Furthermore, GHK-Cu modulates the activity of matrix metalloproteinases (MMPs), enzymes responsible for tissue remodeling.[4] The peptide also stimulates the expression of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), key regulators of blood vessel formation.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of this compound with other wound healing agents.
Table 1: Preclinical Studies on Wound Closure and Collagen Synthesis
| Treatment Group | Animal Model | Key Finding | Source |
| This compound (GHK-Cu) | Ischemic skin flap on rats | 64.5% decrease in wound size after 13 days. | [6] |
| Vehicle Control | Ischemic skin flap on rats | 45.6% decrease in wound size after 13 days. | [6] |
| No Treatment | Ischemic skin flap on rats | 28.2% decrease in wound size after 13 days. | [6] |
| GHK-incorporated collagen dressing | Healthy rats | 9-fold increase in collagen synthesis. | [1] |
| GHK-Cu-incorporated polymer | Burn wound on rats | 84.61% wound healing by day 15. | [7] |
| Polymer alone | Burn wound on rats | 61.58% wound healing by day 15. | [7] |
Table 2: Clinical Studies and Comparative Data
| Treatment Group | Wound Type | Key Finding | Source |
| This compound (GHK-Cu) Cream | Thigh skin (12 weeks) | 70% of women showed improved collagen production. | [1] |
| Vitamin C Cream | Thigh skin (12 weeks) | 50% of women showed improved collagen production. | [1] |
| Retinoic Acid Cream | Thigh skin (12 weeks) | 40% of women showed improved collagen production. | [1] |
| Copper Oxide-Impregnated Dressings | Diabetic foot ulcers | 53.2% mean wound area reduction in 1 month. | [8][9] |
| Standard of Care | Diabetic foot ulcers | Wounds were non-responsive during the screening period. | [8] |
| Copper Dressings | Diabetic wounds | 47.83% of wounds closed. Non-inferior to NPWT. | [10][11] |
| Negative Pressure Wound Therapy (NPWT) | Diabetic wounds | 34.78% of wounds closed. | [10][11] |
| Becaplermin Gel (rhPDGF-BB) | Diabetic foot ulcers | 50% incidence of complete healing. | [12][13] |
| Placebo Gel | Diabetic foot ulcers | 35% incidence of complete healing. | [12][13] |
| Silver Sulfadiazine (SSD) | 2nd-degree deep-dermal burns | 48.1% showed at least 50% healing at 4 weeks. | [14][15] |
| Nano-crystalline Silver (AgNP) | 2nd-degree deep-dermal burns | 80.6% showed at least 50% healing at 4 weeks. | [14][15] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature to allow for replication and validation of findings.
Ischemic Wound Healing Model in Rats
-
Animal Model: Sprague-Dawley rats.
-
Wound Creation: A 2 x 8 cm cranially based dorsal flap is created. A full-thickness wound of 6 millimeters in diameter is then made within this ischemic flap.
-
Treatment Groups:
-
Group 1: Topical application of GHK-Cu gel.
-
Group 2: Topical application of a vehicle control (e.g., aquaphilic ointment or hydroxypropyl methylcellulose).
-
Group 3: No treatment.
-
-
Application: Treatments are applied twice daily for a period of 10-13 days.
-
Outcome Measures:
-
Wound Closure: Digital images of the flaps are taken at specified intervals, and the wound surface area is measured.
-
Histology: Tissue samples are collected for histological analysis to assess re-epithelialization, granulation tissue formation, and neovascularization. Staining with Hematoxylin and Eosin (H&E) is common.
-
Immunohistochemistry: Staining for markers of angiogenesis (e.g., VEGF) and inflammation (e.g., TNF-α) can be performed.
-
Gene Expression Analysis: RNA can be extracted from tissue samples to analyze the expression of genes related to collagen synthesis, growth factors, and metalloproteinases using techniques like RT-PCR.
-
Diabetic Wound Healing Model in Rats
-
Animal Model: Diabetic rats (e.g., induced by streptozotocin).
-
Wound Creation: Full-thickness dermal wounds are created on the dorsal side of the animals.
-
Treatment Groups:
-
Group 1: Application of a GHK-Cu incorporated collagen membrane dressing.
-
Group 2: Application of a collagen membrane dressing without GHK-Cu.
-
-
Outcome Measures:
-
Wound Contraction and Epithelialization: Assessed visually and through planimetry.
-
Biochemical Analysis: Measurement of glutathione and ascorbic acid levels in the wound tissue.
-
Histology: Analysis of collagen synthesis, and fibroblast and mast cell activation.
-
Visualizations
Signaling Pathways of this compound in Wound Healing
Caption: Signaling pathway of this compound in wound healing.
Experimental Workflow for Preclinical Wound Healing Studies
Caption: General experimental workflow for preclinical wound healing studies.
References
- 1. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deltapeptides.com [deltapeptides.com]
- 5. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stimulation of Healing of Non-Infected Stagnated Diabetic Wounds by Copper Oxide-Impregnated Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Noninferiority of Copper Dressings Than Negative Pressure Wound Therapy in Healing Diabetic Wounds: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bernermedical.no [bernermedical.no]
- 12. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Healing of burn wounds by topical treatment: A randomized controlled comparison between silver sulfadiazine and nano-crystalline silver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Healing of burn wounds by topical treatment: A randomized controlled comparison between silver sulfadiazine and nano-crystalline silver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Angiogenic Potential of GHK-Cu and VEGF
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiogenic potential of the copper-peptide complex GHK-Cu and Vascular Endothelial Growth Factor (VEGF). The information presented is collated from experimental data to assist researchers and professionals in drug development in making informed decisions.
Overview
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions. Vascular Endothelial Growth Factor (VEGF) is a well-established, potent stimulator of angiogenesis, playing a crucial role in embryonic development, wound healing, and tumor growth.[1] The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) has also been shown to possess pro-angiogenic properties, primarily associated with its role in wound healing and tissue regeneration.[2][3] This guide delves into a comparative analysis of these two molecules, focusing on their mechanisms of action and their effects on key angiogenic processes.
Mechanism of Action and Signaling Pathways
VEGF and GHK-Cu induce angiogenesis through distinct signaling pathways. VEGF acts directly on endothelial cells by binding to its specific receptors, primarily VEGFR-2, triggering a cascade of intracellular signaling events.[1] GHK-Cu, on the other hand, appears to exert its effects through a combination of direct and indirect mechanisms, including the stimulation of VEGF expression.[2][4]
VEGF Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates several downstream signaling cascades, including:
-
PLCγ-PKC-MAPK pathway: Crucial for endothelial cell proliferation.[1]
-
PI3K/Akt pathway: Promotes endothelial cell survival and migration.
-
FAK/paxillin pathway: Involved in the regulation of cell motility and adhesion.
GHK-Cu Signaling Pathway
The precise signaling pathway of GHK-Cu is less defined than that of VEGF. It is known to increase the expression of several growth factors, including VEGF and basic fibroblast growth factor (bFGF).[2][4] This suggests that GHK-Cu's pro-angiogenic effects are at least partially mediated by the upregulation of these key angiogenic factors. Additionally, GHK-Cu has been shown to modulate the expression of genes involved in tissue remodeling.
Comparative Performance in Angiogenesis Assays
Direct comparative studies quantitatively assessing the angiogenic potential of GHK-Cu and VEGF in the same experimental setup are limited. However, data from various studies provide insights into their individual and relative efficacies.
Endothelial Cell Proliferation
VEGF is a potent mitogen for endothelial cells.[5] GHK-Cu has also been shown to promote the proliferation of human umbilical vein endothelial cells (HUVECs), with one study reporting a 33.1% increase in proliferation with 100 µM of GHK-Cu-liposomes.[4]
| Compound | Concentration | Cell Type | Assay | Effect | Reference |
| VEGF | 20 ng/mL | HUVEC | [3H]-thymidine incorporation | Significant increase in proliferation | [5] |
| GHK-Cu-liposomes | 100 µM | HUVEC | CCK-8 assay | 33.1% increase in proliferation | [4] |
Endothelial Cell Migration
Endothelial cell migration is a crucial step in angiogenesis. VEGF is a well-known chemoattractant for endothelial cells.[5] GHK-Cu has also been demonstrated to be a potent chemoattractant for capillary cells.[2]
Endothelial Cell Tube Formation
The tube formation assay is a key in vitro model for angiogenesis. VEGF is commonly used as a positive control in these assays to induce the formation of capillary-like structures.[1] While direct quantitative comparisons with GHK-Cu are scarce, it is known that GHK-Cu promotes the expression of VEGF, which in turn stimulates tube formation.[2][4] One study reported a 3.3-fold increase in secreted VEGF from HUVECs treated with GHK-Cu.[6]
| Compound | Effect on Tube Formation | Mechanism | Reference |
| VEGF | Direct induction of tube formation | Activation of VEGFR-2 signaling | [1] |
| GHK-Cu | Indirect promotion of tube formation | Upregulation of VEGF expression | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation Assay (MTS Assay)
This protocol is adapted from a study on HUVEC proliferation.[7]
Procedure:
-
Seed HUVECs into 96-well plates at a density of 2 x 103 cells/well.[7]
-
Incubate the plates at 37°C for 12 hours.[7]
-
Synchronize the cells by incubating in a medium containing 2% FBS for 24 hours.[7]
-
Replace the medium with fresh medium containing various concentrations of GHK-Cu or VEGF.
-
Incubate the plates for 24, 48, 72, and 96 hours.[7]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
Endothelial Cell Migration Assay (Transwell Assay)
This protocol is a general representation of a transwell migration assay.[8]
Procedure:
-
Coat the underside of Transwell inserts (8 µm pore size) with fibronectin.[8]
-
Seed serum-starved HUVECs in the upper chamber of the inserts.[8]
-
Add medium containing GHK-Cu or VEGF as a chemoattractant to the lower chamber.[8]
-
Incubate the plate at 37°C for 4-6 hours.[8]
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]
-
Stain the migrated cells on the lower surface of the membrane with Calcein AM.[8]
-
Quantify the migrated cells by measuring fluorescence.[8]
Endothelial Cell Tube Formation Assay
This protocol is a generalized procedure for an in vitro tube formation assay.[1][9]
Procedure:
-
Coat the wells of a 96-well plate with Matrigel.[9]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9]
-
Seed HUVECs onto the Matrigel layer.[9]
-
Add medium containing various concentrations of GHK-Cu or VEGF to the wells.
-
Incubate the plate at 37°C for 4-18 hours.[9]
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using imaging software.
Conclusion
Both GHK-Cu and VEGF demonstrate significant pro-angiogenic potential, albeit through different primary mechanisms. VEGF is a direct and potent stimulator of endothelial cell proliferation, migration, and tube formation via VEGFR-2 signaling. GHK-Cu, while also showing pro-angiogenic activity, appears to function at least in part by upregulating the expression of key angiogenic factors like VEGF.
The available data suggests that VEGF is a more direct and potent inducer of angiogenesis. However, GHK-Cu's ability to stimulate a broader range of tissue repair and regenerative processes, including the production of extracellular matrix components, makes it a molecule of significant interest for therapeutic applications in wound healing and tissue engineering.
Further research involving direct, quantitative comparisons of GHK-Cu and VEGF across a range of concentrations in standardized angiogenesis assays is necessary to fully elucidate their relative potencies and to guide the development of novel pro-angiogenic therapies.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of GHK as an anti-aging peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marciorubin.com.br [marciorubin.com.br]
- 5. Control of endothelial cell proliferation and migration by VEGF signaling to histone deacetylase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 7. Endothelial cell proliferation assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. corning.com [corning.com]
A Comparative Analysis of the Anti-inflammatory Properties of Prezatide Copper and Standard Inhibitors
An objective guide for researchers and drug development professionals on the anti-inflammatory efficacy of Prezatide copper (GHK-Cu) in comparison to the well-established anti-inflammatory agents, Dexamethasone and Ibuprofen. This document provides a synthesis of available experimental data, detailed experimental methodologies, and visual representations of key inflammatory pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases. Consequently, the development of effective anti-inflammatory agents is a cornerstone of therapeutic research. This guide provides a comparative overview of the anti-inflammatory effects of this compound (GHK-Cu), a naturally occurring copper-peptide complex, against two widely used inhibitors: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The comparison is based on their mechanisms of action and available quantitative data on their efficacy in modulating key inflammatory pathways and mediators.
Mechanisms of Anti-inflammatory Action
This compound (GHK-Cu): The anti-inflammatory properties of GHK-Cu are multifaceted. It has been shown to modulate the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). A key mechanism of action is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. GHK-Cu has also been reported to attenuate the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, another critical signaling cascade in inflammation. Furthermore, its antioxidant properties contribute to its anti-inflammatory effects.
Dexamethasone: As a potent glucocorticoid, Dexamethasone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it can transrepress the activity of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This leads to a broad downregulation of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. Dexamethasone can also upregulate the expression of anti-inflammatory proteins.
Ibuprofen: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While its primary mechanism is the inhibition of prostaglandin synthesis, some studies suggest that Ibuprofen may also have more complex, context-dependent effects on cytokine production and NF-κB signaling.
Quantitative Comparison of Anti-inflammatory Efficacy
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound, Dexamethasone, and Ibuprofen. It is important to note that this data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Parameter | This compound (GHK-Cu) | Dexamethasone | Ibuprofen | References |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | 40-70% reduction in vitro; reduction in animal models of acute lung injury. | Potent inhibitor. IC50 values for cytokine release in the low nanomolar range (e.g., 2-6 nM for strong inhibition of certain cytokines). | Variable effects. Can increase production of some cytokines (e.g., IL-6) in LPS-stimulated PBMCs. | , |
| Inhibition of NF-κB Activation | Downregulates NF-κB p65 expression and phosphorylation. | Potent inhibitor. IC50 for TNF-induced NF-κB activation is 0.027 mM. | Less potent than Dexamethasone. IC50 for TNF-induced NF-κB activation is 3.49 mM. | , |
| Inhibition of Prostaglandin Synthesis (PGE2) | Not a primary mechanism. | Indirectly affects prostaglandin synthesis through inhibition of upstream inflammatory pathways. | Potent inhibitor. Significant inhibition of PGE2 synthesis at 50 µM and 100 µM. |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol is a standard in vitro method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production in macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.
a. Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
b. Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Dexamethasone, Ibuprofen) or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).
c. Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
d. Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound at each concentration relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine production).
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, providing a direct readout of the inhibition of this key inflammatory signaling pathway.
a. Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
b. Treatment and Stimulation:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with the test compounds or vehicle control.
-
Stimulate NF-κB activation with an appropriate inducer (e.g., TNF-α or LPS).
c. Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each compound.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This technique is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways, particularly their phosphorylated (activated) forms.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds and/or inflammatory stimuli as described above.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Experimental Workflow Diagrams
Safety Operating Guide
Proper Disposal of Prezatide Copper: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Prezatide copper, also known as GHK-Cu, is a copper peptide complex utilized in laboratory research for its potential in wound healing, anti-inflammatory applications, and as an anti-aging agent.[1] Adherence to proper disposal procedures is crucial to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound and associated materials.
Immediate Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS).[2] this compound is classified as a hazardous substance. It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and can lead to serious eye irritation (Category 2A).[3] In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician immediately.[3][4]
-
After skin contact: Immediately wash off with soap and plenty of water.[3][5] Remove contaminated clothing. Consult a physician if irritation persists.[4]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent accidental exposure when handling this compound.[2]
-
Hand Protection: Wear chemical-resistant, disposable gloves (e.g., nitrile).[2][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][5]
-
Skin and Body Protection: A lab coat or protective gown should be worn over standard clothing.[2][6]
-
Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work in a fume hood or a biosafety cabinet to prevent inhalation.[2]
Disposal Procedures
The disposal of this compound waste must comply with all applicable federal, state, and local environmental regulations.[6][7] Never dispose of peptides in regular trash or pour solutions down public drains.[2][8]
Proper segregation of waste at the source is the first step in compliant disposal.[2] Prepare designated and clearly labeled hazardous waste containers for different types of waste.
-
Solid (Lyophilized Powder):
-
Liquid (Reconstituted Solution):
-
Personal Protective Equipment (PPE): Contaminated gloves, wipes, and other disposable lab materials should be placed in designated biohazard or chemical waste bags.[8]
-
Labware: Used vials, pipette tips, and other contaminated labware should be collected in a designated hazardous waste container.[2]
-
Packaging: Dispose of contaminated packaging as unused product.[3][6] Empty containers may retain product residue and should be handled as hazardous waste.[7]
-
Syringes and needles used for the reconstitution or administration of this compound must be disposed of immediately in a proper sharps container to prevent injuries.[9][10][11]
-
It is recommended to contact a licensed professional waste disposal service to handle the final disposal of this compound waste.[3][5]
-
If permitted by local regulations, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Coordinate with your institution's environmental health and safety (EH&S) department for regular pickups and to ensure compliant disposal through a licensed hazardous waste contractor.[2]
Data Presentation
The following table summarizes the key characteristics and hazards of this compound based on available Safety Data Sheets.
| Property | Information |
| Chemical Name | This compound acetate[3] |
| CAS Number | 130120-57-9[3] |
| Molecular Formula | C32H53CuN12O12[3] |
| Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure; Respiratory tract irritation (Category 3)[3] |
| Incompatibilities | Strong oxidizing agents[6] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[5] Recommended storage for lyophilized powder is -20°C or -80°C for long-term stability.[2][10] Reconstituted solutions should be refrigerated at 2-8°C.[10][12] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in the search results. The primary guidance is to follow institutional and regulatory procedures for hazardous chemical waste.
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. What is this compound acetate used for? [synapse.patsnap.com]
- 2. peptide24.store [peptide24.store]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. targetmol.com [targetmol.com]
- 5. scribd.com [scribd.com]
- 6. mcbiotec.com [mcbiotec.com]
- 7. avenalab.com [avenalab.com]
- 8. puretidestherapy.com [puretidestherapy.com]
- 9. youtube.com [youtube.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. revolutionhealth.org [revolutionhealth.org]
- 12. droracle.ai [droracle.ai]
Personal protective equipment for handling Prezatide copper
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prezatide copper. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Face shield and safety glasses | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] |
| Body Protection | Complete protective suit | A full suit protecting against chemical exposure is required.[1] |
| Respiratory Protection | Appropriate respirator | Use in well-ventilated areas. If dust formation is unavoidable, a suitable respirator should be worn. |
| Hygiene Practices | Hand washing | Wash hands thoroughly before breaks and at the end of the workday.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
2. Preparation and Use:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use personal protective equipment as specified in the table above.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear appropriate PPE before cleaning the spill.
-
Pick up and arrange disposal without creating dust.[1]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes), in a designated, clearly labeled, and sealed container.
2. Waste Storage:
-
Store the waste container in a secure, designated area away from incompatible materials.
3. Waste Disposal:
-
Dispose of the waste through a licensed chemical waste disposal company.
-
Do not let the product enter drains.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
